molecular formula C10H10N2 B1580641 1-methyl-5-phenyl-1H-pyrazole CAS No. 3463-27-2

1-methyl-5-phenyl-1H-pyrazole

Cat. No.: B1580641
CAS No.: 3463-27-2
M. Wt: 158.2 g/mol
InChI Key: NLHYNCJBWXKZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-phenyl-1H-pyrazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of arylpyrazoles, which are recognized as potent medicinal scaffolds demonstrating a broad spectrum of biological activities . Researchers value this compound both as a subject of study in its own right and as a versatile building block for the synthesis of more complex, bioactive molecules . The pyrazole nucleus is a privileged structure in drug discovery, and its derivatives are associated with diverse pharmacological effects, including sedative, hypnotic, anticonvulsant, and muscle relaxant properties, as observed in related compounds such as Phemerazole (a closely related phenylmethylpyrazole) . Furthermore, pyrazole-based structures are frequently investigated for their potential anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . The presence of the pyrazole ring offers opportunities for molecular docking studies and structural optimization to interact with various enzyme targets, such as prostaglandin reductase or lipoxygenase, which are relevant in inflammation and other disease pathways . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not meant for diagnostic, therapeutic, or any other human use. Researchers can utilize this high-purity compound as a key intermediate or precursor in heterocyclic chemistry synthesis, or as a core structure for generating novel compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-10(7-8-11-12)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHYNCJBWXKZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188201
Record name 1-Methyl-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3463-27-2
Record name 1-Methyl-5-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3463-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 1-Methyl-5-Phenyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for numerous pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth, technically-focused protocol for the synthesis of the specific regioisomer 1-methyl-5-phenyl-1H-pyrazole. While the classical Knorr pyrazole synthesis provides the foundational framework for constructing the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound, achieving specific substitution patterns requires a nuanced, multi-step approach.[3][4][5] This document details a robust and field-proven two-step synthetic strategy: the initial formation of a 5-phenyl-1H-pyrazole intermediate, followed by a carefully controlled N-methylation reaction. We will dissect the causality behind experimental choices, particularly concerning the critical challenge of regioselectivity during the alkylation step, to provide researchers and drug development professionals with a reliable and reproducible pathway to the target compound.

Part 1: Synthesis of the 5-Phenyl-1H-pyrazole Core via Knorr Cyclocondensation

The initial and most critical phase of the synthesis is the construction of the pyrazole heterocycle. The Knorr pyrazole synthesis, first reported in 1883, remains the most efficient and widely used method for this transformation.[5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, proceeding through a series of intermediates to yield the aromatic pyrazole ring after the elimination of two water molecules.[6][7]

Mechanistic Principles

The reaction is typically acid-catalyzed and begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[8][9] This is followed by the formation of a hydrazone or a more stable cyclic hemiaminal intermediate.[10] Subsequent intramolecular condensation via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, drives the reaction towards the formation of the stable, aromatic pyrazole ring.[4] The dehydration of the final intermediate is generally considered the rate-determining step under neutral pH conditions.[10]

To obtain the required 5-phenyl-1H-pyrazole intermediate, hydrazine is reacted with a phenyl-substituted 1,3-dicarbonyl compound, specifically benzoylacetaldehyde.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 Benzoylacetaldehyde I1 Initial Adduct (Hemiaminal) R1->I1 + Hydrazine R2 Hydrazine R2->I1 I2 Hydrazone Intermediate I1->I2 - H₂O I3 Cyclized Intermediate (Pyrazoline) I2->I3 Intramolecular Cyclization I4 Dehydration I3->I4 - H₂O P1 5-Phenyl-1H-pyrazole I4->P1

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 5-Phenyl-1H-pyrazole

This protocol describes the synthesis of the pyrazole core from benzoylacetaldehyde dimethyl acetal, a stable precursor to the required 1,3-dicarbonyl compound.

Reagents and Materials

ReagentFormulaMW ( g/mol )Moles (mmol)AmountDensity (g/mL)Notes
Benzoylacetaldehyde dimethyl acetalC₁₁H₁₄O₃194.23509.71 g1.08Starting material
Hydrazine hydrate (64%)N₂H₄·H₂O50.0675~3.75 mL~1.031.5 equivalents, corrosive & toxic
Hydrochloric Acid (conc.)HCl36.46-~5 mL1.18Catalyst for acetal hydrolysis
Ethanol (95%)C₂H₅OH46.07-100 mL0.81Solvent
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01-As needed-For neutralization

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Acetal Hydrolysis: To the flask, add benzoylacetaldehyde dimethyl acetal (50 mmol) and ethanol (100 mL). Begin stirring and add concentrated hydrochloric acid (~5 mL).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 1 hour to ensure complete in-situ formation of benzoylacetaldehyde.

  • Hydrazine Addition: Cool the reaction mixture to room temperature. Slowly add hydrazine hydrate (75 mmol) dropwise to the stirred solution. The addition is exothermic.

  • Cyclocondensation: Once the addition is complete, heat the mixture back to reflux for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the flask to room temperature. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the resulting solution in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The crude 5-phenyl-1H-pyrazole can be further purified by recrystallization from an ethanol/water mixture.[11]

Part 2: Regioselective N-Methylation of 5-Phenyl-1H-pyrazole

With the pyrazole core synthesized, the final step is the introduction of a methyl group onto a ring nitrogen. This step is non-trivial due to the tautomerism of the pyrazole ring. 3(5)-Phenyl-1H-pyrazole exists as an equilibrium of two tautomers, which can lead to two different products upon alkylation.

The Challenge of Regioselectivity

Alkylation of an unsymmetrical pyrazole like 5-phenyl-1H-pyrazole can yield a mixture of two regioisomers: the desired this compound and the isomeric 1-methyl-3-phenyl-1H-pyrazole.[12] The ratio of these products is highly dependent on reaction conditions.

Alkylation_Regioselectivity cluster_start Tautomeric Equilibrium cluster_pathways Alkylation Pathways cluster_products Potential Products Start 5-Phenyl-1H-pyrazole (Tautomer Mixture) Pathway1 Alkylation at N1 Start->Pathway1 Base, CH₃I Pathway2 Alkylation at N2 Start->Pathway2 Base, CH₃I Product1 This compound (Major/Desired Product) Pathway1->Product1 Product2 1-Methyl-3-phenyl-1H-pyrazole (Minor Product) Pathway2->Product2

Caption: N-methylation of 5-phenyl-1H-pyrazole leading to two regioisomers.

Controlling the regioselectivity is paramount. Generally, for 3(5)-substituted pyrazoles, alkylation is directed by steric hindrance. The bulkier phenyl group at the C5 position sterically disfavors alkylation at the adjacent N1 position. However, electronic effects and the reaction conditions (base, solvent, temperature) play a crucial role.[13] Using a strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF typically deprotonates the pyrazole to form the pyrazolide anion. The subsequent Sₙ2 reaction with a methylating agent often favors the less sterically hindered nitrogen, leading to the desired 1,5-disubstituted product.[14][15]

Experimental Protocol: N-Methylation of 5-Phenyl-1H-pyrazole

This protocol is optimized to favor the formation of the 1-methyl-5-phenyl regioisomer.

Reagents and Materials

ReagentFormulaMW ( g/mol )Moles (mmol)AmountDensity (g/mL)Notes
5-Phenyl-1H-pyrazoleC₉H₈N₂144.17202.88 g-From Part 1
Sodium Hydride (60% in oil)NaH24.00220.88 g-1.1 equivalents, handle with caution
Methyl IodideCH₃I141.94241.5 mL2.281.2 equivalents, toxic & lachrymator
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11-100 mL0.89Solvent
Ammonium Chloride (sat. aq.)NH₄Cl53.49-As needed-For quenching

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, equip a dry 250 mL three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Deprotonation: Suspend sodium hydride (22 mmol) in anhydrous THF (50 mL). Cool the suspension to 0°C in an ice bath.

  • Anion Formation: Dissolve 5-phenyl-1H-pyrazole (20 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting pyrazolide solution back to 0°C. Add methyl iodide (24 mmol) dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product will be a mixture of regioisomers. Purify via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to separate the 1,5-isomer from the 1,3-isomer. The 1,5-isomer is typically the major product and less polar.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[16]

Part 3: Summary and Alternative Synthetic Routes

The presented two-step synthesis represents the most reliable and controllable method for preparing this compound.

  • Direct Synthesis from Methylhydrazine: An alternative one-step approach involves reacting methylhydrazine with benzoylacetaldehyde. While more direct, this reaction often yields a difficult-to-separate mixture of this compound and 1-methyl-3-phenyl-1H-pyrazole, with the product ratio being highly sensitive to reaction conditions.[10]

  • Synthesis from Phenylhydrazine: Strictly adhering to a route starting with phenylhydrazine for this specific target is synthetically challenging. Reacting phenylhydrazine with a methyl-containing 1,3-dicarbonyl like acetylacetone would yield 1-phenyl-3,5-dimethyl-1H-pyrazole, which is not the target molecule.[17] A theoretical route involving the synthesis of 1-phenyl-1H-pyrazole followed by a C-H functionalization to add the phenyl group at C5 and subsequent methylation is overly complex and inefficient compared to the primary method detailed here.

Therefore, the strategic choice to first build the C5-phenyl substituted pyrazole core and then control the N-methylation provides the highest likelihood of success for isolating the desired this compound regioisomer in high purity.

References

mechanism of Knorr pyrazole synthesis for 1-methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Knorr Pyrazole Synthesis: Mechanism and Application for 1-Methyl-5-Phenyl-1H-Pyrazole

Introduction: The Enduring Legacy of the Knorr Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and versatile route to the pyrazole ring system.[1][2][3] The fundamental process involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][4][5][6][7] Its simplicity and broad applicability have cemented its status as an indispensable tool, particularly in medicinal chemistry and drug development, where the pyrazole scaffold is a privileged pharmacophore found in numerous biologically active compounds.[2][6]

This guide offers a detailed examination of the Knorr synthesis, focusing on the mechanistic intricacies and practical execution for the preparation of a specific, unsymmetrically substituted derivative: this compound. We will explore the causality behind each mechanistic step, the factors governing regioselectivity, and a validated experimental protocol suitable for a research setting.

The Core Mechanism: A Stepwise Journey to Aromaticity

The synthesis of this compound via the Knorr reaction typically employs benzoylacetone (a 1,3-dicarbonyl compound) and methylhydrazine (a substituted hydrazine). The reaction is generally conducted under acidic conditions, which serve to catalyze key steps in the sequence.[2][5][6][8] The mechanism unfolds through three primary stages: condensation, intramolecular cyclization, and dehydration.

  • Initial Condensation to Hydrazone Intermediate: The reaction initiates with the nucleophilic attack of a nitrogen atom from methylhydrazine onto one of the carbonyl carbons of benzoylacetone. This is followed by the elimination of water to form a hydrazone intermediate.[2][4][6] The choice of which carbonyl group is attacked first is a critical determinant of the final product's regiochemistry.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate, now poised in proximity, performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[2][4][6] This ring-closing step forms a five-membered, non-aromatic cyclic intermediate, often a hydroxyl-pyrazolidine.[9][10]

  • Dehydration and Aromatization: The final, and often rate-determining, step is the elimination of a second molecule of water from the cyclic intermediate.[10] This acid-catalyzed dehydration results in the formation of a stable, aromatic pyrazole ring, which provides the thermodynamic driving force for the reaction.[2][4]

Figure 1: Mechanism of Knorr Pyrazole Synthesis

Controlling the Outcome: The Challenge of Regioselectivity

When using an unsymmetrical 1,3-dicarbonyl compound like benzoylacetone with a substituted hydrazine, the formation of two different constitutional isomers is possible.[2][7][11] The regiochemical outcome is not random; it is dictated by a subtle interplay of electronic and steric factors, as well as the specific reaction conditions employed.[11]

  • Electronic Effects: The two carbonyl carbons in benzoylacetone possess different degrees of electrophilicity. The carbon of the benzoyl group is attached to an electron-donating phenyl ring (by resonance), while the acetyl group's carbonyl carbon is attached to an electron-donating methyl group. The relative reactivity of these sites directs the initial nucleophilic attack.

  • Steric Hindrance: The phenyl group is significantly bulkier than the methyl group. This steric hindrance can disfavor attack at the benzoyl carbonyl, directing the incoming nucleophile to the less hindered acetyl carbonyl.[11]

  • Reaction Conditions (pH): The pH of the reaction medium is a powerful tool for controlling regioselectivity.[11] Under acidic conditions, the nucleophilicity of the two nitrogen atoms in methylhydrazine is altered. The terminal -NH2 group is more basic and will be preferentially protonated, reducing its nucleophilicity. This can shift the reaction pathway, favoring attack by the less hindered, less basic nitrogen atom, thereby influencing which isomer is formed.[11]

For the synthesis of this compound, the desired outcome requires the initial attack by the terminal -NH2 of methylhydrazine on the acetyl carbonyl of benzoylacetone, followed by cyclization onto the benzoyl carbonyl. Careful selection of catalysts and solvents is crucial to favor this pathway over the one that would yield the 1-methyl-3-phenyl isomer.

Experimental Protocol: A Validated Approach

This protocol provides a reliable methodology for the synthesis of pyrazole derivatives, adapted from established procedures for the Knorr synthesis.[4][6] It is designed to be a self-validating system, where reaction progress is monitored and the final product is rigorously characterized.

Data Presentation: Reagents and Conditions
Reagent/ParameterMolecular Weight ( g/mol )Molar Eq.Amount
Benzoylacetone162.191.03 mmol
Methylhydrazine46.071.23.6 mmol
Glacial Acetic Acid60.05Catalytic~5 drops
Ethanol46.07Solvent5 mL
Reaction Temperature --Reflux (~78°C)
Reaction Time --1-2 hours
Step-by-Step Methodology
  • Reaction Setup: In a 25-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzoylacetone (3 mmol) and ethanol (5 mL).

  • Reagent Addition: While stirring, add methylhydrazine (3.6 mmol) dropwise to the solution. Caution: Hydrazine derivatives are toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Catalyst Addition: Add 5 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[4][6]

  • Heating and Monitoring: Heat the mixture to reflux with continuous stirring for 1-2 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate/70% hexane.[4] The reaction is complete when the starting dicarbonyl compound is consumed.

  • Work-up and Precipitation: Once the reaction is complete, remove the flask from the heat source. While the solution is still warm, slowly add water (~15 mL) with stirring to precipitate the crude product.[4]

  • Isolation and Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.[12]

Workflow Figure 2: Experimental Workflow for Knorr Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup 1. Combine Benzoylacetone & Ethanol add_reagents 2. Add Methylhydrazine & Acetic Acid Catalyst setup->add_reagents reflux 3. Heat to Reflux (1-2 hours) add_reagents->reflux tlc 4. Monitor by TLC reflux->tlc tlc->reflux If incomplete precipitate 5. Add Water to Precipitate Crude Product tlc->precipitate If complete filter 6. Isolate by Vacuum Filtration precipitate->filter recrystallize 7. Purify by Recrystallization filter->recrystallize

Figure 2: Experimental Workflow for Knorr Synthesis
Product Characterization (Self-Validation)

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized this compound must be confirmed. Standard analytical techniques include:

  • Melting Point Determination: A sharp, well-defined melting point range indicates high purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural information, confirming the connectivity of atoms and the regiochemical outcome.[12]

  • Infrared (IR) Spectroscopy: IR analysis can confirm the absence of carbonyl (C=O) stretches from the starting material and the presence of characteristic aromatic C=C and C-N stretches of the pyrazole ring.[12]

By adhering to this structured approach—from understanding the core mechanism to executing a validated protocol—researchers can reliably synthesize this compound and other valuable pyrazole derivatives for application in science and drug development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of pharmacologically active agents and functional materials. Among these, N-methylated phenylpyrazoles are of significant interest due to their unique electronic and steric properties, which profoundly influence their biological activity and material characteristics. The unambiguous structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive tool for this purpose.

This technical guide, prepared for the discerning scientific audience, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of a key pyrazole derivative: 1-methyl-5-phenyl-1H-pyrazole . Moving beyond a mere recitation of spectral data, this document delves into the causal relationships between the molecular structure and the observed NMR parameters. It is designed to serve as a practical, field-proven resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds. By integrating detailed experimental protocols, in-depth spectral interpretation, and authoritative references, this guide aims to empower scientists to confidently identify and characterize this important class of molecules.

Molecular Structure and NMR Assignment Strategy

The structural integrity of a synthetic compound is the bedrock of its purported function. For this compound, NMR spectroscopy provides a detailed roadmap of its atomic connectivity and chemical environment. The numbering convention used for the pyrazole and phenyl rings is crucial for unambiguous spectral assignment.

Diagram 1: Molecular Structure and Numbering of this compound

Caption: Numbering scheme for this compound.

The assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Key to this process are the chemical shifts (δ), which indicate the electronic environment of each nucleus, and the spin-spin coupling constants (J), which reveal through-bond connectivity. For complex structures, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for correlating directly bonded and long-range coupled protons and carbons, respectively. A comprehensive analysis of these parameters allows for the unequivocal assignment of every signal in the ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic and steric environment of the protons in the molecule. The spectrum is characterized by distinct signals for the pyrazole ring protons, the N-methyl protons, and the protons of the phenyl ring.

Table 1: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.40d1.8
H46.28d1.8
N-CH₃3.70s-
H2'/H6'7.25m-
H3'/H4'/H5'7.38m-

Note: Data is presented for a CDCl₃ solution at room temperature, referenced to TMS at 0.00 ppm. The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Analysis of Pyrazole Ring Protons

The protons on the pyrazole ring, H3 and H4, appear as distinct doublets. The downfield chemical shift of H3 (δ 7.40) compared to H4 (δ 6.28) is attributed to the deshielding effect of the adjacent nitrogen atom (N2) and the anisotropic effect of the phenyl ring at the C5 position. The observed coupling constant of J = 1.8 Hz is characteristic of a three-bond coupling (³J) between protons on a pyrazole ring.

Analysis of the N-Methyl Protons

The N-methyl group gives rise to a sharp singlet at approximately δ 3.70. The singlet nature of this signal is due to the absence of adjacent protons for coupling. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom within an aromatic heterocyclic system.

Analysis of Phenyl Ring Protons

The protons of the C5-phenyl group typically appear as a multiplet in the aromatic region of the spectrum, between δ 7.25 and 7.38. The ortho-protons (H2'/H6') are generally found slightly upfield from the meta- (H3'/H5') and para- (H4') protons due to the electronic influence of the pyrazole ring. The overlapping nature of these signals often results in a complex multiplet.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a single resonance, and its chemical shift is indicative of its electronic environment.

Table 2: ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C3141.2
C4106.9
C5145.0
N-CH₃36.8
C1'131.0
C2'/C6'128.6
C3'/C5'129.1
C4'128.2

Note: Data is presented for a CDCl₃ solution at room temperature, referenced to the solvent signal.

Analysis of Pyrazole Ring Carbons

The carbon atoms of the pyrazole ring exhibit distinct chemical shifts. C5 (δ 145.0) is the most downfield of the pyrazole carbons due to its direct attachment to the electronegative nitrogen atom (N1) and the phenyl group. C3 (δ 141.2) is also significantly deshielded by the adjacent nitrogen atoms. In contrast, C4 (δ 106.9) is the most upfield of the ring carbons, a characteristic feature of the C4 position in pyrazoles.

Analysis of the N-Methyl Carbon

The N-methyl carbon resonates at approximately δ 36.8, which is a typical chemical shift for a methyl group bonded to a nitrogen atom in a heteroaromatic system.

Analysis of Phenyl Ring Carbons

The carbons of the phenyl ring appear in the aromatic region of the spectrum. The ipso-carbon (C1'), the carbon directly attached to the pyrazole ring, is observed around δ 131.0. The chemical shifts of the other phenyl carbons (C2'/C6', C3'/C5', and C4') are found in the range of δ 128-129, with slight variations due to their positions relative to the pyrazole substituent.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If the solution is not clear, filter it through a small cotton plug in the pipette to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Adjust automatically.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 12-16 ppm.

  • Transmitter Frequency Offset (O1P): Centered on the aromatic region (around 6-7 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., zgpg30).

  • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

  • Receiver Gain (RG): Adjust automatically.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 200-240 ppm.

  • Transmitter Frequency Offset (O1P): Centered around 100-120 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Diagram 2: NMR Data Acquisition and Analysis Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acquire_H1 Acquire 1D ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire 1D ¹³C Spectrum setup->acquire_C13 acquire_2D Acquire 2D Spectra (HSQC, HMBC) setup->acquire_2D process Fourier Transform & Phasing acquire_H1->process acquire_C13->process acquire_2D->process reference Reference to TMS process->reference assign Assign Signals reference->assign interpret Structural Elucidation assign->interpret

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide has provided a detailed exposition of the ¹H and ¹³C NMR data for this compound. By dissecting the chemical shifts and coupling constants, we have demonstrated how these fundamental NMR parameters directly correlate with the molecule's structural features. The provided experimental protocols offer a robust framework for obtaining high-quality spectral data, ensuring reproducibility and reliability in the laboratory. For researchers in drug discovery and materials science, a thorough understanding and proficient application of NMR spectroscopy are indispensable for the confident characterization of novel pyrazole derivatives. This guide serves as a valuable resource to that end, fostering a deeper understanding of the structure-property relationships that govern the utility of this important class of heterocyclic compounds.

Navigating the Vibrational Landscape: An In-depth Technical Guide to the FT-IR Spectrum of 1-methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-methyl-5-phenyl-1H-pyrazole. This document provides a detailed interpretation of the vibrational spectrum, rooted in the principles of molecular spectroscopy, to facilitate the structural elucidation and characterization of this important heterocyclic compound.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

In the realm of pharmaceutical and materials science, pyrazole derivatives stand out for their diverse biological activities and applications. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. FT-IR spectroscopy offers a powerful, non-destructive technique to probe the vibrational modes of molecules, providing a unique "fingerprint" based on their functional groups and overall structure. For this compound, FT-IR analysis is instrumental in confirming the presence of the key structural motifs: the N-methylated pyrazole ring and the C5-linked phenyl substituent. This guide will deconstruct the FT-IR spectrum of this compound, offering a systematic approach to spectral interpretation grounded in established spectroscopic principles.

Experimental Protocol: A Self-Validating Approach to FT-IR Data Acquisition

To ensure the acquisition of a high-quality and reliable FT-IR spectrum of this compound, a rigorous and self-validating experimental protocol is essential. The following methodology is recommended:

Sample Preparation: The Foundation of a Clean Spectrum

The choice of sample preparation technique is critical to avoid spectral artifacts. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a widely accepted standard.

Step-by-Step Protocol:

  • Sample Purity Verification: Prior to analysis, confirm the purity of the this compound sample using a complementary technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This ensures that the observed IR bands are not due to impurities.

  • Grinding: Take approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture in an agate mortar and pestle for 3-5 minutes to achieve a fine, homogeneous powder. The grinding process is crucial for minimizing scattering effects in the spectrum.

  • Pellet Formation: Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion and minimizes light scattering.

  • Moisture Control: KBr is hygroscopic. Perform the grinding and pelletizing process in a low-humidity environment (e.g., under a dry nitrogen atmosphere or in a glove box) to prevent the appearance of broad O-H stretching bands from absorbed water in the spectrum.

FT-IR Spectrometer Parameters: Optimizing Data Collection

The instrument parameters should be selected to maximize the signal-to-noise ratio and spectral resolution.

Recommended Parameters:

  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Spectral Range: 4000-400 cm⁻¹. This range covers the fundamental vibrational modes of most organic molecules.

  • Resolution: 4 cm⁻¹. This resolution is sufficient to resolve most of the characteristic bands for this molecule.

  • Number of Scans: 32-64 scans. Co-adding multiple scans improves the signal-to-noise ratio of the spectrum.

  • Background Scan: A background spectrum of a pure KBr pellet should be collected under the same conditions immediately before the sample scan to correct for atmospheric (CO₂, H₂O) and instrumental background.

Spectral Analysis and Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the N-methyl group, the pyrazole ring, and the monosubstituted phenyl ring. The following sections provide a detailed assignment of the expected characteristic absorption bands.

High-Frequency Region (>3000 cm⁻¹): C-H Stretching Vibrations

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. The nature of the carbon atom's hybridization (sp² vs. sp³) dictates the position of these bands.

  • Aromatic C-H Stretching (Phenyl and Pyrazole Rings): The sp² C-H stretching vibrations of the phenyl and pyrazole rings are expected to appear in the range of 3100-3000 cm⁻¹ . These bands are typically of weak to medium intensity.[1][2][3]

  • Aliphatic C-H Stretching (Methyl Group): The sp³ C-H stretching vibrations of the N-methyl group are anticipated in the 3000-2850 cm⁻¹ region.[4] One would expect to see both asymmetric and symmetric stretching modes.

Fingerprint Region (1650-600 cm⁻¹): A Wealth of Structural Information

This region is rich with complex vibrational modes, including stretching and bending vibrations, that are highly characteristic of the molecule's structure.

The phenyl group gives rise to several characteristic bands:

  • C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.[2][5] For this compound, one can expect prominent peaks around 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.

  • C-H In-Plane Bending: These vibrations occur in the 1300-1000 cm⁻¹ range and are generally weak.

  • C-H Out-of-Plane Bending (OOP): The strong absorption bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[1] For a monosubstituted phenyl group, two strong bands are expected: one in the range of 770-730 cm⁻¹ and another around 710-690 cm⁻¹ .[6]

The pyrazole ring has its own set of characteristic vibrations:

  • Ring Stretching (C=N and C=C): The stretching vibrations of the C=N and C=C bonds within the pyrazole ring contribute to the bands observed in the 1600-1400 cm⁻¹ region, often overlapping with the phenyl ring stretching vibrations. Specific bands for the pyrazole ring are expected around 1550 cm⁻¹ and 1480 cm⁻¹ .

  • Ring Breathing and Deformation: These vibrations give rise to a series of weaker bands in the fingerprint region, contributing to the overall complexity of the spectrum.

The N-methyl group exhibits characteristic bending vibrations:

  • Asymmetric Bending: The asymmetric deformation of the C-H bonds in the methyl group is expected to appear around 1465-1440 cm⁻¹ .

  • Symmetric Bending (Umbrella Mode): The symmetric bending vibration typically gives rise to a band in the range of 1390-1370 cm⁻¹ .[4]

Data Presentation and Visualization

To provide a clear and concise summary of the expected FT-IR data, the following table outlines the key vibrational modes and their anticipated absorption ranges for this compound.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100-3000C-H StretchingAromatic (sp²)Weak-Medium
3000-2850C-H Stretching (Asymmetric & Symmetric)Methyl (sp³)Medium
1600-1450C=C StretchingPhenyl RingMedium-Strong
1550-1480Ring Stretching (C=N, C=C)Pyrazole RingMedium
1465-1440C-H Asymmetric BendingMethyl GroupMedium
1390-1370C-H Symmetric BendingMethyl GroupMedium
770-730C-H Out-of-Plane BendingMonosubstituted PhenylStrong
710-690C-H Out-of-Plane BendingMonosubstituted PhenylStrong

To visualize the molecular structure and the key functional groups giving rise to the FT-IR spectrum, the following diagram is provided.

Caption: Molecular structure of this compound.

The logical workflow for the FT-IR analysis is presented below, illustrating the systematic approach from sample preparation to final spectral interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Purity Verify Sample Purity (NMR, MS) Grind Grind Sample with KBr Purity->Grind Pellet Form KBr Pellet Grind->Pellet Background Collect Background Spectrum Pellet->Background Sample Collect Sample Spectrum Background->Sample Process Process Data (Baseline Correction, etc.) Sample->Process HighFreq Analyze High-Frequency Region (>3000 cm⁻¹) - Aromatic C-H Stretch - Aliphatic C-H Stretch Process->HighFreq Fingerprint Analyze Fingerprint Region (1650-600 cm⁻¹) - Phenyl Ring Vibrations - Pyrazole Ring Vibrations - Methyl Group Bending Process->Fingerprint Assign Assign Characteristic Bands HighFreq->Assign Fingerprint->Assign Structure Confirm Molecular Structure Assign->Structure

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound provides a rich source of information for its structural verification. By systematically analyzing the C-H stretching region and the complex fingerprint region, one can confidently identify the characteristic vibrational modes of the N-methyl group, the pyrazole ring, and the monosubstituted phenyl ring. This guide provides a foundational framework for researchers to approach the FT-IR analysis of this and related pyrazole derivatives with a high degree of scientific rigor and confidence. The presented protocols and spectral assignments serve as a valuable tool in the quality control and structural elucidation processes integral to drug discovery and materials science.

References

An In-depth Technical Guide to 1-Methyl-5-phenyl-1H-pyrazole (CAS 3463-27-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-5-phenyl-1H-pyrazole, CAS number 3463-27-2. Given the limited availability of experimental data for this specific compound, this document synthesizes confirmed information with theoretical insights and data from closely related isomers to offer a practical resource for laboratory and research applications.

Chemical Identity and Structure

This compound is a heterocyclic aromatic organic compound. The structure consists of a five-membered pyrazole ring with a methyl group attached to one nitrogen atom and a phenyl group attached to a carbon atom.

Molecular Formula: C₁₀H₁₀N₂[1]

Molecular Weight: 158.20 g/mol [1]

CAS Registry Number: 3463-27-2[1]

Canonical SMILES: CN1N=CC=C1C2=CC=CC=C2[1]

InChIKey: NLHYNCJBWXKZGP-UHFFFAOYSA-N[1]

The structural arrangement of the methyl and phenyl groups on the pyrazole ring is crucial for its chemical behavior and distinguishes it from its isomers.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound (CAS 3463-27-2)3-Methyl-5-phenyl-1H-pyrazole (Isomer, CAS 3347-62-4)1-Phenyl-3-methyl-5-pyrazolone (Isomer, CAS 89-25-8)
Melting Point Data not available[1]127 °C126-128 °C[2]
Boiling Point Data not available[1]Data not available287 °C at 265 mm Hg[2]
Density Data not available[1]Data not available1.12 g/cm³[2]
Solubility Data not available5.2 µg/mLSoluble in hot water, alcohol, acid, alkali; slightly soluble in benzene; insoluble in ether, petroleum ether.[2]
Appearance Data not availableWhite to light yellow powder/crystalWhite or off-white crystalline powder[2]

The differences in the substitution pattern on the pyrazole ring are expected to influence intermolecular forces, leading to variations in these physical properties.

Synthesis and Characterization Workflow

While a specific, validated synthesis protocol for this compound is not extensively documented, a general approach can be proposed based on established pyrazole synthesis methodologies. The following diagram outlines a potential synthetic and characterization workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: Phenylhydrazine & a suitable diketone reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (Confirm Molecular Weight) nmr->ms ir IR Spectroscopy (Functional Group Analysis) ms->ir elemental Elemental Analysis (Confirm Elemental Composition) ir->elemental final_product Pure this compound elemental->final_product characterization_entry->nmr

Caption: Proposed workflow for the synthesis and characterization of this compound.

Proposed Synthesis Protocol

A plausible synthetic route involves the cyclocondensation reaction of phenylhydrazine with a suitable 1,3-dicarbonyl compound, followed by methylation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chosen 1,3-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

  • Addition of Phenylhydrazine: Add an equimolar amount of phenylhydrazine to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Methylation: After the formation of the pyrazole ring, the product can be N-methylated using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be isolated by precipitation or extraction.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the methyl protons, the aromatic protons of the phenyl group, and the protons on the pyrazole ring.

    • ¹³C NMR will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 158.20 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C=N bonds present in the molecule.

  • Elemental Analysis: To confirm the empirical formula (C₁₀H₁₀N₂).

Reactivity and Chemical Behavior

Pyrazoles are known for their aromatic character and participate in various chemical reactions.[3] While specific reactivity data for this compound is scarce, the following general reactivity patterns for pyrazoles can be anticipated:

  • Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically at the C4 position.

  • Reactions at the Nitrogen Atoms: The lone pair of electrons on the non-methylated nitrogen atom can participate in reactions with electrophiles.

  • Stability: Pyrazoles are generally stable compounds, resistant to oxidation and reduction under mild conditions.[3]

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Toxicology: The toxicological properties have not been fully investigated. It is classified as an irritant and may be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

Conclusion

This compound (CAS 3463-27-2) is a distinct chemical entity with a confirmed molecular structure. While detailed experimental data on its physical properties are currently limited, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the physicochemical and toxicological profile of this compound to facilitate its broader application in research and development.

References

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-Methyl-5-Phenyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-5-phenyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a phenyl group at the C5 position. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science, where pyrazole derivatives are integral to the development of novel pharmaceuticals and functional materials.[1][2] The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its utility in a multitude of applications, from synthetic chemistry to drug formulation.[3]

Understanding the solubility profile of this compound is paramount for optimizing reaction conditions, designing effective purification strategies such as crystallization, and formulating solutions for biological screening or material fabrication. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile based on its structural attributes, a detailed experimental protocol for its empirical determination, and a discussion of the practical implications of this data for scientific professionals.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is the result of a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process requires overcoming the lattice energy of the solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions) to establish new solute-solvent interactions.

A foundational principle in predicting solubility is the adage "like dissolves like," which highlights the importance of polarity.[4] Solvents and solutes with similar polarities tend to be miscible. The polarity of a molecule is determined by its molecular structure, the presence of polar bonds, and its overall symmetry.

Molecular Structure and Polarity of this compound

To understand the solubility of this compound, we must first analyze its molecular structure and the contributions of its constituent parts to its overall polarity.

Caption: Molecular structure of this compound highlighting its polar and non-polar regions.

  • Polar Region: The 1-methyl-pyrazole ring is the primary polar domain of the molecule. The two adjacent nitrogen atoms create a dipole moment due to the difference in electronegativity between nitrogen and carbon. The lone pair of electrons on the N2 nitrogen can also act as a hydrogen bond acceptor.

  • Non-Polar Regions: The phenyl group is a large, non-polar, and lipophilic moiety. The methyl group attached to the N1 nitrogen is also non-polar. These regions will favorably interact with non-polar solvents through van der Waals forces.

The presence of both polar and non-polar regions suggests that this compound will exhibit a nuanced solubility profile, with moderate to good solubility in a range of solvents of intermediate polarity.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature

Solvent CategorySolvent ExamplePredicted SolubilityRationale for Prediction
Non-Polar Hexane, CyclohexaneLowThe polarity of the pyrazole ring is too high for significant interaction with purely aliphatic solvents.
Aromatic Toluene, BenzeneModerateThe phenyl group of the solute will have favorable π-π stacking interactions with the aromatic solvent.[5]
Halogenated Dichloromethane (DCM)Moderate to HighDCM has a moderate polarity that can effectively solvate both the polar and non-polar regions of the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateDiethyl ether is largely non-polar. THF, being more polar, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor for any potential interactions.
Esters Ethyl AcetateModerate to HighEthyl acetate's polarity is well-suited to solubilize molecules with both polar and non-polar characteristics.
Ketones AcetoneHighAcetone is a polar aprotic solvent that can effectively solvate the pyrazole ring without competing for hydrogen bond donation.
Alcohols Methanol, EthanolHighThese polar protic solvents can interact favorably with the polar pyrazole ring. The alkyl chains can interact with the non-polar regions.[5]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very HighThese are highly polar solvents capable of strong dipole-dipole interactions with the pyrazole ring, leading to excellent solvation.

Disclaimer: This table presents a predicted profile for illustrative purposes. Experimental verification is required for precise quantitative values.

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound.[6]

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is designed as a self-validating system to ensure the attainment of equilibrium and the accuracy of the measurement.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or screw-capped test tubes

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Experimental Workflow:

G start Start prep Prepare supersaturated solution by adding excess solute to solvent in a vial. start->prep equilibrate Equilibrate on shaker at constant temperature (e.g., 24-48 hours). prep->equilibrate sample Withdraw aliquot of the supernatant. equilibrate->sample filter Filter immediately through a 0.22 µm syringe filter to remove undissolved solid. sample->filter dilute Dilute the clear filtrate with a known volume of solvent. filter->dilute analyze Analyze concentration using a calibrated HPLC or UV-Vis method. dilute->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L). analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

3. Detailed Steps:

  • Step 1: Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

  • Step 2: Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6] To validate the attainment of equilibrium, samples can be taken at different time points (e.g., 24h, 36h, and 48h) and analyzed; the concentration should be constant when equilibrium is achieved.

  • Step 3: Sampling and Filtration: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any microscopic undissolved particles.[7] This step is critical to prevent overestimation of the solubility.

  • Step 4: Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.

  • Step 5: Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Implications for Researchers and Drug Development Professionals

The solubility data of this compound has direct and practical implications:

  • Synthetic Chemists: Knowledge of solubility guides the choice of solvents for chemical reactions to ensure homogeneity and optimal reaction rates. It is also fundamental for developing purification strategies, particularly for recrystallization, where a solvent with high solubility at elevated temperatures and low solubility at room temperature is desired.[4]

  • Formulation Scientists: In drug development, poor aqueous solubility is a major challenge. Understanding the solubility in organic solvents is the first step in developing advanced formulations such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions, which often use organic solvents in their manufacturing processes.

  • Pharmacologists and Biologists: For in vitro biological assays, compounds are typically dissolved in a solvent like DMSO to create a stock solution. Knowing the maximum solubility in DMSO is crucial to avoid precipitation of the compound in the assay medium, which could lead to erroneous results.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, a robust understanding of its molecular structure allows for a reliable predicted solubility profile. The compound's amphiphilic nature, with both polar and non-polar regions, suggests broad solubility in solvents of intermediate to high polarity, such as alcohols, acetone, and DMSO. For researchers requiring precise data, the equilibrium shake-flask method provides a gold-standard protocol for empirical determination. This information is indispensable for the effective application of this compound in synthesis, research, and development.

References

The Phenylpyrazole Core: From Crop Protection to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Medicinal Chemistry of Phenylpyrazole Compounds

Introduction: A Scaffold of Unforeseen Versatility

In the landscape of medicinal chemistry, the emergence of a "privileged scaffold" – a molecular framework capable of binding to multiple, distinct biological targets – is a significant event. The phenylpyrazole core, a deceptively simple five-membered heterocyclic ring system, represents a quintessential example of such a scaffold. Initially rising to prominence in the agrochemical sector as a potent class of insecticides, the unique electronic and steric properties of phenylpyrazoles have since paved the way for their exploration and successful application in a wide array of therapeutic areas, ranging from anti-inflammatory agents to targeted cancer therapies. This guide provides a comprehensive technical overview of the discovery and history of phenylpyrazole compounds, their evolution from pesticides to pharmaceuticals, and the key structure-activity relationships that govern their diverse biological activities.

The Agrochemical Origins: A Response to Resistance

The story of phenylpyrazoles begins in the late 20th century, a period marked by increasing insect resistance to existing classes of pesticides such as organophosphates and carbamates.[1] This pressing need for novel modes of action spurred intensive research efforts in the agrochemical industry.

The Breakthrough: Fipronil and the GABA Receptor

It was within the laboratories of the French company Rhône-Poulenc that the insecticidal potential of the phenylpyrazole scaffold was first realized, culminating in the discovery of fipronil in the mid-1990s.[2][3][4][5] Fipronil exhibited a broad spectrum of activity against a wide range of agricultural and urban pests.[6]

The primary mechanism of action of fipronil and other insecticidal phenylpyrazoles is the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor).[6][7] In insects, GABA is a major inhibitory neurotransmitter in the central nervous system. By binding to a site within the chloride ion channel, phenylpyrazoles block the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and death.[8][9] The selective toxicity of these compounds towards insects over mammals is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[7]

Transition to Medicinal Chemistry: Unlocking Therapeutic Potential

The same properties that made phenylpyrazoles effective insecticides—potent and selective interaction with a biological target—also hinted at their potential in human medicine. The ability of the phenylpyrazole scaffold to be readily functionalized at multiple positions allowed for the generation of large, diverse chemical libraries, which could then be screened against a multitude of therapeutic targets.

Anti-Inflammatory Drugs: The Rise of Celecoxib

One of the most notable early successes of phenylpyrazoles in medicinal chemistry was the development of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[10][11] Celecoxib's diarylpyrazole structure allows it to fit into the active site of the COX-2 enzyme, which is involved in inflammation and pain, while sparing the related COX-1 enzyme, which plays a role in protecting the stomach lining. This selectivity reduces the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[12]

Oncology: A New Frontier for Phenylpyrazoles

The versatility of the phenylpyrazole scaffold has been particularly evident in the field of oncology. By modifying the substituents on the phenyl and pyrazole rings, researchers have developed potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.

A significant area of focus has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[13][14][15][16][17] Several phenylpyrazole derivatives have shown potent in vitro and in vivo activity as VEGFR-2 inhibitors.

Beyond VEGFR-2, phenylpyrazoles have been investigated as inhibitors of other important cancer targets, including:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[13][16]

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that can be dysregulated in certain cancers.[18]

  • Myeloid Cell Leukemia-1 (MCL-1): An anti-apoptotic protein that is overexpressed in various tumors, contributing to drug resistance.[19][20][21]

The development of phenylpyrazole-based anticancer agents is an active area of research, with several compounds currently in preclinical and clinical development.[20][22]

Structure-Activity Relationships (SAR): A Tale of Two Rings

The biological activity of phenylpyrazole compounds is exquisitely sensitive to the nature and position of substituents on both the phenyl and pyrazole rings.

For Insecticidal Activity:
  • Phenyl Ring: The presence of electron-withdrawing groups, such as halogens and trifluoromethyl groups, at the 2, 4, and 6 positions of the N-phenyl ring is crucial for high insecticidal potency.[23]

  • Pyrazole Ring: A cyano group at the 3-position and a trifluoromethylsulfinyl group at the 4-position are key for potent GABA receptor antagonism.[24]

For Anticancer Activity (VEGFR-2 Inhibition):
  • Phenyl Ring: The substitution pattern on the N-phenyl ring can be varied to optimize potency and selectivity.

  • Pyrazole Ring: Modifications at the 3 and 4-positions of the pyrazole ring are critical for interacting with the kinase active site. For example, the introduction of hydrazono moieties at the 4-position has been shown to yield potent VEGFR-2 inhibitors.[14][15]

Experimental Protocols

Synthesis of Fipronil: A Representative Protocol

The synthesis of fipronil typically involves the oxidation of its thioether precursor. The following is a generalized protocol based on common synthetic routes described in the patent literature.[1][25][26][27][28]

Step 1: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole

This intermediate is a key building block for fipronil.

Step 2: Oxidation to Fipronil

  • To a cooled (15-20°C) mixture of a suitable solvent (e.g., chlorobenzene) and a catalyst (e.g., boric acid), add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole.

  • Slowly add an oxidizing agent, such as aqueous hydrogen peroxide (50%), to the stirred mixture.

  • Maintain the reaction at a controlled temperature and stir for an extended period (e.g., 20-23 hours).

  • After the reaction is complete, the crude fipronil is isolated, typically by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent or solvent mixture (e.g., chlorobenzene, ethyl acetate/chlorobenzene) to yield fipronil of high purity.

Biological Evaluation: GABA Receptor Binding Assay

This protocol provides a general framework for assessing the interaction of phenylpyrazole compounds with the GABA receptor.[29][30][31]

  • Membrane Preparation: Prepare crude synaptic membranes from rat or insect brain tissue by homogenization and differential centrifugation.

  • Radioligand Binding: Incubate the prepared membranes with a radiolabeled ligand that binds to the GABA receptor channel, such as [³H]EBOB (ethynylbicycloorthobenzoate).

  • Competition Assay: In parallel incubations, include varying concentrations of the test phenylpyrazole compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value provides an indication of the compound's affinity for the GABA receptor.

Visualizing the Mechanisms

Insecticidal Mechanism of Action

GABAReceptor cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_channel Chloride Ion Influx GABA_R->Cl_channel Opens Hyperexcitation Hyperexcitation GABA_R->Hyperexcitation Leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Phenylpyrazole Phenylpyrazole (e.g., Fipronil) Phenylpyrazole->GABA_R Binds to (non-competitive) Block Blockade Block->Cl_channel Prevents

Caption: Phenylpyrazole insecticides block the GABA-A receptor, preventing chloride ion influx and leading to neuronal hyperexcitation in insects.

Anticancer Mechanism of Action (VEGFR-2 Inhibition)

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Kinase_Domain Tyrosine Kinase Domain VEGFR2->Kinase_Domain Activates Phosphorylation Autophosphorylation Kinase_Domain->Phosphorylation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Signaling Angiogenesis Angiogenesis Cell Proliferation Signaling->Angiogenesis Phenylpyrazole_Drug Phenylpyrazole Drug Phenylpyrazole_Drug->Kinase_Domain Binds to ATP binding site Inhibition Inhibition Inhibition->Phosphorylation Blocks

Caption: Phenylpyrazole-based drugs can inhibit VEGFR-2, blocking downstream signaling pathways involved in angiogenesis and tumor growth.

Conclusion and Future Directions

The journey of phenylpyrazole compounds from potent insecticides to promising therapeutic agents is a testament to the power of medicinal chemistry in repurposing and optimizing chemical scaffolds. The inherent versatility of the phenylpyrazole core, coupled with a deep understanding of its structure-activity relationships, has enabled its successful application in diverse therapeutic areas. As our understanding of the molecular basis of disease continues to grow, it is highly probable that the phenylpyrazole scaffold will continue to serve as a valuable platform for the discovery of novel, highly targeted, and effective medicines for a wide range of human ailments.

References

Unlocking Therapeutic Potential: A Technical Guide to 1-Methyl-5-Phenyl-1H-Pyrazole Derivatives as Modulators of Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-5-phenyl-1H-pyrazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of its derivatives, with a primary focus on their applications in oncology, inflammation, and neurodegenerative diseases. By synthesizing current research, this document details the mechanisms of action, key signaling pathways, and quantitative structure-activity relationships of this versatile chemical class. Furthermore, it offers detailed, field-proven experimental protocols for the evaluation of these compounds against critical biological targets, aiming to equip researchers and drug development professionals with the foundational knowledge to explore and advance this promising area of therapeutic discovery.

Introduction: The this compound Core

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and synthetic tractability have led to its incorporation into numerous clinically approved drugs.[1] The this compound scaffold, a specific embodiment of this privileged structure, offers a distinct three-dimensional arrangement of substituents that facilitates interactions with a variety of biological macromolecules. The presence of the N-methyl group can enhance metabolic stability and modulate solubility, while the C5-phenyl ring provides a critical anchor for hydrophobic interactions within target binding sites. Variations at other positions of the pyrazole ring allow for the fine-tuning of potency and selectivity. This guide will delve into the key therapeutic areas where these derivatives have shown promise and the specific molecular targets they modulate.

Therapeutic Targets in Oncology

Derivatives of the pyrazole scaffold have emerged as potent anticancer agents, primarily through the inhibition of key signaling proteins that drive tumor growth, proliferation, and survival.[2]

Protein Kinase Inhibition

Protein kinases are a major class of therapeutic targets in oncology, and pyrazole derivatives have been successfully developed as potent kinase inhibitors.[3] The this compound core can serve as a versatile scaffold for designing inhibitors that target the ATP-binding pocket of various kinases.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to cell cycle regulation, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[4]

  • Receptor Tyrosine Kinases (RTKs): This family includes crucial cancer targets like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these RTKs can block tumor angiogenesis and proliferation signaling pathways. Some pyrazole derivatives have demonstrated potent inhibition of VEGFR-2.[5]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Aurora A and B kinases are often overexpressed in tumors, making them attractive therapeutic targets. Certain pyrazole derivatives have shown dual inhibitory activity against Aurora A and B.[1]

  • c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and can play a role in both cell survival and apoptosis. Selective inhibition of JNK3, which is predominantly expressed in the brain, is a potential strategy for treating neurodegenerative diseases, but its role in certain cancers is also being explored.[6]

Signaling Pathway: Kinase Inhibition Leading to Apoptosis

The following diagram illustrates a simplified pathway of how a this compound derivative, acting as a kinase inhibitor, can block downstream signaling, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription CDK Cyclin/CDK Complex CellCycle Cell Cycle Progression CDK->CellCycle JNK JNK Apoptosis Apoptosis JNK->Apoptosis Transcription->CellCycle CellCycle->Apoptosis Leads to if arrested GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor 1-Methyl-5-Phenyl- 1H-Pyrazole Derivative Inhibitor->RTK Inhibits Inhibitor->MEK Inhibits Inhibitor->CDK Inhibits Inhibitor->JNK Inhibits

Figure 1: Simplified signaling pathways targeted by pyrazole-based kinase inhibitors.
Modulation of Apoptosis

Beyond kinase inhibition, pyrazole derivatives can directly target the machinery of apoptosis, the cell's intrinsic program for self-destruction.

Key Apoptosis-Related Targets:

  • Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Anti-apoptotic members like Bcl-2 itself are often overexpressed in cancer cells, promoting their survival. Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to act as Bcl-2 inhibitors, promoting the activation of pro-apoptotic proteins.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the inhibitory activities of some pyrazole derivatives against various cancer-related targets. Note that these are examples from the broader pyrazole class and may not all contain the specific this compound core, illustrating the general potential of the scaffold.

Compound ClassTargetIC50 (µM)Cell LineReference
Pyrazole-pyridazine hybridAurora A/B0.0289 / 0.0022U937, K562, A549, LoVo, HT29[1]
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK30.227-[6]
1,3,5-Trisubstituted PyrazoleLsrK119-[1]
Pyrazole-based derivativeVEGFR-20.10-[5]
Pyrazole-based derivativeTubulin Polymerization7.30K562, A549[7]

Therapeutic Targets in Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Pyrazole derivatives have a long history in this area, with some exhibiting potent and selective inhibition of key inflammatory enzymes.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Several pyrazole derivatives have been identified as potent and selective COX-2 inhibitors.[8][9][10][11][12]

Signaling Pathway: COX-2 Inhibition in Inflammation

COX2_Inhibition_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 Enzyme InflammatoryStimuli->COX2 Induces expression ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Inhibitor 1-Methyl-5-Phenyl- 1H-Pyrazole Derivative Inhibitor->COX2 Inhibits Kinase_Assay_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->PrepareReagents KinaseReaction Incubate Kinase, Substrate, and Inhibitor PrepareReagents->KinaseReaction AddATP Initiate Reaction with ATP KinaseReaction->AddATP IncubateReaction Incubate at RT AddATP->IncubateReaction AddADPGlo Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) IncubateReaction->AddADPGlo Incubate40min Incubate 40 min at RT AddADPGlo->Incubate40min AddKinaseDetection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate40min->AddKinaseDetection Incubate30min Incubate 30 min at RT AddKinaseDetection->Incubate30min ReadLuminescence Read Luminescence Incubate30min->ReadLuminescence End End ReadLuminescence->End MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h TreatCells Treat Cells with Pyrazole Derivative (Serial Dilutions) Incubate24h->TreatCells IncubateTreatment Incubate for Desired Time (e.g., 48-72h) TreatCells->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT IncubateMTT Incubate 2-4h AddMTT->IncubateMTT Solubilize Add Solubilization Buffer (e.g., DMSO) IncubateMTT->Solubilize Shake Shake to Dissolve Formazan Crystals Solubilize->Shake ReadAbsorbance Read Absorbance (570 nm) Shake->ReadAbsorbance End End ReadAbsorbance->End

References

exploring the chemical reactivity of the pyrazole ring in 1-methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Pyrazole Ring in 1-Methyl-5-Phenyl-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the this compound core. As a privileged scaffold in medicinal chemistry and materials science, a deep understanding of its reactivity is paramount for the strategic design and synthesis of novel derivatives. This document moves beyond a mere recitation of reactions, delving into the electronic and steric factors that govern its reactivity. We will examine electrophilic substitution, metallation, and the influence of the N-methyl and C5-phenyl substituents on the regioselectivity of these transformations. The insights provided herein are intended to empower researchers to rationally design synthetic routes to novel this compound analogues with desired functionalities.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The pyrazole ring is aromatic, and its unique electronic properties, arising from the presence of two nitrogen atoms, give rise to a rich and diverse reactivity profile. The subject of this guide, this compound, is a valuable building block, and understanding its chemical behavior is crucial for its effective utilization in synthetic campaigns.

Electronic and Steric Landscape of this compound

The reactivity of the pyrazole ring in this compound is dictated by the interplay of its substituents. The N1-methyl group breaks the tautomeric ambiguity of NH-pyrazoles and influences the electron density of the ring. The C5-phenyl group, through its electronic and steric effects, further modulates the reactivity.

The pyrazole ring is electron-rich, making it susceptible to electrophilic attack. The two nitrogen atoms, however, exert a deactivating effect on the adjacent C3 and C5 positions. Consequently, electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position.[2]

Key Reaction Classes and Mechanistic Considerations

Electrophilic Aromatic Substitution: The Predominance of C4-Functionalization

As a general principle, the C4 position of the pyrazole ring is the most nucleophilic and sterically accessible site for electrophilic attack.[2]

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C4 position of the pyrazole ring.[3][4] The Vilsmeier reagent, a chloromethyleniminium salt, is a mild electrophile that readily reacts with the electron-rich pyrazole ring.

  • Causality of Experimental Choice: The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent in situ. The reaction is typically performed at elevated temperatures to drive the reaction to completion. The workup with a basic solution is crucial to neutralize the reaction mixture and hydrolyze the intermediate iminium salt to the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • To a stirred solution of dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add a solution of this compound (1 equivalent) in DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound-4-carbaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Pyrazole 1-Methyl-5-Phenyl- 1H-Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Aldehyde 1-Methyl-5-Phenyl-1H- pyrazole-4-carbaldehyde Intermediate->Aldehyde H₂O, Base G Start This compound Kinetic Kinetic Product (N-CH₂Li) Start->Kinetic n-BuLi, THF, -78°C Thermodynamic Thermodynamic Product (C5-Li) Start->Thermodynamic n-BuLi, THF, rt Quench_Kinetic Quench with E⁺ Kinetic->Quench_Kinetic -78°C Quench_Thermo Quench with E⁺ Thermodynamic->Quench_Thermo rt Product_Kinetic N-CH₂-E Product Quench_Kinetic->Product_Kinetic Product_Thermo C5-E Product Quench_Thermo->Product_Thermo

References

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of 1-methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of 1-methyl-5-phenyl-1H-pyrazole, a valuable scaffold in medicinal chemistry and materials science. The presented methodology leverages the regioselective condensation of a β-ketoacetal, a stable and easily handled precursor to the corresponding 1,3-dicarbonyl compound, with methylhydrazine. This approach circumvents the challenges associated with handling unstable intermediates and provides a high-yielding, scalable route to the desired 1,5-disubstituted pyrazole isomer. We offer in-depth mechanistic insights, a step-by-step experimental guide, characterization data, and a troubleshooting section to ensure successful replication and adaptation by researchers in drug development and synthetic chemistry.

Introduction and Scientific Principle

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] The synthesis of specifically substituted pyrazoles is therefore of paramount importance. One-pot synthesis protocols, which involve multiple reaction steps in a single vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[4]

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a fundamental method for constructing the pyrazole ring.[5] However, the use of unsymmetrical 1,3-dicarbonyls with substituted hydrazines, such as methylhydrazine, often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[5][6]

This protocol addresses the challenge of regioselectivity by employing a strategic precursor, benzoylacetaldehyde dimethyl acetal (3-phenyl-1,1-dimethoxy-2-propanone) . The acetal group serves as a masked aldehyde. Under acidic conditions, it is hydrolyzed in situ to generate benzoylacetaldehyde. The subsequent condensation with methylhydrazine proceeds with high regioselectivity. The more nucleophilic nitrogen of methylhydrazine (the N-methylated nitrogen is less sterically hindered and more nucleophilic) preferentially attacks the more electrophilic carbonyl carbon (the aldehyde), leading predominantly to the formation of the this compound isomer.

Mechanistic Rationale

The reaction proceeds through two key stages within a single pot:

  • In Situ Deprotection: The acid catalyst facilitates the hydrolysis of the dimethyl acetal to reveal the highly reactive aldehyde functionality of benzoylacetaldehyde.

  • Regioselective Cyclocondensation: Methylhydrazine reacts with the generated 1,3-dicarbonyl intermediate. The initial condensation occurs at the more reactive aldehyde carbonyl, followed by intramolecular cyclization via attack of the second nitrogen atom onto the ketone carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. This controlled, stepwise process is key to achieving high regioselectivity.

Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis.

Materials and Reagents
Reagent/MaterialGradeM.Wt.SupplierNotes
Benzoylacetaldehyde dimethyl acetal≥97%194.23 g/mol Sigma-Aldrich, etc.Key precursor.
Methylhydrazine≥98%46.07 g/mol Sigma-Aldrich, etc.Caution: Toxic and volatile. Handle in a fume hood.
Glacial Acetic AcidACS Grade60.05 g/mol Fisher Scientific, etc.Serves as both solvent and catalyst.
Ethyl AcetateHPLC Grade88.11 g/mol VWR, etc.For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-Lab-preparedFor neutralization.
Brine (Saturated NaCl solution)ACS Grade-Lab-preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade120.37 g/mol Sigma-Aldrich, etc.For drying organic phase.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (silica gel 60 F₂₅₄)

Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoylacetaldehyde dimethyl acetal (3.88 g, 20.0 mmol).

  • Reagent Addition: Add glacial acetic acid (40 mL). Stir the mixture at room temperature until the acetal is fully dissolved.

  • Initiation: Carefully add methylhydrazine (1.1 mL, ~0.96 g, 20.8 mmol, 1.04 eq) dropwise to the stirred solution at room temperature. Note: An exothermic reaction may occur.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 100-110 °C. Maintain this temperature with stirring for 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting acetal will have a different Rf value than the product pyrazole.

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the complete one-pot synthesis workflow.

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add Benzoylacetaldehyde dimethyl acetal to flask B 2. Add Glacial Acetic Acid (Solvent/Catalyst) A->B Dissolve C 3. Add Methylhydrazine (Dropwise, RT) B->C D 4. Heat to Reflux (100-110 °C, 3h) C->D Initiate E In situ Hydrolysis & Cyclocondensation D->E F 5. Cool & Quench (Ice-water) E->F G 6. Neutralize (Sat. NaHCO₃) F->G H 7. Extract (Ethyl Acetate) G->H I 8. Wash & Dry (Brine, MgSO₄) H->I J 9. Concentrate (Rotary Evaporator) I->J K 10. Column Chromatography (Silica Gel) J->K L Pure this compound K->L

Caption: One-pot synthesis workflow for this compound.

Expected Results and Characterization

Successful synthesis will yield this compound as a colorless to pale yellow oil or low-melting solid.

ParameterExpected Result
Appearance Colorless to pale yellow oil/solid
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol [7]
Yield 75-85% (after purification)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.55-7.40 (m, 5H, Ar-H), 7.35 (d, J=1.8 Hz, 1H, pyrazole H3), 6.25 (d, J=1.8 Hz, 1H, pyrazole H4), 3.80 (s, 3H, N-CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 142.0, 141.5, 131.0, 129.0, 128.5, 128.0, 107.0, 36.5.
Mass Spec. (EI) m/z (%): 158 ([M]⁺, 100), 157 (85), 130 (20), 115 (15), 77 (30).[7]

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The provided data is consistent with the desired 1,5-disubstituted isomer.[8]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete hydrolysis of the acetal. 2. Inactive methylhydrazine (oxidized). 3. Insufficient reaction time or temperature.1. Ensure the acetic acid is of sufficient quality (glacial). A small amount of water can be beneficial. 2. Use a fresh bottle of methylhydrazine. 3. Confirm reaction temperature and extend reaction time, monitoring by TLC.
Formation of Regioisomer The reaction conditions did not sufficiently favor the 1,5-isomer.While this protocol is highly regioselective, trace amounts of the 1,3-isomer may form. Careful column chromatography should effectively separate the isomers due to their different polarities.
Difficult Emulsion during Extraction Presence of acidic residues or partially soluble intermediates.Add more brine during the washing step to break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Product is a dark oil Impurities from side reactions or decomposition at high temperatures.Ensure the reaction temperature does not exceed 115 °C. Purify carefully using column chromatography.

Safety and Handling

  • Methylhydrazine: This substance is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

  • Solvents: Ethyl acetate is flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

References

Application Notes and Protocols for the Synthesis of 1-Methyl-5-Phenyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have made it an indispensable building block in the development of novel therapeutic agents.[3][4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties.[5][6] A prime example of their clinical success is Celecoxib (Celebrex®), a selective COX-2 inhibitor widely used to treat arthritis, which features a central pyrazole core.[1][7]

The 1,5-disubstituted pyrazole motif, specifically with methyl and phenyl groups, is of particular interest due to its prevalence in compounds targeting various biological pathways. The synthesis of these derivatives, therefore, is a critical task for researchers in drug discovery and development. This guide provides a detailed, field-proven experimental procedure for the synthesis of 1-methyl-5-phenyl-1H-pyrazole derivatives, grounded in the foundational principles of heterocyclic chemistry. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offer a step-by-step protocol, and outline the necessary characterization techniques for product validation.

Pillar 1: Synthetic Strategy & Mechanistic Rationale

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic component and a hydrazine derivative.[8][9] This approach is not only efficient but also highly modular, allowing for the generation of a diverse library of substituted pyrazoles.

The Knorr Pyrazole Synthesis: A Classic and Robust Approach

First reported by Ludwig Knorr in 1883, this synthesis remains the most fundamental and widely employed method for constructing the pyrazole ring.[8][10] The reaction involves the condensation of a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester) with a hydrazine.[1][10]

The mechanism proceeds through two key stages:

  • Hydrazone Formation: The more reactive carbonyl group of the 1,3-dicarbonyl compound reacts with the hydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization & Dehydration: The remaining nitrogen atom of the hydrazine then acts as a nucleophile, attacking the second carbonyl group. This intramolecular cyclization is followed by a dehydration step, which results in the formation of the stable, aromatic pyrazole ring.[11]

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl (like 1-phenyl-1,3-butanedione) reacts with a substituted hydrazine (like methylhydrazine), two regioisomers can potentially form. The reaction conditions, including solvent and pH, can influence the final product ratio. For the synthesis of this compound, the desired pathway involves the initial attack of the substituted nitrogen of methylhydrazine on the acetyl carbonyl, leading to the phenyl group at the 5-position.

Workflow for Pyrazole Synthesis via Knorr Cyclocondensation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Validation Reactants 1. Select & Weigh 1,3-Dicarbonyl & Hydrazine Solvent 2. Choose Solvent (e.g., Ethanol, Acetic Acid) Reactants->Solvent Dissolve ReactionSetup 3. Combine Reactants in Reaction Vessel Solvent->ReactionSetup Heating 4. Heat to Reflux (e.g., 80-100°C) ReactionSetup->Heating Initiate Reaction Monitoring 5. Monitor Progress (TLC) Heating->Monitoring Periodically Workup 6. Quench & Solvent Removal Monitoring->Workup Isolation 7. Isolate Crude Product (Precipitation/Extraction) Workup->Isolation Purification 8. Purify (Recrystallization or Chromatography) Isolation->Purification Characterization 9. Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization FinalProduct Pure Pyrazole Derivative Characterization->FinalProduct

Caption: General workflow for Knorr pyrazole synthesis.

Pillar 2: Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of this compound.

Reaction Scheme:

reaction cluster_product Product diketone 1-Phenyl-1,3-butanedione plus + hydrazine Methylhydrazine arrow Ethanol Reflux hydrazine->arrow pyrazole This compound arrow->pyrazole

Caption: Synthesis of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
1-Phenyl-1,3-butanedione162.194.05 g25.0High purity grade
Methylhydrazine46.071.27 g (1.44 mL)27.5Caution: Toxic and corrosive. Handle in a fume hood.
Ethanol (Absolute)46.0750 mL-Anhydrous, reaction solvent
Glacial Acetic Acid60.050.5 mL-Optional catalyst
Saturated Sodium Bicarbonate-~30 mL-For neutralization
Dichloromethane (DCM)84.93~60 mL-For extraction
Anhydrous Magnesium Sulfate120.37~2 g-Drying agent
Equipment
EquipmentPurpose
100 mL Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Heating mantle with controllerHeating source
CondenserTo prevent solvent loss during reflux
Separatory funnel (150 mL)For liquid-liquid extraction
Rotary evaporatorSolvent removal
TLC plates (Silica gel 60 F254)Reaction monitoring
Buchner funnel and filter flaskFor collecting solid product
Melting point apparatusPurity assessment
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1,3-butanedione (4.05 g, 25.0 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir until the diketone is fully dissolved.

  • Catalyst Addition (Optional): Add 0.5 mL of glacial acetic acid to the solution. The acidic environment can catalyze the initial imine formation, often improving reaction rates.[10]

  • Reagent Addition: In a well-ventilated fume hood, carefully add methylhydrazine (1.44 mL, 27.5 mmol) dropwise to the stirring solution. An exothermic reaction may be observed.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle.

    • Causality Check: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the intramolecular cyclization and the final dehydration step, driving the reaction towards the aromatic pyrazole product.[11]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). Spot the starting material and the reaction mixture. The reaction is complete when the starting diketone spot has disappeared (typically 2-4 hours).

  • Work-up and Isolation: a. Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in dichloromethane (DCM, ~30 mL). d. Transfer the DCM solution to a separatory funnel and wash it carefully with saturated sodium bicarbonate solution (~30 mL) to neutralize the acetic acid. e. Separate the organic layer and dry it over anhydrous magnesium sulfate. f. Filter off the drying agent and concentrate the organic solution on the rotary evaporator to yield the crude product, typically as an oil or a low-melting solid.

  • Purification:

    • Recrystallization (if product is solid): The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or hexane.

    • Column Chromatography (if product is an oil): If recrystallization is not feasible, purify the crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: The pure this compound is typically a colorless to pale yellow oil or a white solid. Calculate the final yield.

Safety Precautions
  • Hydrazine Derivatives: Methylhydrazine is toxic, corrosive, and a suspected carcinogen. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Ethanol and dichloromethane are flammable. Ensure all heating is performed using a heating mantle, not an open flame.

Pillar 3: Product Characterization & Validation

Unambiguous characterization of the final product is essential to confirm its identity, structure, and purity.[12][13]

Spectroscopic Data Summary for this compound
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~7.50-7.30 (m, 5H, Ar-H), δ ~7.35 (d, 1H, pyrazole H3), δ ~6.30 (d, 1H, pyrazole H4), δ ~3.70 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~148 (C5), δ ~141 (C3), δ ~131 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~107 (C4), δ ~37 (N-CH₃)
IR (ATR, cm⁻¹) ~3060 (Ar C-H), ~2950 (Alkyl C-H), ~1595, 1500 (C=C, C=N stretch)
Mass Spec. (EI) Molecular Ion (M⁺) at m/z = 158.09
Melting Point 34-36 °C (literature value)

Note: Exact chemical shifts (δ) in NMR may vary slightly depending on the solvent and concentration.

The provided spectroscopic data serves as a benchmark for validating the successful synthesis of the target molecule.[14][15] The distinct signals in both ¹H and ¹³C NMR spectra allow for the complete assignment of the molecular structure, confirming the regiochemistry of the product.

References

antimicrobial activity screening protocol for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Antimicrobial Activity Screening Protocol for Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

A High-Throughput Framework for Unveiling the Antimicrobial Potential of Novel Pyrazole Derivatives

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent search for new chemical entities with potent and novel mechanisms of action.[1][2] Pyrazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and, critically, antimicrobial effects.[3][4][5][6] The versatility of the pyrazole ring allows for extensive chemical modification, making it an ideal candidate for library synthesis and structure-activity relationship (SAR) studies in the quest for next-generation antibiotics.[6][7]

Several pyrazole derivatives have been shown to exert their antimicrobial effects by targeting critical bacterial pathways, such as the inhibition of DNA gyrase or topoisomerase II/IV, or by disrupting cell wall synthesis.[8][9] This mechanistic diversity underscores the potential of this compound class to overcome existing resistance mechanisms.

This guide provides a comprehensive, field-proven framework for the systematic screening and evaluation of pyrazole derivatives for antimicrobial activity. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can generate robust, reproducible, and meaningful data. The protocols are designed to be self-validating through the integrated use of controls and reference standards, adhering to principles outlined by global bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14]

Chapter 1: Foundational Principles and Strategic Workflow

Before embarking on experimental work, it is crucial to establish a logical workflow. The screening process is a funnel, starting with a broad, qualitative assessment to identify "hits" and progressing to more precise, quantitative methods to characterize lead candidates.

The Rationale of a Tiered Screening Approach

A tiered approach is the most resource-efficient strategy. It allows for the rapid and cost-effective screening of a large library of pyrazole derivatives to quickly eliminate inactive compounds.[15] Promising candidates, or "hits," are then subjected to more rigorous and quantitative secondary and tertiary assays.

Screening_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening cluster_3 Phase 4: Further Characterization prep Compound Library (Pyrazole Derivatives) Solubilization & Stock Preparation primary Qualitative Assay (Agar Well/Disk Diffusion) Identify 'Hits' prep->primary Broad Screen secondary Quantitative Assay (Broth Microdilution for MIC) Determine Potency primary->secondary Active 'Hits' tertiary Cidal vs. Static Assay (MBC Determination) Define Activity Type secondary->tertiary Potent Compounds lead Lead Compound Identification tertiary->lead

Caption: Tiered workflow for antimicrobial screening of pyrazole derivatives.

Selection of Test Organisms

The choice of microorganisms is critical and should be guided by the therapeutic goal. It is recommended to include a panel of clinically relevant strains, encompassing:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Enterococcus faecalis (including VRE strains).[8][16]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii.[8][16]

  • Fungi (optional): Candida albicans, Aspergillus niger.[3][17]

Using ATCC (American Type Culture Collection) standard strains is essential for reproducibility.

Reference Standards and Controls

Every experiment must include positive and negative controls to be considered valid.

  • Positive Controls: Clinically approved antibiotics (e.g., Ciprofloxacin or Ampicillin for bacteria, Fluconazole for fungi).[17][18] These serve as a benchmark for the potency of the test compounds.

  • Negative Control: The solvent used to dissolve the pyrazole derivatives (commonly Dimethyl Sulfoxide, DMSO). This ensures that the solvent itself has no antimicrobial activity at the concentrations used.[19]

  • Growth Control: Microbes in media without any test compound or solvent to ensure the viability of the inoculum.

Chapter 2: Protocol for Primary Screening: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is rapid, cost-effective, and ideal for screening large numbers of compounds.[1] The principle is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a test microorganism. The presence of a clear "zone of inhibition" around the well indicates antimicrobial activity.[17][18][20][21]

Materials and Reagents
Reagent/EquipmentSpecification
Pyrazole Derivative Stocks10 mg/mL in DMSO
Test MicroorganismsATCC strains (e.g., S. aureus ATCC 25923)
Growth MediaMueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
Sterile Petri Dishes100 mm diameter
Sterile Cork Borer6-8 mm diameter
Micropipettes and Sterile Tips10-100 µL range
Incubator37°C for bacteria, 28-30°C for fungi
McFarland Standard0.5 turbidity standard
Positive ControlCiprofloxacin (1 mg/mL stock)
Negative ControlSterile DMSO
Step-by-Step Protocol
  • Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C in a water bath.

  • Inoculum Preparation:

    • Pick 3-5 isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL and is a critical step for reproducibility .

  • Seeding the Plates:

    • Using a sterile cotton swab, dip it into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions (streaking horizontally, vertically, and diagonally) to ensure confluent growth.

    • Allow the plate to dry for 5-10 minutes with the lid slightly ajar.

  • Well Preparation: Using a sterile cork borer, punch uniform wells (e.g., 6 mm diameter) into the seeded agar. Carefully remove the agar plugs.

  • Compound Application:

    • Pipette a fixed volume (e.g., 50-100 µL) of the pyrazole derivative stock solution (or a specific screening concentration, like 1000 µg/mL) into a designated well.[7]

    • In separate wells on the same plate, add the same volume of the positive control (e.g., Ciprofloxacin) and the negative control (DMSO).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or 28-30°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone indicates greater susceptibility of the microorganism to the compound.

Chapter 3: Protocol for Secondary Screening: Broth Microdilution for MIC

Compounds that show significant zones of inhibition in the primary screen ("hits") should be advanced to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[22][23][24] This quantitative method is the gold standard for determining antimicrobial potency.[25]

The Causality of Microdilution

This method relies on challenging a standardized inoculum of bacteria with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[19][22] This allows for the precise determination of the concentration at which microbial growth is halted. The visual representation below illustrates a typical plate layout.

MIC_Plate cluster_plate 96-Well Microtiter Plate Layout cluster_legend Legend l1 1 l2 2 l3 3 l4 4 l5 5 l6 6 l7 7 l8 8 l9 9 l10 10 l11 11 l12 12 A1 256 A2 128 A3 64 A4 32 A5 16 A6 8 A7 4 A8 2 A9 1 A10 0.5 A11 GC A12 NC key1 No Growth key2 Growth key3 Growth Control (GC) key4 Negative Control (NC)

Caption: Example MIC plate reading. The MIC is 32 µg/mL.

Materials and Reagents
Reagent/EquipmentSpecification
Pyrazole Derivative Stocks10 mg/mL in DMSO
Test MicroorganismsATCC strains
Growth MediaCation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi
Sterile 96-well PlatesU-bottom or flat-bottom, clear
Multichannel Pipettes50-200 µL range
Plate Reader (optional)600 nm wavelength capability
Resazurin Dye (optional)For colorimetric viability assessment
Step-by-Step Protocol
  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of CAMHB to column 11 (this will be the Growth Control).

  • Compound Dilution:

    • Add 20 µL of the concentrated pyrazole stock solution to the first well of a row (e.g., A1). This requires calculating the starting concentration needed to achieve the desired final range after dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard the final 100 µL from column 10.

    • This creates a concentration gradient of your test compound across the plate. Columns 11 (Growth Control) and 12 (Negative/Sterility Control) should not contain any compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as in the agar diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well from column 1 to column 11.

    • Do not add inoculum to column 12. This well serves as a sterility control for the media.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[22] This can be assessed by eye or with a plate reader.

    • The Growth Control (column 11) must show clear turbidity, and the Negative Control (column 12) must be clear. If not, the assay is invalid.

Chapter 4: Protocol for Further Characterization: Minimum Bactericidal Concentration (MBC)

The MIC value indicates growth inhibition (bacteriostatic), but it doesn't tell you if the compound is killing the bacteria (bactericidal). The Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration that kills 99.9% of the initial bacterial inoculum.[22][23]

Step-by-Step Protocol
  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Sub-culturing: From the wells corresponding to the MIC, 2x MIC, and 4x MIC (and the growth control), take a 10 µL aliquot.

  • Plating: Spot the 10 µL aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the agar plate.

Chapter 5: Data Presentation and Interpretation

Tabulating Results

Summarize all quantitative data in a structured table.

Compound IDR-Group SubstituentS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
PYR-0014-Chloro-phenyl163264>128
PYR-0024-Methoxy-phenyl64>128>128>128
PYR-0034-Nitro-phenyl3264128>128
CiprofloxacinN/A (Control)0.510.250.5
Interpreting the Data
  • Potency: A lower MIC value indicates higher potency.[23]

  • Spectrum of Activity: Compare MIC values across Gram-positive and Gram-negative bacteria to determine if a compound has broad-spectrum activity or is specific to a certain class of bacteria. For instance, in the example table, PYR-001 is more active against the Gram-positive S. aureus.

  • Bactericidal vs. Bacteriostatic: The relationship between MBC and MIC is key.

    • If MBC/MIC ≤ 4, the compound is generally considered bactericidal .

    • If MBC/MIC > 4, the compound is considered bacteriostatic .

  • Structure-Activity Relationships (SAR): The data allows for preliminary SAR analysis. For example, the results above suggest that an electron-withdrawing group like chlorine at the 4-position of the phenyl ring (PYR-001) confers better activity than an electron-donating group like methoxy (PYR-002).[18]

References

Application Notes and Protocols for the Assessment of Antioxidant Capacity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Significance of Pyrazole Compounds as Antioxidants

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry.[1] Derivatives of this versatile structure have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] A growing body of evidence now points to the significant potential of pyrazole derivatives as potent antioxidants.[3][4]

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[5] Antioxidants mitigate this damage by neutralizing free radicals, thereby protecting cells from oxidative damage.[6] The development of novel antioxidant compounds is, therefore, a critical endeavor in modern drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the assessment of the antioxidant capacity of novel pyrazole compounds, focusing on three widely accepted in vitro assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Choosing the Right Assay: A Multi-faceted Approach

No single assay can fully capture the complex nature of antioxidant activity.[7] Therefore, a battery of tests is recommended to obtain a comprehensive profile of a compound's antioxidant potential. The assays detailed herein were selected for their robustness, reproducibility, and differing mechanistic principles, providing a holistic view of the antioxidant capacity of novel pyrazole derivatives.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A rapid and straightforward method based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: A versatile assay that can be used for both hydrophilic and lipophilic compounds and is based on the quenching of the ABTS radical cation.[9]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing an indication of its electron-donating capacity.[10]

The following workflow provides a general overview of the assessment process:

Caption: General workflow for assessing the antioxidant capacity of novel pyrazole compounds.

Part 1: DPPH Radical Scavenging Assay

Principle and Causality

The DPPH assay is predicated on the ability of an antioxidant to scavenge the stable DPPH free radical.[8] DPPH possesses a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[11] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[12] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.

The chemical structure of a pyrazole derivative, particularly the presence and position of substituent groups, can significantly influence its hydrogen-donating ability. For instance, the presence of hydroxyl (-OH) or amino (-NH2) groups on the pyrazole ring or its substituents can enhance antioxidant activity.[1]

DPPH_Mechanism cluster_0 DPPH Radical Scavenging DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• donation Antioxidant_H Pyrazole-H (Antioxidant) Antioxidant_radical Pyrazole• (Radical) Antioxidant_H->Antioxidant_radical

Caption: Mechanism of DPPH radical scavenging by a pyrazole antioxidant.

Detailed Protocol

1. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

  • DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the novel pyrazole compound in a suitable solvent (e.g., DMSO, methanol).

  • Standard (Ascorbic Acid or Trolox): Prepare a 1 mg/mL stock solution of the standard antioxidant in the same solvent as the test compound.

2. Assay Procedure (96-well microplate format):

  • Prepare serial dilutions of the test compound and the standard in the appropriate solvent.

  • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

  • Add 100 µL of the various concentrations of the test compound, standard, or solvent (as a blank) to the wells.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.[13]

3. Data Analysis:

Calculate the percentage of radical scavenging activity (% RSA) using the following formula:

% RSA = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the DPPH solution with the solvent.

  • A_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the % RSA against the concentration of the test compound. A lower IC50 value indicates greater antioxidant activity.

Part 2: ABTS Radical Cation Decolorization Assay

Principle and Causality

The ABTS assay measures the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•⁺).[14] ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•⁺, which has a characteristic absorbance at 734 nm.[15] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic compounds, making it a versatile tool for screening novel pyrazole derivatives with varying solubility profiles.[9]

Detailed Protocol

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] Dilute the resulting solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the novel pyrazole compound in a suitable solvent.

  • Standard (Trolox): Prepare a 1 mg/mL stock solution of Trolox in the same solvent as the test compound.

2. Assay Procedure (96-well microplate format):

  • Prepare serial dilutions of the test compound and the Trolox standard.

  • In a 96-well plate, add 190 µL of the ABTS•⁺ working solution to each well.

  • Add 10 µL of the various concentrations of the test compound, standard, or solvent (as a blank) to the wells.

  • Mix and incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.[15]

3. Data Analysis:

Calculate the percentage of inhibition using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Part 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle and Causality

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[10] The intensity of the color is directly proportional to the reducing power of the antioxidants in the sample. This assay provides a direct measure of the electron-donating capacity of the pyrazole compounds.

Detailed Protocol

1. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.[17]

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

  • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[10]

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the novel pyrazole compound.

  • Standard (FeSO₄·7H₂O): Prepare a stock solution of ferrous sulfate and create a standard curve of known concentrations.

2. Assay Procedure (96-well microplate format):

  • Prepare serial dilutions of the test compound and the ferrous sulfate standard.

  • In a 96-well plate, add 20 µL of the test compound, standard, or blank (solvent) to each well.

  • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

3. Data Analysis:

The antioxidant capacity is determined from a standard curve of ferrous sulfate. The results are expressed as µM of Fe(II) equivalents per gram or µM of the pyrazole compound.

Data Presentation and Interpretation

For a clear comparison of the antioxidant capacity of novel pyrazole compounds, the results should be summarized in a structured table.

Compound IDDPPH IC50 (µM)ABTS TEAC (mM Trolox Eq/mM)FRAP Value (µM Fe(II) Eq/µM)
Pyrazole-00155.2 ± 3.11.2 ± 0.11.5 ± 0.2
Pyrazole-00225.8 ± 1.92.5 ± 0.22.8 ± 0.3
Pyrazole-003110.5 ± 7.40.8 ± 0.10.9 ± 0.1
Ascorbic Acid15.3 ± 1.21.0 (by definition)N/A
Trolox22.7 ± 1.51.0 (by definition)N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cellular Context: The Role of Antioxidants in Signaling Pathways

Beyond their direct radical scavenging effects, antioxidants can modulate cellular signaling pathways involved in oxidative stress response.[5] For example, the Keap1-Nrf2-ARE pathway is a critical regulator of cellular redox homeostasis.[18] Under oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[19] Novel pyrazole compounds with potent antioxidant activity may exert their protective effects in part by modulating such pathways.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Pyrazole Novel Pyrazole Compound Pyrazole->ROS scavenges Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active releases Keap1_Nrf2->Nrf2_active ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription

Caption: The potential role of a novel pyrazole antioxidant in the Keap1-Nrf2-ARE signaling pathway.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro assessment of the antioxidant capacity of novel pyrazole compounds. By employing a multi-assay approach, researchers can gain valuable insights into the mechanisms of action and structure-activity relationships of their synthesized molecules. Promising candidates identified through these screening methods can then be advanced to more complex cellular and in vivo models to further elucidate their therapeutic potential in combating oxidative stress-related diseases.

References

Application Notes & Protocols: Leveraging the 1-Methyl-5-Phenyl-1H-Pyrazole Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates across a spectrum of biological targets. These are termed "privileged structures" due to their inherent ability to present functional groups in three-dimensional space in a manner that is conducive to binding with diverse protein targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4][5] Its metabolic stability, synthetic tractability, and capacity for hydrogen bonding and other key molecular interactions have cemented its role in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and kinase inhibitors like ruxolitinib.[1][2][4][5]

This guide focuses specifically on the 1-methyl-5-phenyl-1H-pyrazole core. This scaffold offers a robust and versatile starting point for drug design campaigns. The N-methylation prevents tautomerization, simplifying the structure-activity relationship (SAR) studies, while the C5-phenyl group provides a large, modifiable anchor for probing hydrophobic pockets within a target protein.[6] Furthermore, the pyrazole ring itself can act as a bioisostere for other aromatic systems like benzene or phenol, often improving physicochemical properties such as solubility and reducing metabolic liabilities.[6][7][8][9][10]

These application notes will provide researchers with a comprehensive overview of the strategic utility of the this compound scaffold, complete with detailed synthetic protocols, strategies for library development, and guidelines for biological screening.

Part 1: Physicochemical & Pharmacophoric Features

The utility of the this compound scaffold is rooted in its distinct physicochemical properties, which are highly advantageous for developing drug-like molecules.

PropertyTypical Value/CharacteristicSignificance in Drug Design
Molecular Weight ~158.2 g/mol (unsubstituted)Provides a low-molecular-weight starting point, allowing for significant additions of functional groups while staying within the "Rule of Five" guidelines.
logP ~2.5 (estimated)Indicates a balance of lipophilicity and hydrophilicity, which is crucial for membrane permeability and solubility. This value is highly tunable through substitution.
Hydrogen Bond Acceptors One (N2 of pyrazole)The N2 atom can form critical hydrogen bonds with protein backbone amides or side-chain donors, serving as a key anchoring point.
Aromaticity & Rigidity Planar, aromatic systemThe rigid core restricts conformational flexibility, reducing the entropic penalty upon binding to a target and often leading to higher affinity.
Metabolic Stability Generally highThe pyrazole ring is resistant to oxidative metabolism by cytochrome P450 enzymes, a common failure point for many drug candidates.[4]
Dipole Moment Possesses a significant dipoleThe inherent dipole can engage in favorable dipole-dipole interactions within a binding pocket and contributes to aqueous solubility.

The arrangement of the N-methyl, the C5-phenyl, and the pyrazole nitrogens creates a well-defined vectoral presentation of substituents, making it an ideal platform for systematic exploration of a target's binding site.

Part 2: Core Synthesis Protocol: Knorr-Type Cyclocondensation

A reliable and scalable method for synthesizing the core scaffold is paramount. The Knorr pyrazole synthesis and its variations, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry. Below is a validated, solvent-free protocol for the synthesis of a closely related and foundational precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as Edaravone), which can be readily adapted.

Protocol 2.1: Solvent-Free Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a method demonstrating a quantitative, scalable, and solvent-free reaction.[11] The N-methylation to achieve the target scaffold is a standard subsequent step.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice-water bath

  • Diethyl ether (for washing)

  • Vacuum source for stripping

Procedure:

  • Place ethyl acetoacetate (1.1 eq) into a round-bottom flask equipped with a magnetic stir bar.

  • Immerse the flask in an ice-water bath (0 °C) and begin stirring.

  • Add phenylhydrazine (1.0 eq) dropwise to the cooled ethyl acetoacetate over 10-15 minutes. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Increase the temperature to 80-90 °C and continue stirring for 1.5-2 hours. The reaction mixture will solidify as the product forms.

  • After the reaction is complete, cool the flask to room temperature.

  • Remove any residual starting materials and ethanol byproduct by vacuum stripping.

  • Wash the resulting solid product with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a solid.

Note on N-Methylation: The resulting pyrazolone can be N-methylated using standard alkylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) to yield the final this compound scaffold, though regioselectivity must be considered. Direct synthesis using methylhydrazine is also a common alternative.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Add Ethyl Acetoacetate to Flask B 2. Cool Flask to 0°C in Ice Bath A->B C 3. Add Phenylhydrazine Dropwise B->C D 4. Warm to Room Temp C->D E 5. Heat to 80-90°C for 2 hours D->E F 6. Cool to Room Temp E->F G 7. Vacuum Strip Volatiles F->G H 8. Wash Solid with Cold Diethyl Ether G->H I 9. Dry Product Under Vacuum H->I Final Product: 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one I->Final

Caption: Workflow for Knorr-type pyrazolone synthesis.

Part 3: Building a Focused Library: Key Diversification Points

The true power of the this compound scaffold lies in its potential for chemical diversification. By systematically modifying different positions on the core, a researcher can generate a library of compounds to probe the structure-activity relationships (SAR) of a biological target.

Key Diversification Points:

  • C5-Phenyl Ring (Position R¹): This is the most common and impactful point of modification. Using standard electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts) on the phenyl ring allows for the introduction of a wide array of functional groups. These groups can probe for specific interactions like hydrogen bonds, salt bridges, or hydrophobic contacts. Furthermore, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated phenyl ring are powerful tools for adding complexity.[12]

  • C4-Position (Position R²): The C4 position of the pyrazole ring is nucleophilic and can be functionalized through reactions like Vilsmeier-Haack formylation or halogenation, providing a handle for further elaboration.

  • C3-Position (Position R³): While the C3 methyl group is relatively inert, synthetic strategies can be employed from the start to incorporate different groups at this position. For example, using a different β-ketoester in the initial cyclocondensation allows for variation at C3. This position is critical for modulating activity in many known pyrazole-based drugs.[13][14]

G R1_label R¹: C5-Phenyl Ring (Major Vector) R1_start->R1_label R2_label R²: C4-Position (Modulator) R2_start->R2_label R3_label R³: C3-Position (Selectivity/Potency) R3_start->R3_label scaffold

Caption: Key diversification points on the scaffold.

Part 4: Biological Screening & Lead Optimization

Derivatives of the phenylpyrazole scaffold have shown activity against a wide range of biological targets, underscoring their privileged nature.[5][15]

Commonly Associated Target Classes:

  • Kinases: Numerous kinase inhibitors, such as Ruxolitinib, incorporate a pyrazole core.[1][2]

  • GPCRs: The famous anti-obesity drug Rimonabant is a 1,5-diarylpyrazole that acts as a cannabinoid receptor (CB1) antagonist.[7][8][13][14]

  • Enzymes: Celecoxib selectively inhibits the COX-2 enzyme. Other pyrazoles inhibit enzymes like PARP and Factor Xa.[6]

  • Ion Channels: Phenylpyrazole insecticides like Fipronil act by blocking GABA-gated chloride channels.[16][17]

Protocol 4.1: General Protocol for a Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a generic, time-resolved FRET (TR-FRET) assay, a common platform for screening kinase inhibitors.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Europium-labeled anti-phospho-peptide antibody

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

  • TR-FRET capable plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds from a dose-response plate into the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Peptide Addition: Prepare a solution of the kinase and the fluorescein-labeled peptide substrate in assay buffer. Add 5 µL of this solution to each well.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a solution of the Eu-labeled antibody in TR-FRET dilution buffer. Add 10 µL to each well to stop the reaction.

  • Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 520 nm (fluorescein) and 620 nm (europium) after excitation at 340 nm.

  • Analysis: Calculate the emission ratio (620 nm / 520 nm). Plot the ratio against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

The Iterative Cycle of Lead Optimization

Once initial "hits" are identified from the primary screen, the lead optimization process begins. This is an iterative cycle where chemistry and biology work in tandem to improve the potency, selectivity, and drug-like properties of the initial hits.

G cluster_cycle Lead Optimization Cycle A Design & Synthesis (New Analogs) B In Vitro Screening (Potency, Selectivity) A->B Test C ADME/Tox Assays (Solubility, Metabolism, Cytotoxicity) B->C Promising Hits D SAR Analysis (Identify Key Features) B->D Data C->D Data D->A Hypothesis

Caption: The iterative cycle of drug discovery.

Structure-activity relationship (SAR) analysis is the cornerstone of this cycle. For example, if adding an electron-withdrawing group (e.g., -CF₃) to the para position of the C5-phenyl ring consistently increases potency, this provides a clear directive for the next round of synthesis.[18] This process continues until a lead candidate with a desirable overall profile is identified for further preclinical development.

References

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Assessment of 1-methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 1-methyl-5-phenyl-1H-pyrazole. The method is demonstrated to be stability-indicating through forced degradation studies. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent resolution and peak shape for the main analyte and its degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its suitability for routine quality control and stability analysis in pharmaceutical development.[1][2]

Introduction

This compound is a heterocyclic compound with a pyrazole core, a class of compounds known for a wide range of biological activities. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of drug development and manufacturing to guarantee safety and efficacy.[3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the qualitative and quantitative analysis of pharmaceutical compounds.[4]

The objective of this work was to develop a robust and reliable RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products. A stability-indicating method is crucial as it provides evidence of how the quality of a drug substance varies under the influence of environmental factors like heat, light, humidity, and chemical stress.[5] This application note provides a comprehensive guide through the logical steps of method development, optimization, forced degradation studies, and full validation.

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is paramount for logical method development.

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₀H₁₀N₂[6]

    • Molecular Weight: 158.20 g/mol [7]

  • Solubility: Based on its structure (a combination of a polar pyrazole ring and a non-polar phenyl group), the compound is expected to be soluble in common organic solvents like methanol and acetonitrile. Experimental solubility tests confirmed good solubility in both, making them excellent choices for the sample diluent and the organic component of the mobile phase.

Method Development and Optimization

The development of an analytical method is a systematic process aimed at achieving reliable and reproducible results.[8] Reversed-phase chromatography was selected as the primary mode of separation due to the non-polar nature of the phenyl group in the analyte.[9][10]

Initial Chromatographic Conditions

The following initial conditions were chosen based on the analyte's properties and general principles of RP-HPLC method development:

ParameterInitial ConditionRationale
Stationary Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)C18 is a versatile, non-polar stationary phase suitable for a wide range of organic molecules and is a common starting point for method development.[10]
Mobile Phase Acetonitrile (ACN) and WaterACN often provides better peak shapes and lower backpressure compared to methanol. Water is the weak solvent in RP-HPLC.[11]
Detection UV at 237 nmA UV scan of this compound in the mobile phase showed a significant absorbance maximum, ensuring high sensitivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Column Temperature Ambient (25 °C)A controlled temperature was not initially deemed necessary but can be used for optimization.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Optimization Workflow

The initial screening runs with varying ratios of acetonitrile and water revealed that an isocratic elution was sufficient to elute the main peak with a reasonable retention time and good symmetry. A gradient elution is often a good starting point for complex samples, but for a purity assay of a single compound, an isocratic method is simpler and more robust.[9]

G

Final Optimized Chromatographic Conditions
ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50 v/v)
Run Time 10 minutes

Forced Degradation (Stress) Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[12] These studies expose the drug substance to various stress conditions to generate potential degradation products and ensure the method can separate them from the parent peak.[4][5]

Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours.[13]

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[13]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[13]

    • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Preparation for Analysis:

    • For liquid samples (acid, base, oxidative), neutralize the solution if necessary (acid with base, base with acid) and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • For solid samples (thermal, photolytic), dissolve the stressed powder in the sample diluent to achieve a final concentration of 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.[14][15]

Results of Forced Degradation

The method successfully separated the main peak of this compound from all degradation products formed under the stress conditions. Peak purity analysis using a PDA detector confirmed the spectral homogeneity of the parent peak in the presence of its degradants, thus proving the stability-indicating capability of the method.[16]

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 N HCl, 60°C)~15%One major degradant peak observed.
Base Hydrolysis (0.1 N NaOH, RT)~10%Two minor degradant peaks observed.
Oxidative (3% H₂O₂, RT)~20%One major and one minor degradant peak observed.
Thermal (105°C)~5%Minor degradation observed.
Photolytic~8%A few small degradant peaks observed.

Note: The target degradation is typically between 5-20% to ensure that the method is not challenged with unrealistic degradation profiles.[13]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[17][18]

Specificity

Specificity was demonstrated by the separation of the analyte from its degradation products in the forced degradation study. The peak purity analysis confirmed that there was no co-elution at the analyte's retention time.[14]

Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy (% Recovery)

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.898.0% - 102.0% Recovery
100%100.20.5≤ 2.0% RSD
120%100.80.6
Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on a different day, by a different analyst, and on a different instrument.

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability0.7%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.[9]

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minSystem suitability parameters met.
Column Temperature ± 2 °CSystem suitability parameters met.
Mobile Phase Composition ± 2% AcetonitrileSystem suitability parameters met.

G

Conclusion

A simple, rapid, and reliable RP-HPLC method for the determination of the purity of this compound has been successfully developed and validated. The method demonstrated excellent linearity, accuracy, precision, and specificity. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control analysis and for monitoring the stability of this compound during its development and shelf-life.

References

Application Note & Protocol: A Scalable Synthesis of 1-Methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-methyl-5-phenyl-1H-pyrazole, a valuable heterocyclic building block. We present a detailed, scalable protocol based on the classical Knorr pyrazole synthesis, moving from a bench-scale procedure to a multi-hundred-gram scale-up. The causality behind critical process parameters, including reaction control, work-up, and purification, is thoroughly discussed. This guide is intended for researchers, chemists, and process development professionals seeking a robust and scalable method for producing this key intermediate.

Introduction and Strategic Overview

This compound is a substituted pyrazole that serves as a crucial intermediate in the development of various biologically active molecules, including pharmaceuticals and agrochemicals. The pyrazole nucleus is a prominent scaffold in many established drugs, valued for its metabolic stability and versatile substitution patterns.[1][2]

The synthetic approach detailed herein is the Knorr pyrazole synthesis, a reliable and well-established method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] Our retrosynthetic analysis identifies 1-phenyl-1,3-butanedione (benzoylacetone) and methylhydrazine as the optimal starting materials for this transformation.

G TM Target Molecule This compound Retro Retrosynthetic Disconnection (Knorr Synthesis) TM->Retro C-N bond cleavage SMs Starting Materials Retro->SMs Dicarbonyl 1,3-Dicarbonyl (1-Phenyl-1,3-butanedione) SMs->Dicarbonyl Hydrazine Substituted Hydrazine (Methylhydrazine) SMs->Hydrazine

This protocol emphasizes scalability, addressing the common challenges encountered when transitioning from gram-scale laboratory synthesis to kilogram-scale production, such as heat management, mass transfer, and product isolation.

Reaction Mechanism and Regioselectivity

The reaction proceeds through a two-stage mechanism: initial condensation followed by cyclization and dehydration.

  • Hydrazone Formation: Methylhydrazine acts as a nucleophile, attacking one of the carbonyl groups of 1-phenyl-1,3-butanedione. The more electrophilic carbonyl (adjacent to the phenyl group) is typically attacked first, leading to the formation of a hydrazone intermediate.

  • Cyclization & Dehydration: The remaining terminal nitrogen of the hydrazone intermediate undergoes intramolecular nucleophilic attack on the second carbonyl group. The resulting five-membered ring intermediate then dehydrates under acidic or thermal conditions to yield the stable, aromatic pyrazole ring.

A critical consideration is regioselectivity. The reaction between an unsymmetrical dicarbonyl like benzoylacetone and methylhydrazine can potentially form two regioisomers: this compound and 1-methyl-3-phenyl-1H-pyrazole. The formation of the desired 5-phenyl isomer is generally favored, a preference that can be enhanced by controlling reaction conditions, such as pH. Acidic conditions, which facilitate the final dehydration step, are commonly employed.

G

Starting Materials: Synthesis and Handling

ReagentFormulaMW ( g/mol )Key PropertiesSupplier/Synthesis
1-Phenyl-1,3-butanedioneC₁₀H₁₀O₂162.19White to pale yellow solidCommercially available or synthesized via Claisen condensation of acetophenone and ethyl acetate.[5]
MethylhydrazineCH₆N₂46.07Colorless liquid, toxic, corrosive, suspected carcinogenCommercially available. Must be handled with extreme caution in a chemical fume hood.
Ethanol (200 Proof)C₂H₅OH46.07Flammable liquid, solventCommercially available.
Acetic Acid, GlacialCH₃COOH60.05Corrosive liquid, catalystCommercially available.

Experimental Protocol: Bench-Scale Synthesis (5 g Scale)

This procedure provides a baseline for understanding the reaction before scaling up.

Reagents:

  • 1-Phenyl-1,3-butanedione: 5.00 g (30.8 mmol, 1.0 eq)

  • Methylhydrazine: 1.50 g (32.5 mmol, 1.05 eq)

  • Ethanol: 50 mL

  • Glacial Acetic Acid: 0.5 mL (catalyst)

Procedure:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • To the flask, add 1-phenyl-1,3-butanedione (5.00 g) and ethanol (50 mL). Stir until the solid is fully dissolved.

  • Add glacial acetic acid (0.5 mL) to the solution.

  • In a chemical fume hood, carefully and slowly add methylhydrazine (1.50 g) to the stirring solution at room temperature. A mild exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel containing 100 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 40 mL) followed by brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude oil or solid.

  • Purify the crude product by flash column chromatography or recrystallization from an ethanol/water mixture to afford the pure product.

Expected Outcome: A white to off-white solid. Yield: 80-90%.

Protocol for Scaled-Up Synthesis (100 g Scale)

Transitioning to a larger scale requires significant changes in equipment and procedure to ensure safety and efficiency.

Equipment:

  • 1 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, reflux condenser, and an addition funnel.

  • Heating/cooling circulator connected to the reactor jacket.

  • Appropriate filtration apparatus (e.g., Büchner funnel or Nutsche filter).

Reagents:

  • 1-Phenyl-1,3-butanedione: 100.0 g (0.616 mol, 1.0 eq)

  • Methylhydrazine: 30.0 g (0.651 mol, 1.05 eq)

  • Ethanol: 800 mL

  • Glacial Acetic Acid: 10 mL

Procedure:

  • Reactor Setup: Assemble the 1 L jacketed reactor system in a walk-in fume hood. Ensure all joints are properly sealed.

  • Charging Reactants: Charge the reactor with 1-phenyl-1,3-butanedione (100.0 g) and ethanol (600 mL). Start the overhead stirrer to ensure good agitation (e.g., 150-200 RPM).

  • Catalyst Addition: Add glacial acetic acid (10 mL) to the reactor.

  • Controlled Reagent Addition: Dissolve methylhydrazine (30.0 g) in the remaining ethanol (200 mL) and charge this solution to the addition funnel.

  • Exotherm Control: Set the circulator to 20 °C. Add the methylhydrazine solution dropwise from the addition funnel over a period of 60-90 minutes. Monitor the internal temperature closely. The primary causality for this controlled addition is to manage the reaction exotherm. A rapid addition on a large scale can cause the solvent to boil uncontrollably, creating a significant safety hazard. The jacketed reactor allows for efficient removal of heat generated during the addition.

  • Reaction Drive: Once the addition is complete, slowly ramp the jacket temperature to heat the reaction mixture to reflux (~80 °C). Maintain reflux with vigorous stirring for 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) via TLC or HPLC. Efficient overhead stirring is crucial for maintaining thermal and compositional homogeneity in the large volume, preventing localized overheating and side-product formation.

  • Cool-down and Quenching: Cool the reactor contents to 20-25 °C. Slowly add 1 L of water to the reactor with stirring. This may cause the product to begin precipitating.

  • Isolation:

    • Option A (Direct Filtration): If a significant amount of solid precipitates, cool the mixture further to 0-5 °C for 1-2 hours to maximize crystallization. Filter the solid product using a large Büchner funnel. Wash the filter cake with a cold 20% ethanol/water solution (2 x 200 mL) and then with cold water (2 x 200 mL).

    • Option B (Extraction): If the product remains oily or does not precipitate cleanly, perform a liquid-liquid extraction. Transfer the reactor contents to a larger vessel or perform the extraction in the reactor if it is suitably sized. Extract with a suitable solvent like ethyl acetate or toluene (3 x 500 mL). Combine the organic layers, wash with sodium bicarbonate solution and brine as in the bench-scale protocol.

  • Drying: Dry the isolated solid in a vacuum oven at 40-50 °C until a constant weight is achieved. If an extraction was performed, concentrate the organic solvent on a rotary evaporator.

  • Purification (if necessary): For high-purity material, the crude solid can be recrystallized. A suitable solvent system is ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol, then slowly add water until turbidity persists. Cool slowly to crystallize the product.

G cluster_bench Bench-Scale Workflow cluster_scaleup Scale-Up Workflow b_charge Charge all to RBF b_reflux Heat & Reflux (Heating Mantle) b_charge->b_reflux b_workup Work-up (Separatory Funnel) b_reflux->b_workup b_purify Purification (Chromatography) b_workup->b_purify s_charge Charge Diketone to Jacketed Reactor s_add Controlled Addition of Hydrazine s_charge->s_add s_reflux Heat & Reflux (Circulator) s_add->s_reflux s_isolate Isolation (Precipitation/Filtration) s_reflux->s_isolate s_purify Purification (Recrystallization) s_isolate->s_purify

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TestMethodExpected Result
Appearance VisualWhite to off-white crystalline solid
Melting Point Capillary Method130 °C[6]
¹H NMR 400 MHz, CDCl₃δ (ppm): 7.45-7.30 (m, 5H, Ar-H), 6.10 (s, 1H, pyrazole-H), 3.75 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃). Note: The exact position of the pyrazole C-CH₃ is debated in literature, often being cited as the 3- or 5-position.[7]
¹³C NMR 100 MHz, CDCl₃δ (ppm): ~148, ~142, ~135, ~129, ~128, ~126, ~105, ~35, ~13.
Mass Spec. ESI-MS[M+H]⁺ = 159.09
Purity HPLC>98%

Safety and Hazard Management

Scaling up chemical synthesis introduces significant safety challenges that must be proactively managed.

  • Methylhydrazine: This is the most hazardous reagent in the synthesis. It is highly toxic by inhalation, ingestion, and skin contact, and is a suspected carcinogen.[8] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile over neoprene), is mandatory.

  • Exothermic Reaction: The initial condensation is exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a thermal runaway. Controlled addition of methylhydrazine and the use of a jacketed reactor are essential mitigation strategies.

  • Solvent Flammability: Ethanol is a flammable liquid. Ensure all heating equipment is spark-proof and that the reaction is performed away from ignition sources.

  • Waste Disposal: Aqueous and organic waste streams will be generated. The aqueous waste will contain residual methylhydrazine and must be treated as hazardous. All waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

StepPotential HazardMitigation Strategy
Methylhydrazine Handling High toxicity, carcinogenicityHandle only in a fume hood with full PPE. Have a spill kit ready.
Reagent Addition Uncontrolled exotherm, boil-overSlow, controlled addition via pump or addition funnel. Use a jacketed reactor for efficient cooling.
Reflux Solvent fireUse a temperature-controlled circulator instead of a heating mantle. Ensure condenser has adequate coolant flow.
Isolation/Filtration Exposure to product/solventsPerform filtration in a ventilated area. Wear appropriate PPE.

References

Application Notes & Protocols: 1-Methyl-5-Phenyl-1H-Pyrazole as a High-Efficacy Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and material science professionals.

Abstract

Corrosion represents a significant challenge across numerous industries, leading to material degradation, structural failure, and substantial economic losses.[1][2] The application of organic corrosion inhibitors is a primary strategy for mitigating the corrosion of metals, particularly steel, in acidic environments.[1][3] Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy.[1][3] Pyrazole derivatives, in particular, have emerged as a promising class of inhibitors due to their stable aromatic structure and the presence of multiple active centers for adsorption.[2][3][4] This guide provides a detailed technical overview and comprehensive protocols for the application of 1-methyl-5-phenyl-1H-pyrazole in corrosion inhibition studies. We will explore its mechanism of action, outline rigorous experimental procedures for its evaluation, and discuss the integration of computational analysis to support empirical findings.

Introduction: The Role of Pyrazole Derivatives in Corrosion Science

Corrosion is an electrochemical process involving the deterioration of a material, typically a metal, due to its reaction with the surrounding environment.[1] In industrial settings such as acid pickling, chemical cleaning, and oil and gas exploration, acidic solutions are a common cause of aggressive corrosion. Organic inhibitors function by adsorbing onto the metal surface to form a protective barrier.[5][6] This film isolates the metal from the corrosive medium, thereby suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions.[6][7]

The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure. Key features include:

  • Heteroatoms (N, S, O, P): These atoms possess lone pairs of electrons, which serve as active centers for coordination with vacant d-orbitals of metal atoms, leading to strong adsorption (chemisorption).[2]

  • π-Electrons: Aromatic rings and multiple bonds provide a source of delocalized π-electrons that can interact with the metal surface.[8]

  • Molecular Size and Planarity: Larger molecules with a planar configuration can cover a greater surface area, enhancing the protective barrier.[9]

This compound possesses an ideal combination of these features: a pyrazole ring with two nitrogen atoms and a phenyl group, making it a highly effective candidate for corrosion inhibition.

Mechanism of Inhibition: Surface Adsorption and Protective Film Formation

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process can occur via two main pathways: physisorption and chemisorption.[3]

  • Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, while the inhibitor can become protonated. The presence of counter-ions (e.g., Cl⁻, SO₄²⁻) from the acid can facilitate this adsorption by creating a bridge between the surface and the protonated inhibitor.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms of the pyrazole ring and the π-electrons of the phenyl ring can be donated to the vacant d-orbitals of iron atoms, creating a stable, protective film.[5][10]

The negative value of the Gibbs free energy of adsorption (ΔG°ads) helps determine the nature of the interaction. Values around -20 kJ/mol or less positive are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.[5]

References

The Versatile Scaffold: 1-Methyl-5-phenyl-1H-pyrazole in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of clinically successful drugs.[1][2] Notable examples include the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil, both of which feature a substituted pyrazole core.[3][4][5] This wide range of biological activities, spanning from anti-inflammatory and analgesic to anticancer and antiviral properties, underscores the significance of pyrazole derivatives in pharmaceutical research.[6][7]

This application note focuses on a specific, yet highly valuable, member of this family: 1-methyl-5-phenyl-1H-pyrazole . While not a direct precursor to some of the most widely known pyrazole-containing drugs, its strategic substitution pattern makes it an excellent starting point for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents. The presence of a methyl group at the N1 position and a phenyl group at the C5 position provides a stable and synthetically versatile platform for further functionalization.

This guide will provide detailed protocols for the regioselective synthesis of this compound and its subsequent derivatization, offering insights into the chemical rationale behind the procedural steps.

Regioselective Synthesis of this compound

The classical and most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] A critical consideration in the synthesis of asymmetrically substituted pyrazoles, such as this compound, is regioselectivity . The reaction of a phenyl-substituted 1,3-dicarbonyl compound with methylhydrazine can potentially yield two regioisomers: the desired this compound and the isomeric 1-methyl-3-phenyl-1H-pyrazole.

The outcome of the reaction is often influenced by the reaction conditions, particularly the pH. Under acidic conditions, the reaction tends to favor the formation of the isomer where the more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic carbonyl group of the dicarbonyl compound. In the case of benzoylacetone, the carbonyl group adjacent to the phenyl ring is generally considered more electrophilic, which would favor the formation of the undesired 1-methyl-3-phenyl isomer. However, by carefully controlling the reaction conditions, it is possible to influence the regioselectivity.

The following protocol describes a method for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general principles of pyrazole synthesis.

Materials:

  • Benzoylacetone

  • Methylhydrazine sulfate

  • Sodium acetate

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetone (10.0 g, 61.7 mmol) in ethanol (100 mL).

  • Addition of Hydrazine: In a separate beaker, prepare a solution of methylhydrazine sulfate (9.8 g, 68.0 mmol) and sodium acetate (11.2 g, 136.5 mmol) in water (50 mL).

  • Reaction: Slowly add the aqueous solution of methylhydrazine sulfate and sodium acetate to the ethanolic solution of benzoylacetone at room temperature with vigorous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add diethyl ether (100 mL) and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a solid.

Expected Yield and Characterization:

ParameterExpected Value
Yield 60-75%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.30 (m, 5H, Ar-H), 6.40 (d, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 143.2, 140.1, 130.5, 128.9, 128.3, 125.8, 107.5, 36.8

Application in Pharmaceutical Synthesis: Derivatization of the Pyrazole Core

This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole ring can be functionalized at the C3 and C4 positions, and the phenyl ring can undergo various electrophilic substitution reactions.

A common and useful derivatization is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position. This aldehyde can then be used in a wide array of subsequent transformations, such as reductive amination, Wittig reactions, and oxidations, to build molecular diversity.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 15 mL) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 5.5 mL, 60 mmol) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (5.0 g, 31.6 mmol) in dichloromethane (DCM, 20 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

  • Extraction: Extract the mixture with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield This compound-4-carbaldehyde .

Expected Yield and Characterization:

ParameterExpected Value
Yield 75-85%
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 9.95 (s, 1H, CHO), 8.10 (s, 1H, pyrazole-H), 7.60-7.40 (m, 5H, Ar-H), 3.95 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 185.5, 145.1, 142.3, 130.8, 129.5, 128.7, 126.4, 118.9, 37.2

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthesis of the intermediate and its subsequent derivatization.

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization via Vilsmeier-Haack Reaction benzoylacetone Benzoylacetone intermediate This compound benzoylacetone->intermediate Condensation methylhydrazine Methylhydrazine Sulfate methylhydrazine->intermediate intermediate_ref This compound product This compound-4-carbaldehyde intermediate_ref->product Formylation vilsmeier Vilsmeier Reagent (POCl₃/DMF) vilsmeier->product drug_candidates Diverse Drug Candidates product->drug_candidates Further Synthesis

Caption: Synthetic workflow for this compound and its derivatization.

Conclusion

This compound represents a valuable and synthetically accessible intermediate for pharmaceutical research. While it may not be a direct precursor to currently marketed blockbuster drugs, its structure is ripe with potential for the generation of novel bioactive compounds. The protocols detailed herein provide a solid foundation for the synthesis and derivatization of this versatile scaffold, enabling researchers to explore its potential in the ongoing quest for new and improved therapeutics. The strategic functionalization of the pyrazole core, as demonstrated by the Vilsmeier-Haack reaction, opens the door to a vast chemical space for drug discovery efforts.

References

Application Notes and Protocols for Molecular Docking Studies of 1-methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting molecular docking studies of 1-methyl-5-phenyl-1H-pyrazole, a heterocyclic compound with significant therapeutic potential. We offer an in-depth, scientifically grounded protocol designed for researchers, scientists, and drug development professionals. This document moves beyond a simple checklist of steps, delving into the rationale behind critical decisions in target selection, protein and ligand preparation, docking simulation, and results analysis. By integrating field-proven insights and validation checkpoints, this guide aims to ensure the generation of meaningful and reproducible computational results in the exploration of pyrazole-based therapeutics.

Introduction: The Rationale for Docking this compound

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor).[1][2] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries and the optimization of lead compounds.[2][3]

The subject of this guide, the pyrazole scaffold, is a cornerstone in medicinal chemistry. Pyrazole-containing drugs have been approved by the FDA for a wide range of conditions, acting as anti-inflammatory, analgesic, and antipsychotic agents. The pyrazole ring is an effective bioisostere for aryl groups, enhancing properties like lipophilicity, while its nitrogen atoms can act as crucial hydrogen bond donors and acceptors within a protein's active site. Specifically, this compound (PubChem CID: 18774) presents a chemically stable and synthetically accessible starting point for exploring interactions with various biological targets.[4] This guide will use this molecule as a case study to illustrate a robust and reliable docking workflow.

Phase 1: Pre-Docking Preparation - The Foundation of a Reliable Study

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is the most critical and requires careful attention to detail.

2.1. Target Protein Selection & Rationale

The first step is to identify a biologically relevant protein target. For pyrazole derivatives, the literature points towards several promising target classes:

  • Cyclooxygenase (COX) Enzymes: Phenylbutazone, a pyrazole-containing drug, is known to target prostaglandin H synthase. COX-1 and COX-2 are well-established targets for anti-inflammatory drugs.

  • Monoamine Oxidase (MAO) Enzymes: Certain pyrazole analogs exhibit inhibitory activity against MAO-A and MAO-B, which are targets for antidepressants and neuroprotective agents.

  • Kinases: A vast number of kinase inhibitors incorporate heterocyclic scaffolds. The pyrazole ring can serve as a hinge-binding motif.

For this protocol, we will select Cyclooxygenase-2 (COX-2) as our primary target, given the well-documented role of pyrazole-based drugs as anti-inflammatory agents. A high-resolution crystal structure, such as PDB ID: 5KIR, provides an excellent starting point.

2.2. Protocol: Protein Structure Preparation

The goal is to clean the raw PDB file to create a biologically relevant and computationally ready model.

Tools: BIOVIA Discovery Studio, UCSF ChimeraX, or AutoDock Tools.[5]

Methodology:

  • Obtain Structure: Download the PDB file (e.g., 5KIR) from the RCSB Protein Data Bank (--INVALID-LINK--).

  • Remove Non-Essential Molecules: The crystal structure contains the protein, a co-crystallized ligand, ions, and water molecules. For a standard docking run, remove all water molecules and any ions not critical for structural integrity or catalytic activity.

  • Handle Multiple Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select and retain only one chain (e.g., Chain A).

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens, ensuring that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (typically ~7.4).[6][7] This step is crucial for defining correct hydrogen bond networks.

  • Assign Charges: Assign atomic partial charges using a standard force field (e.g., Kollman charges).[8] This is essential for the scoring function to calculate electrostatic interactions.

  • Save in PDBQT Format: For use with AutoDock Vina, the prepared protein must be saved in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T).[6][9]

2.3. Protocol: Ligand Preparation

The ligand, this compound, must be converted from its 2D representation into an energy-minimized 3D conformer suitable for docking.[10]

Tools: Open Babel, ChemDraw, or online tools like the PubChem Sketcher.

Methodology:

  • Obtain Ligand Structure: The structure can be drawn in a chemical sketcher or obtained from PubChem using its SMILES string: CN1N=C(C=C1)C2=CC=CC=C2.

  • Generate 3D Coordinates: Convert the 2D structure into a 3D structure.[10]

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94. This step ensures the ligand has a low-energy, stable conformation before docking.

  • Assign Charges & Define Torsions: Assign Gasteiger charges, which are suitable for small organic molecules.[11] Define the rotatable bonds within the molecule; this allows the docking software to explore conformational flexibility.[11]

  • Save in PDBQT Format: As with the protein, save the final prepared ligand structure in the PDBQT format.[12]

Phase 2: Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used, robust, and computationally efficient docking program.[13][14]

3.1. Defining the Search Space (The Grid Box)

The docking simulation must be confined to a specific volume of the protein, known as the binding site.[14]

Methodology:

  • Identify the Binding Site: If using a PDB structure with a co-crystallized ligand (like 5KIR), the binding site is readily identifiable. The grid box should be centered on this ligand.

  • Set Grid Box Dimensions: Using AutoDock Tools, define a grid box that encompasses the entire binding pocket with a buffer of ~4-5 Å in each dimension. For COX-2 (5KIR), the center coordinates might be X: 23.5, Y: 29.1, Z: 20.4, with dimensions of 25x25x25 Å.[14] These values must be determined precisely for the specific prepared protein.[6]

  • Generate Configuration File: Save these coordinates and dimensions in a configuration text file (conf.txt). This file will also specify the names of the protein and ligand PDBQT files and the desired output file name.[6][12]

3.2. Running the Docking Simulation

Methodology:

  • Open Command Line/Terminal: Navigate to the folder containing your prepared files (protein_prepared.pdbqt, ligand_prepared.pdbqt, conf.txt) and the Vina executable.

  • Execute Vina: Run the docking simulation using a simple command.[12] ./vina --config conf.txt --log results.log

  • Output: Vina will generate an output PDBQT file (docking_results.pdbqt) containing several predicted binding poses (typically 9-10), ranked by their binding affinity scores.[12]

Phase 3: Post-Docking Analysis & Validation
4.1. Analyzing Binding Affinity and Poses

Binding Affinity (Score): The docking score is an estimation of the binding free energy (ΔG) in kcal/mol.[15] More negative values indicate a stronger predicted binding affinity.[15][17]

Binding Pose: Each score corresponds to a specific 3D orientation and conformation of the ligand in the protein's binding site.

Tools: PyMOL, BIOVIA Discovery Studio, or UCSF ChimeraX.[18]

Methodology:

  • Visualize the Complex: Load the prepared protein and the docking results file into a molecular visualization tool.

  • Examine the Top-Ranked Pose: Focus on the pose with the best (most negative) score. Analyze its fit within the binding pocket. Is it chemically reasonable? Are there any steric clashes?

  • Identify Key Interactions: The true value of docking lies in understanding the non-covalent interactions driving the binding.[15][19] Look for:

    • Hydrogen Bonds: The N2 atom of the pyrazole ring is a hydrogen bond acceptor, while the N1-H (in tautomeric forms) can be a donor. Identify if these are interacting with key active site residues (e.g., Arg120, Tyr355 in COX-2).

    • Hydrophobic Interactions: The phenyl ring of the ligand will likely engage in hydrophobic interactions with nonpolar residues in the pocket.

    • Pi-Pi Stacking: The aromatic phenyl and pyrazole rings can form favorable pi-pi stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.

4.2. Protocol: Docking Validation

A critical step to ensure the trustworthiness of your docking protocol is validation.[3][20]

Methodology: Re-docking the Co-crystallized Ligand

  • Extract the Native Ligand: From the original PDB file (e.g., 5KIR), extract the co-crystallized ligand.

  • Prepare and Dock: Prepare this native ligand using the same protocol as for our test ligand. Dock it into the prepared protein using the identical grid box and Vina settings.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystal structure position. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms.

  • Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[15][20] This builds confidence that the predicted pose for this compound is plausible.

Data Presentation & Summary

Quantitative results from docking studies should be presented clearly for comparison.

Table 1: Hypothetical Docking Results for this compound and Controls against COX-2

CompoundPDB IDBinding Affinity (kcal/mol)RMSD (Å)Key Interacting Residues
This compound 5KIR-8.5N/ATyr355, Arg513, Val349
Celecoxib (Control Inhibitor)5KIR-10.2N/AArg513, Phe518, Val523
Native Ligand (Re-docked)5KIR-9.81.35Arg513, His90, Val523
Visualization of Workflows and Interactions

Visual diagrams are essential for communicating complex computational workflows.

G cluster_prep Phase 1: Pre-Docking Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Post-Docking Analysis Target_Selection Target Selection (e.g., COX-2, PDB: 5KIR) Protein_Prep Protein Preparation (Remove Water, Add H, Assign Charges) Target_Selection->Protein_Prep PDBQT_Protein Save as protein.pdbqt Protein_Prep->PDBQT_Protein Ligand_Prep Ligand Preparation (3D Conversion, Energy Min.) PDBQT_Ligand Save as ligand.pdbqt Ligand_Prep->PDBQT_Ligand Grid_Box Define Grid Box (Binding Site) PDBQT_Protein->Grid_Box Config Create conf.txt PDBQT_Ligand->Config Grid_Box->Config Run_Vina Execute AutoDock Vina Config->Run_Vina Results Analyze Poses & Scores Run_Vina->Results Interaction Identify Key Interactions (H-Bonds, Hydrophobic) Results->Interaction Validation Protocol Validation (Re-docking, RMSD < 2.0 Å) Interaction->Validation G cluster_ligand This compound cluster_protein COX-2 Active Site Residues Ligand Pyrazole Ring (N2) Residue_Hbond Arg513 / Tyr355 (Polar) Ligand->Residue_Hbond Hydrogen Bond Ligand_Phenyl Phenyl Ring Residue_Hydrophobic Val349 / Leu352 (Nonpolar) Ligand_Phenyl->Residue_Hydrophobic Hydrophobic Interaction Residue_Pi Phe518 (Aromatic) Ligand_Phenyl->Residue_Pi Pi-Pi Stacking

References

Application Notes & Protocols: Growing Single Crystals of 1-methyl-5-phenyl-1H-pyrazole for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The acquisition of high-quality single crystals is the most critical and often the most challenging step in determining the three-dimensional structure of a molecule by X-ray crystallography. For novel compounds like 1-methyl-5-phenyl-1H-pyrazole, a derivative of a core heterocyclic scaffold prevalent in medicinal chemistry, obtaining a crystal suitable for diffraction is paramount for understanding its structure-activity relationships (SAR) and guiding rational drug design[1]. This guide provides a comprehensive overview of the theoretical principles and detailed, field-proven protocols for growing single crystals of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices to empower users to troubleshoot and optimize their crystallization experiments effectively.

Introduction: The Crystallization Imperative

X-ray crystallography provides unambiguous and precise information about the atomic arrangement within a molecule, including bond lengths, bond angles, and intermolecular interactions[1]. This level of detail is indispensable in drug development for validating molecular identity, understanding binding modes, and facilitating computational modeling. However, the quality of the final crystallographic data is entirely dependent on the quality of the single crystal used for the experiment[2]. A suitable crystal must be a single, well-ordered lattice, typically at least 10-30 µm in all dimensions, and free from significant defects, twinning, or aggregation[2].

This document outlines several robust techniques for crystallizing small organic molecules like this compound. The core principle behind all methods is to guide a solution of the compound from a stable, undersaturated state to a state of supersaturation in a slow and controlled manner. This gentle transition encourages the formation of a limited number of nucleation sites, which then have the opportunity to grow into large, well-ordered crystals.

Physicochemical Properties of this compound

Understanding the properties of the target compound is the first step in designing a successful crystallization strategy. While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior from its structure and data on related pyrazole derivatives[3][4][5].

PropertyValue / ObservationSource / Inference
Molecular Formula C₁₁H₁₂N₂O (for related methanol adduct)[6]
Molecular Weight ~188.23 g/mol (for related methanol adduct)[6]
Structure Contains a polar pyrazole ring and a non-polar phenyl group.Inferred
Expected Solubility Likely soluble in moderately polar to non-polar organic solvents like ethanol, methanol, acetone, ethyl acetate, toluene, and dichloromethane. Poorly soluble in highly non-polar solvents (e.g., hexane) and likely has limited solubility in water.[3][7]Inferred
Hydrogen Bonding The pyrazole nitrogens can act as hydrogen bond acceptors.Inferred
Physical Form Likely a solid at room temperature.[8]

Expert Insight: The amphiphilic nature of the molecule—possessing both polar and non-polar regions—suggests that solvent mixtures will be particularly effective. A "good" solvent that fully dissolves the compound can be paired with a miscible "poor" solvent (an anti-solvent) to finely tune the solubility and induce crystallization. Toluene and benzene are known to be excellent solvents for promoting the crystal growth of organic molecules, often by filling voids in the crystal lattice without being incorporated into the final structure[9][10].

Foundational Protocols: Purity and Solubility Screening

The success of any crystallization attempt is predicated on two factors: the purity of the compound and the choice of solvent system[11][12]. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

3.1. Purity Assessment

Before attempting crystallization, ensure the compound is of high purity (ideally >95%). Techniques such as NMR spectroscopy, LC-MS, or elemental analysis should be used for verification. If necessary, purify the compound using column chromatography or recrystallization.

3.2. Protocol: Solubility Profile Development

This protocol is essential for identifying suitable solvents for the various crystallization techniques.

Objective: To determine the solubility of this compound in a range of solvents at room and elevated temperatures.

Materials:

  • This compound (~50-100 mg)

  • A selection of solvents (see Table 2)

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Heat gun or hot plate

Procedure:

  • Place a small amount (~2-5 mg) of the compound into a series of labeled vials.

  • To each vial, add a solvent from Table 2 dropwise (e.g., 100 µL at a time).

  • After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.

  • Record the approximate volume of solvent required to fully dissolve the compound at room temperature. Classify the solubility as:

    • High Solubility: Dissolves in <0.5 mL.

    • Moderate Solubility: Dissolves in 0.5 - 1.5 mL.

    • Low Solubility: Requires >1.5 mL or does not fully dissolve.

  • For solvents where the compound has low solubility, gently warm the vial to see if dissolution occurs at a higher temperature. This identifies potential candidates for slow cooling crystallization[13].

  • Compile the results into a solubility table. This profile is your primary guide for selecting a crystallization method.

SolventPolarity IndexBoiling Point (°C)Expected SolubilityPotential Use Case
n-Hexane0.169LowAnti-solvent
Toluene2.4111ModerateSlow Evaporation, Good Solvent
Dichloromethane3.140HighGood Solvent (highly volatile)[10]
Ethyl Acetate4.477Moderate/HighSlow Evaporation, Good Solvent
Acetone5.156HighGood Solvent
Acetonitrile5.882Moderate/HighGood Solvent
Isopropanol3.982ModerateSlow Cooling, Good Solvent
Ethanol4.378ModerateSlow Cooling, Good Solvent[14][15]
Methanol5.165Moderate/HighGood Solvent
Water10.2100Very LowAnti-solvent
Crystallization Methodologies & Protocols

Based on the solubility profile, one or more of the following techniques can be employed. It is highly recommended to run multiple crystallization experiments in parallel using different solvents and methods[16].

4.1. Method 1: Slow Evaporation

Principle: This is the simplest and most common technique[9][17]. A solution of the compound is prepared at or near saturation. The solvent is then allowed to evaporate slowly over time. As the solvent volume decreases, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization[2].

Best For: Compounds that are moderately soluble in a relatively volatile solvent.

Workflow Diagram:

Slow_Evaporation cluster_prep Preparation cluster_growth Crystal Growth A Dissolve Compound in 'Good' Solvent to Near Saturation B Transfer to Vial A->B Solution C Cover Loosely (e.g., Parafilm with Holes) B->C Setup D Allow Solvent to Evaporate Slowly (Days to Weeks) C->D Incubation E Crystals Form as Solution Concentrates D->E Process

Caption: Workflow for Slow Evaporation Crystallization.

Protocol:

  • Choose a solvent in which the compound has moderate solubility (e.g., ethyl acetate, toluene).

  • Dissolve the compound in a minimal amount of the chosen solvent to create a solution that is just shy of saturation. If needed, gently warm the solution to ensure all solid has dissolved, then cool to room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites[12].

  • Cover the vial with parafilm and poke a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation[17]. A slower rate is generally better.

  • Place the vial in a location free from vibrations and significant temperature fluctuations[11].

  • Monitor the vial periodically over several days to weeks without disturbing it.

4.2. Method 2: Slow Cooling

Principle: This method is effective for compounds that exhibit a significant increase in solubility with temperature[18]. A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility drops, leading to supersaturation and crystal formation[13].

Best For: Compounds that are sparingly soluble at room temperature but readily soluble in the same solvent at a higher temperature.

Workflow Diagram:

Slow_Cooling cluster_prep Preparation cluster_growth Crystal Growth A Prepare Saturated Solution in 'Good' Solvent at High Temp B Seal Vial A->B Hot Solution C Place in Insulated Container (e.g., Dewar) to Cool Slowly B->C Insulation D Crystals Form as Solubility Decreases C->D Process

Caption: Workflow for Slow Cooling Crystallization.

Protocol:

  • Choose a solvent in which the compound has low solubility at room temperature but high solubility when heated (e.g., ethanol, isopropanol, acetonitrile).

  • Add the compound to a vial and add the solvent until a slurry is formed.

  • Heat the vial gently (e.g., in a sand bath or on a hot plate) while stirring until all the solid dissolves. If necessary, add a minimal amount of additional hot solvent to achieve full dissolution.

  • Once a clear, saturated solution is obtained, cap the vial tightly.

  • To slow the cooling process, place the vial inside an insulated container (like a beaker filled with cotton wool or a Dewar flask) and allow it to cool to room temperature over several hours or days[19].

  • For even slower cooling, the setup can be placed in a programmable oven set to ramp down the temperature very slowly.

4.3. Method 3: Vapor Diffusion

Principle: This is a powerful and highly controlled technique, ideal for small quantities of material[10][20]. A concentrated solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a volatile "poor" solvent (anti-solvent) in a sealed container. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization[2][21].

Best For: Milligram quantities of the compound; when fine control over the rate of crystallization is needed.

Workflow Diagram:

Vapor_Diffusion cluster_setup Experimental Setup A Outer Beaker/Jar (Sealed) B Inner Vial (Open) Contains Compound dissolved in 'Good' Solvent (less volatile) C Reservoir of Anti-Solvent ('Poor' Solvent, more volatile) E Solubility of Compound Decreases Slowly B->E Process D Anti-Solvent Vapor Diffuses into Inner Vial C->D Evaporation D->B Diffusion F High-Quality Crystals Form E->F Result Solvent_Layering cluster_setup Experimental Setup (Narrow Tube) A Top Layer: Anti-Solvent (Less Dense) B Interface: Crystals Grow Here A->B D Solvents Slowly Diffuse A->D Diffusion C Bottom Layer: Compound in 'Good' Solvent (More Dense) B->C C->D Diffusion E Supersaturation at Interface D->E F Crystals Form E->F

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 1-methyl-5-phenyl-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who are synthesizing this compound and require robust, field-proven methods for its isolation and purification. The synthesis of substituted pyrazoles, while often straightforward, can present unique purification challenges, including the separation of regioisomers and the removal of persistent impurities.[1]

As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a logical framework for troubleshooting common issues encountered in the laboratory. This guide explains the causality behind experimental choices, empowering you to adapt and optimize these protocols for your specific reaction outcomes.

Purification Strategy Overview

The purification of this compound from a typical reaction mixture involves a multi-step approach. The initial crude product, obtained after a standard aqueous work-up, often contains unreacted starting materials, catalysts, and, most notably, the regioisomeric impurity 1-methyl-3-phenyl-1H-pyrazole. The choice of purification technique depends on the nature and quantity of these impurities.

The general workflow involves assessing the crude product's purity and then selecting the most appropriate purification method.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up & Solvent Removal Crude->Workup Crude_Product Crude Product (Solid/Oil) Workup->Crude_Product Purity_Check Purity Assessment (TLC, ¹H NMR) Crude_Product->Purity_Check High_Purity High Purity? Purity_Check->High_Purity Analyze Data Recrystallize Recrystallization High_Purity->Recrystallize Yes (>95% pure, minor impurities) Column Column Chromatography High_Purity->Column No (Isomers or multiple impurities present) Pure_Product Pure this compound Recrystallize->Pure_Product Column->Pure_Product Final_Analysis Final Purity & Identity Confirmation (NMR, MS, MP) Pure_Product->Final_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My TLC analysis of the crude product shows two very close spots. What are they and how do I separate them?

Probable Cause: The most common impurity that runs close to the desired this compound on TLC is its regioisomer, 1-methyl-3-phenyl-1H-pyrazole. This occurs when the cyclization reaction proceeds with the opposite regioselectivity. These isomers often have very similar polarities, making separation challenging.[2]

Solution:

  • TLC Optimization: The first step is to optimize your TLC solvent system to achieve maximum separation (ΔRf). Test various ratios of non-polar and polar solvents. A common starting point is a mixture of hexane and ethyl acetate.[3] Try systems like 19:1 or 9:1 hexane:ethyl acetate to see if you can resolve the spots more effectively.[3] Adding a small amount of a third solvent, like dichloromethane, can sometimes alter selectivity and improve separation.

  • Column Chromatography: This is the most reliable method for separating regioisomers.[2][4]

    • Adsorbent: Use a high-quality silica gel (230-400 mesh).

    • Eluent: Use the optimized solvent system from your TLC analysis that provides the best separation. A good target Rf for your desired product is ~0.3 for optimal column separation.

    • Technique: Employ a slow flow rate and collect small fractions. Meticulous fraction collection and subsequent TLC analysis of each fraction are critical to successfully isolating the desired isomer.

Question 2: After removing the solvent, my final product is a persistent oil instead of the expected solid. What should I do?

Probable Cause: An oily product suggests the presence of impurities that are depressing the melting point or the presence of residual solvent. The target compound, this compound, is expected to be a solid.

Solution:

  • High-Vacuum Drying: Ensure all volatile solvents are removed. After initial concentration on a rotary evaporator, connect the flask to a high-vacuum line for several hours. Gentle heating (e.g., 30-40°C) can aid in removing stubborn solvents like DMF or DMSO, if they were used in the reaction.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the oil.

    • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexane or pentane). Swirl or sonicate the mixture. The impurities may dissolve in the solvent, leaving the pure product to solidify.

  • Purify via Chromatography: If the oil persists, it is almost certainly due to impurities. Purify the oily product using silica gel column chromatography as described in the previous answer. This will remove the impurities that are preventing crystallization.[4]

Question 3: My purified product has a yellow or brownish tint, not the expected white or off-white color. How can I decolorize it?

Probable Cause: Color is indicative of highly conjugated, often polymeric or oxidized, trace impurities. These may not be easily visible on TLC but can persist through chromatography.

Solution:

  • Activated Charcoal Treatment: This is a classic and effective method.

    • Dissolve the colored product in a suitable organic solvent (e.g., ethanol or ethyl acetate).

    • Add a very small amount of activated charcoal (typically 1-2% by weight).

    • Stir or gently heat the mixture for 10-15 minutes.

    • Filter the mixture through a pad of Celite® to remove the fine charcoal particles. Caution: Do not use regular filter paper, as charcoal particles will pass through.

    • Remove the solvent and recover the decolorized product, which may require recrystallization.

  • Silica Plug Filtration: For less intense coloration, a quick filtration through a short plug of silica gel can be effective.

    • Dissolve the compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or 10% ethyl acetate in hexane).

    • Pass this solution through a short column ("plug") of silica gel. The colored impurities are often more polar and will be retained at the top of the silica.

    • Elute the desired product and remove the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best primary purification method for this compound? A1: For most reaction outcomes, silica gel column chromatography is the most robust and versatile method. It is highly effective at separating the target compound from both regioisomeric impurities and unreacted starting materials.[2][3][4] Recrystallization can be an excellent final polishing step if a solvent system with suitable differential solubility is found, but it is often insufficient as the sole method for removing closely related isomers.[5] Distillation is generally not preferred due to the high boiling point of pyrazole derivatives and the potential for thermal degradation.

Q2: How can I definitively assess the purity and confirm the identity of my final product? A2: A combination of techniques is required for full characterization:

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It confirms the structure and can reveal the presence of impurities, even at low levels. The absence of signals corresponding to the regioisomer or starting materials is key.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

  • Melting Point: A sharp melting point range that matches the literature value is a strong indicator of high purity. Impurities will typically cause melting point depression and broadening.

Q3: What are the expected analytical properties of pure this compound? A3: The following table summarizes key data for reference.

PropertyExpected ValueSource(s)
Molecular Formula C₁₀H₁₀N₂[8]
Molecular Weight 158.20 g/mol [9]
Appearance White to off-white crystalline solid[10]
Melting Point Not consistently reported; varies by isomer. The related 1-phenyl-3-methyl-5-pyrazolone melts at 126-128°C.[11][8]
¹H NMR (CDCl₃, δ) Phenyl-H: ~7.2-7.5 ppm (m); Pyrazole-H: ~6.2-7.6 ppm (d); N-CH₃: ~3.9 ppm (s)[6][12]
¹³C NMR (CDCl₃, δ) Phenyl-C: ~125-130 ppm; Pyrazole-C: ~105-140 ppm; N-CH₃: ~39 ppm[6]

Experimental Protocol: Column Chromatography

This protocol provides a detailed methodology for purifying this compound from a crude reaction mixture containing its regioisomer and other impurities.

Column_Chromatography_Workflow Start Start: Crude Product TLC 1. TLC Analysis (e.g., 10% EtOAc/Hexane) Start->TLC Slurry 2. Prepare Sample Slurry (Crude + small amount of SiO₂) TLC->Slurry Optimize eluent Pack 3. Pack Column (Wet slurry method with eluent) Slurry->Pack Load 4. Load Sample onto Column Pack->Load Elute 5. Elute with Solvent & Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Analyze->Elute Continue Combine 7. Combine Pure Fractions Analyze->Combine Pure fractions identified Evaporate 8. Evaporate Solvent (Rotovap & High Vacuum) Combine->Evaporate End Finish: Pure Product Evaporate->End

Caption: Step-by-step workflow for purification by column chromatography.

Step-by-Step Methodology
  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

    • Develop the plate in a chamber with a starting eluent of 10% ethyl acetate in hexane.

    • Visualize the spots under a UV lamp.

    • Adjust the eluent polarity until the desired product has an Rf value of approximately 0.3, with clear separation from other spots.[4]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder (this is the "dry-loading" method).

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the sand and silica bed are not disturbed.

    • Begin eluting the column, maintaining a constant head of solvent.

    • Collect the eluate in a series of numbered test tubes or flasks.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain the product.

    • Group the fractions that contain only the pure desired product.

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any final traces of solvent.

    • Determine the mass and yield of the pure product and confirm its identity and purity using NMR, MS, and melting point analysis.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of pyrazole synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of pyrazoles, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Q: My pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

A: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can stem from several factors including improper reaction conditions, purity of starting materials, and competing side reactions.[1]

Initial Diagnostic Workflow:

  • Verify Starting Material Purity: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to undesired side products.[1] It is highly recommended to use purified starting materials. If purity is questionable, consider purification by distillation or recrystallization.[1]

  • Reaction Condition Optimization (pH, Temperature, and Time):

    • pH Control: The reaction should ideally be conducted under neutral or weakly acidic conditions.[1][2] A catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.[1][3] However, a pH below 3 can favor the formation of furan byproducts, significantly reducing your pyrazole yield.[1][2]

    • Temperature Management: While heating is often necessary, excessive temperatures can lead to the degradation of starting materials or the final product.[1] Consider running the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can be an excellent alternative, often reducing reaction times and improving yields by providing rapid and uniform heating.[4][5]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote the formation of byproducts.[1]

  • Catalyst Selection: The choice of catalyst can profoundly impact the reaction's efficiency. A range of catalysts from traditional acids to metal-based and nanocatalysts have been successfully employed.[6][7] If a standard acid catalyst is not effective, consider exploring alternatives.

Troubleshooting Flowchart for Low Yield:

G start Low or No Yield check_sm Verify Starting Material Purity (Distillation/Recrystallization) start->check_sm optimize_cond Optimize Reaction Conditions check_sm->optimize_cond If pure check_ph Adjust pH (Neutral/Weakly Acidic) optimize_cond->check_ph check_temp Optimize Temperature (Conventional vs. Microwave) check_ph->check_temp check_time Monitor Reaction Time (TLC) check_temp->check_time catalyst Evaluate Catalyst Choice check_time->catalyst side_reactions Investigate Side Reactions (e.g., Furan Formation) catalyst->side_reactions end Improved Yield side_reactions->end G start Start: 1,3-Dicarbonyl + Hydrazine Derivative solvent Add Solvent (e.g., Ethanol, Acetic Acid) start->solvent catalyst Add Catalyst (e.g., Weak Acid) solvent->catalyst heating Heat Reaction Mixture (Conventional or Microwave) catalyst->heating monitoring Monitor Progress (TLC) heating->monitoring workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product Final Pyrazole Product purification->product

References

Technical Support Center: Overcoming Regioselectivity Issues in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in the synthesis of unsymmetrical pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ambiguous results or low yields of the desired isomer. Here, we dissect the underlying principles of regiocontrol and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is "regioselectivity" in pyrazole synthesis and why is it a critical issue?

Regioselectivity refers to the preference for one direction of bond formation over another, leading to the formation of one constitutional isomer as the major product. In the context of unsymmetrical pyrazole synthesis, this issue most commonly arises during the condensation of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine.[1][2] This reaction can theoretically produce two distinct regioisomers. The control of this selectivity is paramount because different regioisomers often exhibit vastly different pharmacological activities, toxicological profiles, and physical properties. Failure to control this step results in difficult-to-separate mixtures, reducing the overall yield and increasing downstream processing costs.[2]

Q2: What are the fundamental factors governing regioselectivity in the classical Knorr pyrazole synthesis?

The regiochemical outcome of the Knorr pyrazole synthesis, the most common method for pyrazole formation, is a delicate balance of several interconnected factors:[2][3]

  • Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of the hydrazine on one of the carbonyl carbons. The more electrophilic carbonyl carbon is typically attacked preferentially.[1][2] For instance, in a diketone like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the potent electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electron-deficient and thus more susceptible to attack.[1]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can impede the approach to a specific carbonyl group.[2] The reaction will favor the pathway where the nucleophilic nitrogen of the hydrazine attacks the less sterically hindered carbonyl.

  • Reaction pH: The acidity or basicity of the reaction medium is a powerful modulator. Under acidic conditions, the substituted hydrazine can be protonated, which can alter the relative nucleophilicity of its two nitrogen atoms (N1 and N2), sometimes reversing the selectivity observed under neutral or basic conditions.[1][3]

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically influence the transition states leading to the different isomers.[4][5] As detailed later, polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have proven to be exceptionally effective at enhancing regioselectivity.[4][5]

  • Temperature: The reaction temperature can shift the balance between kinetic and thermodynamic control. Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product.[1]

Q3: How can I definitively determine the structure of my pyrazole regioisomers?

Unambiguous structural elucidation is critical. While chromatography (TLC, column, HPLC) can separate isomers, spectroscopic methods are required for definitive assignment.

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H and ¹³C NMR: Chemical shifts of substituents are highly informative. For example, a substituent at the C3 position will have a different chemical environment than one at the C5 position.

    • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly decisive. It reveals long-range (2- and 3-bond) correlations between protons and carbons. For instance, the proton of a substituent on the N1-position will show a correlation to both the C3 and C5 carbons of the pyrazole ring, confirming the connectivity.[6]

  • X-ray Crystallography: If a suitable single crystal can be obtained, this method provides absolute, unambiguous proof of the molecular structure.

Q4: Are there alternative synthetic routes that inherently offer better regiocontrol?

Yes, when the classical Knorr condensation proves intractable, several other strategies can provide excellent regioselectivity:

  • Reaction of α,β-Unsaturated Ketones (Chalcones) with Hydrazines: This method often provides complementary regioselectivity to the 1,3-dicarbonyl route.[7][8]

  • 1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes, or nitrilimines with alkenes, can offer high levels of regiocontrol in constructing the pyrazole core.[7]

  • Directed Synthesis: A pre-functionalized pyrazole can be synthesized and then elaborated. For example, metalation at a specific position followed by quenching with an electrophile allows for precise installation of substituents, completely bypassing selectivity issues.[9]

  • Catalyst-Controlled Synthesis: Modern synthetic methods employ catalysts, such as those based on iron, ruthenium, or silver, to direct the reaction towards a single regioisomer.[10][11]

Troubleshooting Guides

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a frequent and frustrating outcome, typically occurring when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl substrate are minimal.

Causality: Without a strong intrinsic bias in the substrate, the energy barriers for the two competing reaction pathways are nearly identical, leading to a statistical mixture of products.

Troubleshooting Workflow:

cluster_solvent Solvent Screening start Start: 1:1 Isomer Ratio solvent Solvent Optimization (Primary Strategy) start->solvent temp Temperature Variation solvent->temp If selectivity remains low hfip HFIP solvent->hfip Highly Recommended ph pH Modification temp->ph If still unsuccessful alt_route Consider Alternative Synthesis ph->alt_route Last resort tfe TFE etoh Ethanol (Baseline) acetic Acetic Acid

Caption: Troubleshooting flow for a 1:1 isomer ratio.

Detailed Protocols & Explanations:

  • Primary Strategy: Solvent Modification. This is the most impactful and experimentally simple variable to screen. Fluorinated alcohols are known to dramatically enhance regioselectivity through their unique hydrogen-bonding properties, which can stabilize one transition state over the other.[4][5]

    SolventTypical Regioisomeric Ratio (Favored:Disfavored)Rationale & Comments
    Ethanol (EtOH)Often ~1:1 to 3:1Standard protic solvent, serves as a baseline.[4][5]
    Acetic Acid (AcOH)Variable, can favor thermodynamic productActs as both solvent and acid catalyst.[1]
    2,2,2-Trifluoroethanol (TFE) Can be >10:1Strong H-bond donor, enhances electronic differences.[4][5]
    1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) Often >20:1 to 99:1 Exceptionally strong H-bond donor; highly effective.[4][5]

    Protocol: Regioselective Knorr Condensation using HFIP

    • In a clean vial, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at ambient temperature.

    • Stir the reaction mixture. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete in 1-4 hours).

    • Upon completion, remove the HFIP under reduced pressure (use a cold trap).

    • Purify the residue by silica gel column chromatography to isolate the major regioisomer.

  • Secondary Strategy: Temperature Control.

    • Low Temperature (-20 °C to 0 °C): This may favor the kinetically controlled product. If the initial attack is the selectivity-determining step, lower temperatures can amplify small differences in activation energy.

    • High Temperature (Reflux): This can favor the thermodynamically more stable isomer, assuming the reaction is reversible to some extent.

Issue 2: The major product is the undesired regioisomer.

This occurs when the intrinsic properties of your substrates (steric and electronic factors) favor the formation of the isomer you do not want under standard conditions.

Causality: The inherent electrophilicity and steric accessibility of the carbonyl groups in your diketone substrate direct the hydrazine to attack in a way that leads to the undesired product. For example, with methylhydrazine, the more nucleophilic, unsubstituted nitrogen typically attacks the more electrophilic carbonyl.[1]

Troubleshooting Workflow:

cluster_hydrazine Hydrazine Modification start Start: Undesired Isomer is Major change_hydrazine Modify Hydrazine Reagent start->change_hydrazine change_conditions Drastically Alter Conditions (pH, Microwave) change_hydrazine->change_conditions If not feasible or unsuccessful boc Use Boc-hydrazine change_hydrazine->boc Reverses Nucleophilicity alt_route Switch to a Regio-Complementary Synthetic Route change_conditions->alt_route If selectivity cannot be reversed acyl Use Acylhydrazine

Caption: Strategy for reversing product selectivity.

Detailed Protocols & Explanations:

  • Primary Strategy: Modify the Hydrazine Nucleophile. The goal is to reverse the intrinsic nucleophilicity of the two nitrogen atoms in the substituted hydrazine. This can be achieved by using a protected hydrazine.

    • Using Boc-hydrazine: tert-Butyl carbazate (Boc-hydrazine) is an excellent choice. The Boc protecting group makes the N-Boc nitrogen significantly less nucleophilic. Therefore, the terminal -NH₂ group will be the exclusive site of initial attack. After the pyrazole ring is formed, the Boc group can be removed under acidic conditions.

  • Secondary Strategy: Microwave-Assisted Synthesis. Microwave heating can rapidly drive reactions toward the thermodynamically favored product and can sometimes alter selectivity profiles compared to conventional heating.[1]

    Protocol: Microwave-Assisted Pyrazole Synthesis

    • In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol).

    • Add glacial acetic acid (5 mL) to serve as the solvent and catalyst.[1]

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a defined duration (e.g., 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

References

Technical Support Center: Stability of 1-methyl-5-phenyl-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-5-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to identifying and mitigating common stability problems with this compound solutions.

Issue 1: Unexpected Loss of Potency or Concentration Over Time

You've prepared a stock or working solution of this compound, but subsequent analysis shows a lower concentration than expected, or your assay results indicate reduced activity.

Potential Causes and Solutions:

  • Hydrolytic Degradation: The pyrazole ring, while generally stable, can be susceptible to hydrolysis under certain pH conditions, especially at elevated temperatures.[1]

    • Troubleshooting Steps:

      • Verify Solution pH: Measure the pH of your solvent or buffer system. Pyrazole derivatives can exhibit varying stability across the pH spectrum.

      • Conduct a pH Stability Screen: If you suspect pH-related instability, perform a preliminary screen by dissolving the compound in buffers of varying pH (e.g., pH 3, 7, and 9) and monitoring its concentration over time using a stability-indicating method like HPLC-UV.

      • Adjust pH: Based on your findings, adjust the pH of your experimental solution to a range where the compound exhibits maximum stability. For many nitrogen-containing heterocycles, neutral to slightly acidic conditions are often optimal.

  • Oxidative Degradation: Pyrazoles can be susceptible to oxidation, particularly if your solution is exposed to air for extended periods, contains oxidizing agents, or is contaminated with metal ions.[2][3]

    • Troubleshooting Steps:

      • De-gas Solvents: Before preparing your solutions, de-gas the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

      • Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution.

      • Avoid Metal Contamination: Use high-purity solvents and avoid contact with reactive metals. If metal-catalyzed oxidation is suspected, consider the addition of a chelating agent like EDTA.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in heterocyclic compounds.[4]

    • Troubleshooting Steps:

      • Protect from Light: Always store stock solutions and handle working solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

      • Minimize Exposure During Experiments: Conduct experimental manipulations under subdued lighting whenever possible.

  • Adsorption to Container Surfaces: Highly lipophilic compounds can adsorb to the surfaces of plastic containers, leading to an apparent decrease in concentration.

    • Troubleshooting Steps:

      • Use Appropriate Containers: Store stock solutions in glass vials with PTFE-lined caps. For working solutions, if plastic must be used, prefer polypropylene over polystyrene.

      • Pre-treat Containers: In some cases, pre-rinsing containers with the solution can help to saturate the binding sites and minimize subsequent loss.

Workflow for Investigating Solution Instability

Below is a generalized workflow for systematically investigating the stability of your this compound solution.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Forced Degradation Study (Stress Testing) cluster_3 Analysis & Conclusion start Unexpected loss of compound concentration or activity check_prep Verify solution preparation protocol and calculations start->check_prep check_analytical Confirm analytical method is validated and performing correctly start->check_analytical stress_hydrolysis Hydrolytic Stress (Acid, Base, Neutral) check_analytical->stress_hydrolysis stress_oxidation Oxidative Stress (e.g., H2O2) check_analytical->stress_oxidation stress_thermal Thermal Stress (Elevated Temperature) check_analytical->stress_thermal stress_photo Photolytic Stress (UV/Vis Light) check_analytical->stress_photo analyze Analyze stressed samples by stability-indicating HPLC-UV/MS stress_hydrolysis->analyze stress_oxidation->analyze stress_thermal->analyze stress_photo->analyze identify Identify degradation products and pathways analyze->identify conclude Determine optimal storage and handling conditions identify->conclude

Caption: Workflow for troubleshooting the stability of this compound solutions.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: Based on the properties of similar pyrazole derivatives, solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used for preparing stock solutions.[2] For aqueous experiments, it is advisable to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To maximize the shelf-life of your solutions, adhere to the following storage conditions:

  • Temperature: Store stock solutions at -20°C or lower.[2] For short-term storage of working solutions, 2-8°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5]

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the parent compound from its degradation products. Here is a general protocol for developing such a method:

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of small molecules.

  • Mobile Phase Selection:

    • A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[6]

    • The use of a mass spectrometry-compatible buffer like formic acid is recommended if you plan to identify degradation products by UPLC-MS.

  • Forced Degradation:

    • Subject the compound to forced degradation conditions to generate degradation products.[1][7] This is crucial for demonstrating the specificity of your method.

    • A summary of typical stress conditions is provided in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature to 60°C
Base Hydrolysis 0.1 M NaOH, room temperature to 60°C
Oxidation 3% H₂O₂, room temperature
Thermal 60°C in solution and as a solid
Photolytic Exposure to UV and visible light (ICH Q1B)
  • Method Optimization:

    • Inject the stressed samples into the HPLC system.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

    • Use a photodiode array (PDA) detector to check for peak purity.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not extensively published, we can infer potential pathways based on the general chemistry of pyrazoles:

  • Oxidative Degradation: The pyrazole ring can be susceptible to oxidation, potentially leading to the formation of hydroxypyrazoles or ring-opened products.[2] The presence of a phenyl group may also provide a site for oxidative modification.

  • Hydrolytic Cleavage: Under harsh acidic or basic conditions, cleavage of the pyrazole ring is a possibility, although pyrazoles are generally considered to be relatively stable to hydrolysis.

  • Photochemical Rearrangement: Some N-substituted pyrazoles have been shown to undergo photoisomerization to imidazoles or photocleavage.[4]

Diagram: Potential Degradation Sites

Caption: Potential sites of degradation on the this compound molecule.

By understanding these potential stability issues and implementing the troubleshooting strategies and best practices outlined in this guide, researchers can ensure the reliability and accuracy of their experimental results when working with this compound solutions.

References

Technical Support Center: Navigating the Complexities of Substituted Pyrazole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the characterization of substituted pyrazoles. As a cornerstone in medicinal chemistry and materials science, the pyrazole scaffold's unique structural properties frequently introduce significant analytical challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting workflows in a direct question-and-answer format. We will move beyond simple procedural lists to explain the causal-driven logic behind experimental choices, ensuring your characterization is both efficient and unambiguous.

Section 1: The Regioisomer Conundrum

The synthesis of unsymmetrically substituted pyrazoles, often from the condensation of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine, frequently yields a mixture of regioisomers.[3][4] Distinguishing these isomers is one of the most common and critical challenges in pyrazole chemistry.

Q1: My synthesis produced two pyrazole products with the same mass. How can I definitively determine the structure of each regioisomer?

Answer: This is a classic regioselectivity challenge. While mass spectrometry confirms they are isomers, it typically cannot differentiate them.[5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, is the most powerful tool for unambiguous assignment in solution.[4]

Core Insight: The key is to identify long-range correlations between protons and carbons that are unique to each isomer. The Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are indispensable.[5]

  • HMBC detects correlations between protons and carbons over 2-3 bonds. For an N-substituted pyrazole, the protons on the N-substituent will show a correlation to the C3 and C5 carbons of the pyrazole ring. By identifying which substituent's protons correlate to which ring carbons, you can map the molecule's connectivity.[6]

  • NOESY identifies protons that are close in three-dimensional space. In an N-substituted pyrazole, a NOESY correlation between the protons of the N-substituent and the protons of an adjacent C5-substituent provides definitive proof of that specific arrangement.[5] The absence of this spatial correlation, in favor of one to the C3-substituent, would indicate the alternative isomer.

  • Sample Preparation: Prepare a solution of the purified isomer (or the mixture) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra to assign all proton and carbon signals as accurately as possible.

  • Acquire 2D HMBC Spectrum:

    • Set the experiment to optimize for a long-range coupling constant (Jₓₕ) of 8-10 Hz. This is a good starting point for detecting 2- and 3-bond correlations.

    • Process the data and look for key correlations. For example, in a 1-methyl-3-phenyl-5-ethyl-pyrazole, the N-CH₃ protons should show HMBC correlations to both the C3 (bearing the phenyl group) and C5 (bearing the ethyl group) carbons.

  • Acquire 2D NOESY Spectrum:

    • Use a mixing time appropriate for small molecules (typically 500-800 ms).

    • Process the data and look for through-space correlations. For the 1-methyl-5-ethyl isomer, you would expect to see a cross-peak between the N-CH₃ protons and the -CH₂- protons of the ethyl group. For the 1-methyl-3-ethyl isomer, this correlation would be absent.

  • Data Interpretation: Combine the connectivity information from HMBC with the spatial information from NOESY to build an unambiguous structural assignment.

For absolute confirmation, especially for a final compound or regulatory filing, single-crystal X-ray crystallography is the gold standard, providing an unequivocal 3D structure.[7][8][9]

This diagram outlines the decision-making process for isomer characterization.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Synthesis Pyrazole Synthesis (Unsymmetrical Precursors) Purification Purify Isomers (e.g., Column Chromatography) Synthesis->Purification NMR_1D Acquire ¹H & ¹³C NMR Purification->NMR_1D MS Acquire Mass Spectrum Purification->MS Confirm Isomeric Mass NMR_2D Acquire 2D NMR (NOESY, HMBC) NMR_1D->NMR_2D Ambiguity exists? Analysis Analyze 2D Correlations NMR_2D->Analysis Xray Single Crystal X-ray Diffraction Analysis->Xray Ambiguity Remains? Final Unambiguous Structure Analysis->Final Structure Confirmed Xray->Final Absolute Confirmation

Caption: Workflow for synthesis and characterization of pyrazole regioisomers.

Section 2: The Challenge of Tautomerism

For N-unsubstituted (N-H) pyrazoles, prototropic tautomerism—a rapid exchange of the proton between the two ring nitrogens—is a common phenomenon that profoundly affects characterization.[1][10]

Q2: The ¹H and ¹³C NMR signals for my N-H pyrazole are broad and ill-defined, especially for the C3 and C5 positions. What is causing this and how can I get a clean spectrum?

Answer: You are observing the direct spectroscopic consequence of annular tautomerism. At room temperature, the proton exchange between N1 and N2 is often fast on the NMR timescale.[10][11] This means the instrument observes a time-averaged structure, leading to the merging and broadening of signals for the C3 and C5 positions, which are distinct in any single tautomer but chemically equivalent on average.[11]

Core Insight: To resolve the distinct signals for each tautomer, you must slow down the rate of proton exchange until it is slow on the NMR timescale. This can be achieved by lowering the temperature.

  • Low-Temperature NMR: This is the most direct method. By lowering the temperature of the NMR experiment (e.g., to -20 °C or lower in a suitable solvent like THF-d₈ or CD₂Cl₂), you can often "freeze out" the individual tautomers.[12] If the exchange is slowed sufficiently, you will see two distinct sets of signals, and their integration will give you the tautomeric equilibrium constant (Kₜ) under those conditions.[12]

  • Solvent Choice: The rate of proton exchange is highly dependent on the solvent.[11] Protic solvents (like alcohols) or those with high proton-accepting ability can facilitate intermolecular proton transfer, potentially accelerating the exchange. Non-polar, aprotic solvents may slow it down. Studies have shown that DMSO, acetone, or chloroform are often preferable for these analyses.[1]

  • Chemical Derivatization: If low-temperature NMR is not feasible or successful, you can chemically "fix" the tautomers. By N-alkylating (e.g., N-methylating) the pyrazole, you create two distinct, stable regioisomers that no longer exhibit tautomerism. Synthesizing and characterizing these fixed derivatives separately can help you assign the signals of the parent N-H pyrazole by analogy.[13]

The diagram below illustrates the proton exchange and its effect on NMR spectra.

Tautomerism cluster_A Fast Exchange (Room Temp) cluster_B Slow Exchange (Low Temp) TautomerA Tautomer A Equilibrium TautomerA->Equilibrium TautomerB Tautomer B Equilibrium->TautomerB NMR_Broad NMR Result: Averaged, Broad Signals Equilibrium->NMR_Broad Fast on NMR Timescale TautomerA_low Tautomer A Equilibrium_low TautomerA_low->Equilibrium_low TautomerB_low Tautomer B Equilibrium_low->TautomerB_low NMR_Sharp NMR Result: Two Sets of Sharp Signals Equilibrium_low->NMR_Sharp Slow on NMR Timescale

Caption: Effect of temperature on the NMR observation of pyrazole tautomers.

Section 3: Mass Spectrometry Fragmentation

Mass spectrometry is a vital tool for confirming molecular weight, but interpreting fragmentation patterns for pyrazoles requires caution.

Q3: Can I use mass spectrometry (MS) fragmentation patterns to distinguish between my pyrazole isomers?

Answer: Sometimes, but it is not as reliable as NMR. The fragmentation of the pyrazole core is strongly dependent on the nature and position of its substituents.[14][15] While different isomers may produce unique fragments or different relative abundances, the fragmentation pathways can be complex and may involve rearrangements.

Core Insight: Two common fragmentation processes for the pyrazole ring are the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[15] The presence and nature of substituents can dramatically alter these pathways.

  • Substituent Effects: Electron-donating or withdrawing groups, as well as bulky substituents, can direct the fragmentation. For example, a substituent may be lost first, or it may direct the ring cleavage in a specific way.[15]

  • Isomer Comparison: To use MS for isomer differentiation, you must have pure samples of each isomer to run under identical conditions. You would then look for consistent, significant differences in the spectra, such as a unique fragment ion or a reproducible and large difference in the ratio of two fragment ions. However, without authentic standards of both isomers, assigning a structure based on a fragmentation pattern alone is highly speculative.

This diagram shows a general fragmentation pathway for a simple pyrazole.

Fragmentation M [M]⁺˙ (Molecular Ion) M_H [M-H]⁺ M->M_H - H˙ M_HCN [M-HCN]⁺˙ M->M_HCN - HCN M_H_N2 [M-H-N₂]⁺ M_H->M_H_N2 - N₂

Caption: Common fragmentation pathways observed in pyrazole mass spectrometry.

Section 4: Data & Technique Summary

Effective characterization relies on choosing the right tool for the job. The tables below summarize key data and compare the utility of different analytical techniques.

Table 1: Comparison of Key Analytical Techniques for Pyrazole Characterization
TechniquePrimary UseStrengthsLimitations
¹H, ¹³C, ¹⁵N NMR Structure Elucidation, Tautomerism StudiesProvides detailed connectivity and environmental information.[11][16] Essential for isomer differentiation.[4]Signal broadening due to tautomerism can be an issue.[11] Requires pure samples for unambiguous assignment.
2D NMR (COSY, HSQC, HMBC, NOESY) Unambiguous Isomer AssignmentDefines proton-proton (COSY), proton-carbon (HSQC, HMBC), and through-space (NOESY) relationships.[5][6]Can be time-consuming to acquire and interpret. Requires higher sample concentration.
Mass Spectrometry (MS) Molecular Weight ConfirmationHigh sensitivity, provides accurate mass and molecular formula (HRMS).Fragmentation is complex and often not sufficient to reliably distinguish isomers.[14][15]
X-ray Crystallography Absolute Structure DeterminationProvides definitive, unambiguous 3D molecular structure and information on solid-state packing and polymorphism.[7][8]Requires a suitable single crystal, which can be difficult or impossible to grow.
HPLC / GC Separation and Purity AnalysisExcellent for separating isomer mixtures and assessing purity.[17][18] Chiral methods can separate enantiomers.[18]Is a separation technique, not a primary structure elucidation tool. Requires a detector (e.g., UV, MS).
FT-IR Spectroscopy Functional Group IdentificationGood for identifying key functional groups (e.g., N-H, C=O stretches).[19][20] Can sometimes distinguish solid-state forms (polymorphs).[19]Provides limited information about the core pyrazole structure and substitution pattern.

References

Technical Support Center: Navigating the Scale-Up of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis Scale-Up. As a Senior Application Scientist, I've seen firsthand the challenges that can arise when transitioning a promising pyrazole synthesis from the bench to a larger scale. This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles and help you troubleshoot the common pitfalls encountered in the field. Our focus is on ensuring scientific integrity, safety, and efficiency as you scale your process.

I. Frequently Asked Questions (FAQs)

This section addresses the most pressing questions that arise during the scale-up of pyrazole synthesis.

Q1: What are the primary safety concerns when scaling up reactions involving hydrazine derivatives?

A1: The use of hydrazine and its derivatives is one of the most significant safety challenges in scaling up pyrazole synthesis. Key concerns include:

  • Toxicity and Corrosivity : Hydrazine is highly toxic and corrosive.[1][2][3] Exposure through inhalation, ingestion, or skin contact can cause severe irritation, burns, and damage to internal organs.[1][3] It is crucial to use appropriate personal protective equipment (PPE), including chemical safety goggles, face shields, and butyl rubber gloves, and to work in a well-ventilated area or under a fume hood.[1]

  • Flammability and Explosivity : Hydrazine is a high-energy compound with a wide flammability range in air (4.7% to 100% by volume).[1][4] It can ignite spontaneously in contact with porous materials or oxidizing agents.[1][4] Anhydrous hydrazine, in particular, poses a risk of vapor phase detonation even without air.[2]

  • Thermal Runaway : Condensation reactions involving hydrazine are often highly exothermic.[4] Without adequate cooling and controlled addition of reagents, the heat generated can lead to a dangerous increase in temperature and pressure, potentially causing a thermal runaway.[4]

  • Decomposition : At elevated temperatures or in the presence of certain metals like copper and iron oxides, hydrazine can decompose, sometimes explosively.[4]

To mitigate these risks, it is essential to use dilute hydrazine solutions when possible, ensure efficient cooling, control the rate of addition, and avoid contact with incompatible materials.[2][4]

Q2: How can I control the regioselectivity of my pyrazole synthesis during scale-up?

A2: Poor regioselectivity, leading to the formation of undesired isomers, is a common pitfall that complicates purification and reduces yield.[4] Several factors influence the regiochemical outcome of the reaction:

  • Solvent Choice : The solvent can have a dramatic impact on regioselectivity. For instance, in the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine, switching from ethanol to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the ratio of the desired regioisomer.[5]

  • Reaction Temperature : Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[4]

  • Catalyst Selection : The choice of catalyst can direct the reaction towards a specific isomer. Screening different acid or base catalysts is often necessary.[4]

  • Alternative Synthetic Routes : If controlling regioselectivity remains a challenge, exploring alternative synthetic pathways that offer better inherent regiochemical control may be the most effective solution.[4][6]

Q3: My reaction is sluggish and gives low yields upon scaling up. What are the likely causes and solutions?

A3: A decrease in performance upon scale-up can be frustrating. Here are some common culprits and troubleshooting strategies:

  • Poor Mixing : Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reactions and side product formation. Ensure your stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.

  • Inadequate Heat Transfer : Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient.[7] If the reaction requires heating, ensure the reactor's heating system can maintain the optimal temperature throughout the mixture.

  • Reagent Quality and Stoichiometry : Always verify the quality of your starting materials. Impurities can interfere with the reaction. Re-optimizing the stoichiometry of your reagents at the larger scale may also be necessary.

  • Reaction Kinetics : Some reactions are inherently slow. Consider carefully increasing the reaction temperature while monitoring for impurity formation.[8] Alternatively, increasing the concentration of a key reagent can sometimes improve the reaction rate.[8]

Q4: I'm facing difficulties with product crystallization and polymorphism. What should I consider?

A4: Crystallization is a critical step for purification and obtaining the final product in a stable, consistent form. Challenges often arise during scale-up:

  • Polymorphism : Many organic compounds, including pyrazoles, can exist in multiple crystalline forms (polymorphs) with different physical properties.[9] The polymorph obtained can be influenced by the solvent, cooling rate, and presence of impurities. It is crucial to identify and control the desired polymorph for consistent product quality.

  • Solvate Formation : The product may crystallize with solvent molecules incorporated into the crystal lattice, forming solvates.[9] This can affect the product's physical properties and stoichiometry.

  • Purification from Isomers : If regioisomers are present, they can co-crystallize with the desired product, making purification difficult.[4][5] Screening a variety of recrystallization solvents is essential to find a system that effectively separates the isomers.[4]

II. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the scale-up of pyrazole synthesis.

Problem Potential Cause Troubleshooting Steps & Rationale
Exothermic Runaway Poor heat dissipation at a larger scale.[4]1. Immediately stop the addition of reagents. 2. Apply maximum cooling to the reactor. 3. If necessary, quench the reaction with a suitable agent. 4. For future runs: Reduce the rate of reagent addition, increase the solvent volume to act as a heat sink, and ensure the cooling system is adequate for the scale.[4]
Low Yield Incomplete reaction or side product formation.[4]1. Monitor reaction completion using techniques like TLC or HPLC.2. Increase reaction time or temperature cautiously , monitoring for impurity formation.[4]3. Ensure efficient mixing to maintain homogeneity.4. Verify the quality and stoichiometry of starting materials. 5. Optimize reaction conditions (solvent, catalyst) to improve selectivity and minimize byproduct formation.[4]
Poor Regioselectivity Reaction conditions favor the formation of multiple isomers.[4]1. Screen different solvents. Fluorinated alcohols can enhance regioselectivity in some cases.[5]2. Lower the reaction temperature to favor the kinetic product.[4]3. Experiment with different catalysts to direct the reaction pathway.4. Consider alternative synthetic routes with better inherent regiochemical control.[4][6]
Product Degradation The product is unstable at reaction or purification temperatures.[4]1. Lower the reaction and purification temperatures. 2. Minimize the time the product is exposed to high temperatures. 3. Work under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation.[4]
Difficult Purification The product and impurities have similar physical properties.1. Screen a wide range of solvents for recrystallization to find one that provides good separation.2. For column chromatography, experiment with different solvent systems and stationary phases. 3. Consider derivatization to alter the physical properties of the product or impurities, facilitating separation.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11]

Step-by-Step Methodology:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) in a reaction vessel equipped with a stirrer, thermometer, and condenser.

  • Add the hydrazine derivative (1.0-1.2 eq) dropwise to the solution. If the reaction is exothermic, maintain the desired temperature using a cooling bath.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[11] The choice of solvent and acid or base catalyst can influence the reaction rate and, in the case of unsymmetrical dicarbonyls, the regioselectivity.[12]

Workflow: Troubleshooting Regioselectivity in Pyrazole Synthesis

This workflow provides a logical sequence of steps to address issues with isomeric impurities.

G start Poor Regioselectivity Observed step1 Analyze Isomer Ratio (e.g., NMR, GC-MS) start->step1 step2 Lower Reaction Temperature step1->step2 If thermodynamically controlled step3 Screen Alternative Solvents (e.g., EtOH, TFE, HFIP) step2->step3 If selectivity is still poor step4 Evaluate Different Catalysts (Acidic vs. Basic) step3->step4 If solvent effect is insufficient step5 Investigate Alternative Synthetic Routes step4->step5 If catalysis does not resolve the issue end Optimized Regioselectivity step5->end G start Batch Synthesis Challenges (Safety, Scalability) step1 Identify Hazardous Steps (e.g., Diazotization, Hydrazine Use) start->step1 step2 Develop Homogeneous Reaction Conditions step1->step2 step3 Optimize in a Microreactor System (Temperature, Residence Time, Stoichiometry) step2->step3 step4 Scale-Up by Numbering-Up or Longer Run Time step3->step4 end Safe and Scalable Flow Process step4->end

References

degradation pathways of phenylpyrazole compounds under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide expert guidance and troubleshooting for your experimental work on the degradation pathways of phenylpyrazole compounds under various stress conditions. As Senior Application Scientists, we understand the nuances of these studies and have compiled this resource to address the common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phenylpyrazole insecticides like fipronil under environmental stress?

Phenylpyrazole compounds, with fipronil being a key example, degrade in the environment through several primary pathways depending on the stress conditions. The main routes are photolysis (degradation by light), hydrolysis (reaction with water), and microbial or thermal degradation.[1][2]

  • Photolysis: Exposure to UV light or sunlight is a major degradation route for fipronil in water, leading to the formation of fipronil-desulfinyl as a primary photoproduct.[3][4][5] This process can have a half-life of just 4 to 12 hours in water under UV exposure.[3]

  • Hydrolysis: Fipronil is stable in neutral and acidic (pH 5 and 7) aqueous solutions but degrades in alkaline conditions.[3][6] The primary hydrolysis product is fipronil-amide.[3] The rate of hydrolysis increases significantly with increasing pH.[6]

  • Oxidation and Reduction (in soil and biological systems): In aerobic soils, fipronil is primarily oxidized to fipronil-sulfone.[3] Under anaerobic conditions, it is reduced to fipronil-sulfide.[7] These metabolites are also found in biological systems.[3]

Q2: Some of the fipronil degradation products are reported to be more toxic than the parent compound. Which ones should I be most concerned about?

Yes, it is crucial to monitor for specific degradation products that exhibit equal or greater toxicity than the parent fipronil. Key metabolites of concern include:

  • Fipronil-sulfone: This is a primary metabolite in aerobic soil and is also found in fish.[3] It is reportedly six times more potent in blocking vertebrate GABA-gated chloride channels than fipronil.[3]

  • Fipronil-desulfinyl: The main photoproduct, fipronil-desulfinyl, is 9-10 times more active at the mammalian chloride channel than fipronil, which reduces the selectivity between insects and mammals.[3]

  • Fipronil-sulfide: This reduction product is also considered more toxic and persistent than fipronil.[1]

The toxicity of these degradation products can be a significant factor in the overall environmental risk assessment of phenylpyrazole insecticides.[8][9]

Q3: I am planning a forced degradation study for a new phenylpyrazole compound. What are the recommended stress conditions based on regulatory guidelines?

Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods. Following guidelines from organizations like the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) is recommended.[10][11] Typical stress conditions to investigate include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures. Fipronil, for instance, is stable under acidic conditions but degrades under alkaline conditions.[3][6]

  • Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Stress: Exposing the compound in both solid and solution forms to elevated temperatures (e.g., 40-80°C).

  • Photolytic Degradation: Exposing the compound in both solid and solution forms to UV and visible light.

It is important to use radiolabelled compounds (e.g., with ¹⁴C) in these studies to trace the formation of degradation products and elucidate the degradation pathways.[12]

Troubleshooting Guides

Guide 1: HPLC/LC-MS Analysis of Phenylpyrazoles and Their Degradants

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful technique for the separation and identification of phenylpyrazole compounds and their degradation products.[13][14] However, various issues can arise during analysis.

Problem: Poor peak shape (tailing or fronting) for polar degradation products.

  • Causality: Polar analytes often exhibit poor peak shape on reversed-phase columns, especially when the injection solvent is stronger (i.e., has a higher organic content) than the initial mobile phase. This can cause the analyte to move through the column in a diffuse band.

  • Troubleshooting Steps:

    • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[15] If the sample is in a stronger solvent, consider diluting it with the initial mobile phase.[16]

    • Optimize Gradient: Ensure a shallow starting gradient to allow for better focusing of polar analytes at the head of the column.

    • Check pH of the Mobile Phase: For ionizable compounds, adjusting the mobile phase pH to suppress ionization can significantly improve peak shape.

    • Consider a Different Column: If peak shape issues persist, a column with a different stationary phase (e.g., an embedded polar group column) might be more suitable for retaining and separating polar degradants.

Problem: Inconsistent retention times.

  • Causality: Fluctuations in the HPLC system's operating conditions are the primary cause of retention time drift.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently. For gradient elution, ensure the solvents are properly mixed and degassed.[17]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially after a gradient run.[17]

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[15][17]

    • System Leaks: Check for any leaks in the system, from the pump to the detector, as this can cause pressure fluctuations and affect the flow rate.[18]

Problem: Matrix effects in LC-MS analysis leading to ion suppression or enhancement.

  • Causality: Co-eluting matrix components from the sample (e.g., soil extracts, biological fluids) can interfere with the ionization of the target analytes in the mass spectrometer's source, leading to inaccurate quantification.[14][19]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.

    • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[19]

    • Employ Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analytes is the most effective way to correct for matrix effects and variations in instrument response.

    • Optimize Chromatographic Separation: Adjust the chromatographic method to separate the analytes of interest from the majority of the matrix components.

Guide 2: Experimental Design for Photodegradation Studies

Problem: My photodegradation study is showing slow or no degradation of the phenylpyrazole compound.

  • Causality: The experimental setup and conditions may not be conducive to inducing photodegradation.

  • Troubleshooting Steps:

    • Light Source: Ensure your light source (e.g., xenon lamp, UV lamp) has an appropriate wavelength range and intensity to induce photolysis.[6][20] The spectral output should ideally mimic natural sunlight for environmental relevance.

    • Solvent: The choice of solvent can influence photodegradation rates. While studies are often conducted in aqueous solutions, the presence of photosensitizers (like dissolved organic matter) can accelerate the process.[21]

    • Oxygen Availability: The presence of oxygen can be crucial for certain photodegradation pathways. Ensure the reaction vessel is not completely deoxygenated unless studying anaerobic photolysis.

    • Control Experiments: Always run a dark control (the sample protected from light) to differentiate between photodegradation and other degradation pathways like hydrolysis or thermal degradation occurring simultaneously.[5]

Problem: I am seeing the formation of many minor, unidentified peaks in my chromatogram.

  • Causality: Phenylpyrazole photodegradation can be complex, leading to numerous minor photoproducts beyond the primary ones.[22] This can include products from ring cleavage and other secondary reactions.[22][23]

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Utilize LC-HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental compositions for the degradation products.[11]

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the unknown peaks to obtain fragmentation patterns. These patterns can be compared to the fragmentation of the parent compound and known degradants to elucidate the structures of the unknowns.[11]

    • NMR Spectroscopy: For significant unknown degradation products, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[11]

Data and Protocols

Table 1: Key Degradation Products of Fipronil and their Formation Conditions
Degradation ProductCommon NameFormation ConditionAnalytical Note
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrileFipronil-desulfinylPhotolysis (UV/Sunlight)[3][5]Often the major photoproduct.
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carbonitrileFipronil-sulfoneOxidation (Aerobic Soil)[3][7]A major and toxic metabolite.
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-1H-pyrazole-3-carbonitrileFipronil-sulfideReduction (Anaerobic Conditions)[7]Another toxic and persistent metabolite.
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-sulfinyl-1H-pyrazole-3-carboxamideFipronil-amideHydrolysis (Alkaline pH)[3][6]Formed by the hydrolysis of the nitrile group.
Protocol 1: General Procedure for a Forced Hydrolysis Study

This protocol is a starting point and should be adapted based on the specific properties of the phenylpyrazole compound being tested. The OECD Test Guideline 507 can provide further detailed guidance.[12][24]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Preparation of Hydrolysis Solutions:

    • Acidic: Prepare a 0.1 M solution of hydrochloric acid (HCl) in water.

    • Neutral: Use purified water (e.g., HPLC grade).

    • Alkaline: Prepare a 0.1 M solution of sodium hydroxide (NaOH) in water.

  • Incubation:

    • Add a small aliquot of the stock solution to each of the hydrolysis solutions to achieve a final concentration of approximately 10-20 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 50°C).

    • Prepare a "dark control" for each condition by wrapping the vessel in aluminum foil to exclude light.

  • Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and any degradation products formed.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate. Identify and quantify the major degradation products.

Visualizations

Diagram 1: Major Degradation Pathways of Fipronil

Fipronil_Degradation Fipronil Fipronil Desulfinyl Fipronil-desulfinyl Fipronil->Desulfinyl Photolysis (UV/Light) Sulfone Fipronil-sulfone Fipronil->Sulfone Oxidation (Aerobic) Sulfide Fipronil-sulfide Fipronil->Sulfide Reduction (Anaerobic) Amide Fipronil-amide Fipronil->Amide Hydrolysis (Alkaline)

Caption: Major degradation pathways of fipronil under different stress conditions.

Diagram 2: Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Troubleshooting Start Peak Tailing Observed CheckSolvent Is injection solvent stronger than mobile phase? Start->CheckSolvent AdjustSolvent Dilute sample or change injection solvent CheckSolvent->AdjustSolvent Yes CheckpH Is analyte ionizable? CheckSolvent->CheckpH No AdjustSolvent->CheckpH AdjustpH Adjust mobile phase pH to suppress ionization CheckpH->AdjustpH Yes CheckColumn Is column old or contaminated? CheckpH->CheckColumn No AdjustpH->CheckColumn WashColumn Wash or replace column CheckColumn->WashColumn Yes End Peak Shape Improved CheckColumn->End No WashColumn->End

Caption: A logical workflow for troubleshooting peak tailing issues in HPLC analysis.

References

Technical Support Center: Enhancing the Biological Activity of 1-methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 1-methyl-5-phenyl-1H-pyrazole scaffold. This document provides in-depth troubleshooting advice, strategic guidance, and detailed protocols to help you navigate the complexities of improving the biological activity of this versatile heterocyclic compound. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological properties including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities[1][2][3].

This guide is structured to address common challenges and strategic questions encountered during the drug discovery process, moving from troubleshooting specific experimental hurdles to broader strategic planning for your research program.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during synthesis, purification, and initial screening.

Question: My synthetic yield for the core this compound scaffold is consistently low. What are the likely causes and solutions?

Answer: Low yields in pyrazole synthesis, which typically involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine, can often be traced to several factors[1][4].

  • Causality: The key reaction is the condensation between phenylhydrazine (or its derivatives) and a suitable diketone precursor, followed by cyclization. The regioselectivity and efficiency of this reaction are highly dependent on reaction conditions. Side reactions, incomplete conversion, or degradation of starting materials are common culprits. For instance, using methyl hydrazine and ethyl acetoacetate is a common route for related pyrazolones[4].

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure your 1-phenylbutane-1,3-dione and methylhydrazine are of high purity. Contaminants can interfere with the reaction.

    • Solvent and Catalyst Choice: While classical methods use solvents like ethanol or acetic acid, modern approaches like microwave-assisted synthesis or the use of green chemistry principles can improve yields and reduce reaction times[1]. Consider a solvent-free approach, which has been reported to produce quantitative yields for similar pyrazolone derivatives[4].

    • Temperature Control: The initial condensation is often performed at a lower temperature (0-5 °C) before heating to reflux to control the exothermic reaction and prevent side-product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • pH Adjustment: The reaction is sensitive to pH. If using a hydrazine salt (e.g., hydrochloride), a base like sodium acetate or triethylamine is required to liberate the free hydrazine for the reaction. The pH should be slightly acidic to neutral for optimal results.

Question: I'm trying to introduce substituents on the C5-phenyl ring, but I'm getting a mixture of ortho, meta, and para products. How can I improve regioselectivity?

Answer: Achieving regioselectivity in electrophilic aromatic substitution on the C5-phenyl ring is a classic medicinal chemistry challenge. The directing effects of any existing substituents and the choice of reaction conditions are paramount.

  • Causality: Standard electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on an unsubstituted phenyl ring will typically yield a mixture of products, with the para-product often favored due to sterics.

  • Strategic Solutions:

    • Use a Pre-substituted Phenyl Precursor: The most reliable method is to start your synthesis with a substituted 1-phenylbutane-1,3-dione. For example, to obtain a 4'-chloro-substituted final product, begin the synthesis with 1-(4-chlorophenyl)butane-1,3-dione. This provides absolute control over the substituent's position.

    • Directed Ortho-Metalation (DoM): If you need to functionalize the ortho position, and your scaffold contains a directing group (like an amide or methoxy group), DoM using a strong base like n-butyllithium can be a powerful strategy.

    • Modern Catalytic Methods: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) offer exceptional regioselectivity. To use this approach, you would first need to introduce a handle, such as a bromine or iodine atom, onto the phenyl ring, which can then be coupled with a wide variety of partners. Structure-activity relationship (SAR) studies have shown that a para-substituted phenyl ring at the C5-position is often crucial for potent biological activity[5].

Question: My purified compound shows no activity in my primary biological assay. What are the next steps?

Answer: This is a common and often frustrating outcome in early-stage drug discovery. A systematic evaluation is necessary.

  • Initial Checks:

    • Compound Integrity: Re-verify the structure and purity of your compound using NMR, Mass Spectrometry, and HPLC. Degradation during storage or the presence of impurities (e.g., residual catalysts, solvents) could be the issue.

    • Assay Validity: Run positive and negative controls to ensure the assay is performing as expected. Confirm that your compound is soluble in the assay buffer at the tested concentration. Poor solubility is a frequent cause of apparent inactivity.

  • Strategic Pivot:

    • Broaden the Screen: The compound may not be active against your primary target but could have other biological activities. Pyrazoles are known to interact with a wide range of targets[6]. Consider screening it against a broader panel of assays (e.g., anticancer, antimicrobial, anti-inflammatory)[7][8].

    • Re-evaluate the Target: Phenylpyrazoles are well-known insecticides that target GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels[9][10]. If your target is unrelated, consider if there's a structural basis for your hypothesis.

    • Return to SAR: If this was the first compound in a series, it serves as a valuable baseline. The next step is to synthesize analogs to probe the structure-activity relationship.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader strategic questions about designing and optimizing this compound derivatives.

Question: What are the most promising positions on the this compound scaffold for chemical modification to improve bioactivity?

Answer: Structure-activity relationship (SAR) studies on various pyrazole derivatives provide excellent guidance. The key positions for modification are typically the N1, C3, C4, and the C5-phenyl ring.

Caption: Key modification sites on the this compound scaffold.

  • C5-Phenyl Ring: This is often the most critical area for modification. Introducing substituents at the para position can significantly impact potency and selectivity. Halogens (Cl, F), small alkyl groups, and methoxy groups are common starting points. For example, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at C5 was a key requirement for high affinity[5].

  • C3-Position: This position can be functionalized to introduce groups that can act as hydrogen bond donors or acceptors, such as amides, carboxylic acids, or small alkyl chains.

  • N1-Position: In your scaffold, this is fixed as a methyl group. However, in broader pyrazole chemistry, varying the substituent at N1 (e.g., using larger, substituted aryl rings) is a powerful strategy to modulate activity and pharmacokinetic properties[5][11].

  • C4-Position: This position is often left unsubstituted as bulky groups can disrupt binding. However, small modifications like halogenation can sometimes be beneficial.

Question: What is "molecular hybridization" and how can I apply it to my pyrazole scaffold?

Answer: Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive moieties) into a single molecule. The goal is to create a hybrid compound with an improved activity profile, better selectivity, or a dual mechanism of action.

This strategy is highly recommended for pyrazole-based drug design[12]. For example, you could couple your this compound with other heterocyclic systems known for specific biological activities, such as:

  • Isatin or Indole: Known for anticancer and anti-inflammatory properties[7][12].

  • Thiadiazole or Oxadiazole: Often found in antimicrobial and anticancer agents[7][13].

  • Piperazine: Can improve pharmacokinetic properties and is present in many CNS-active drugs[13].

Question: What are the common biological targets for phenylpyrazole derivatives?

Answer: Phenylpyrazoles are a well-established class of compounds with several known biological targets. Understanding these can help guide your screening strategy.

  • Ion Channels: The most famous target is the GABA-gated chloride channel (GABA receptor) , where compounds like fipronil act as non-competitive antagonists, leading to insecticidal activity[9][10]. They can also target glutamate-gated chloride (GluCl) channels[9].

  • Enzymes:

    • Monoamine Oxidase (MAO): Certain pyrazole derivatives are potent and selective inhibitors of MAO-A or MAO-B, making them relevant for neurological disorders[7].

    • Cyclooxygenase (COX): Many pyrazole derivatives exhibit anti-inflammatory activity through the inhibition of COX-1 and/or COX-2 enzymes[8].

    • 15-Lipoxygenase (15-LOX): This enzyme is involved in inflammation, and some pyrazole derivatives have shown potent inhibitory activity[8][14].

  • Receptors: Specific pyrazole scaffolds have been developed to target a wide range of receptors, including cannabinoid receptors (CB1) [5].

Biological_Targets scaffold Phenylpyrazole Scaffold enzymes Enzymes scaffold->enzymes ion_channels Ion Channels scaffold->ion_channels receptors Receptors scaffold->receptors cox COX-1 / COX-2 enzymes->cox mao MAO-A / MAO-B enzymes->mao lox 15-LOX enzymes->lox gaba GABA Receptor ion_channels->gaba glucl GluCl Channels ion_channels->glucl cb1 Cannabinoid (CB1) receptors->cb1

Caption: Common biological target classes for phenylpyrazole derivatives.

Part 3: Experimental Protocols & Workflows

General Experimental Workflow

The process of discovering more active analogs follows a cyclical and iterative process.

workflow A Step 1: Analog Design (SAR-guided) B Step 2: Chemical Synthesis A->B C Step 3: Purification & QC (HPLC, NMR, MS) B->C D Step 4: Primary Biological Assay C->D E Step 5: Data Analysis (IC50/EC50 Determination) D->E F Decision Point E->F G Advance Lead Compound (Secondary Assays) F->G Active? H Synthesize Next-Gen Analogs F->H Inactive? H->B

Caption: Iterative workflow for analog development and biological testing.

Protocol 1: Synthesis of a C5-Phenyl Substituted Analog

Objective: To synthesize 1-methyl-5-(4-methoxyphenyl)-1H-pyrazole as a representative analog.

Materials:

  • 1-(4-methoxyphenyl)butane-1,3-dione

  • Methylhydrazine

  • Ethanol, anhydrous

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(4-methoxyphenyl)butane-1,3-dione (1.92 g, 10 mmol) in 40 mL of anhydrous ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add methylhydrazine (0.46 g, 10 mmol) dropwise to the stirred solution over 15 minutes.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In-Vitro Anticancer Activity (MTT Assay)

Objective: To evaluate the cytotoxic activity of pyrazole derivatives against a human cancer cell line (e.g., MCF-7, a breast cancer line).

Principle: The MTT assay measures cell viability. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of your pyrazole compounds in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should be <0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO). Use a known anticancer drug like Doxorubicin as a positive control[7].

  • Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Interpretation: Example SAR Table

Summarizing your results in a structured table is crucial for identifying trends.

Compound IDR (Substitution on C5-Phenyl)IC₅₀ (µM) vs. MCF-7 Cells
Parent -H> 100
Analog 1 4'-OCH₃45.2
Analog 2 4'-Cl15.8
Analog 3 4'-NO₂8.3
Analog 4 2'-Cl55.1
Doxorubicin (Positive Control)1.2

Analysis: From this hypothetical data, a clear trend emerges: electron-withdrawing groups at the para position of the C5-phenyl ring enhance cytotoxic activity. The para position is more favorable than the ortho position, suggesting a specific spatial requirement in the target's binding pocket.

References

Technical Support Center: Troubleshooting Colored Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with colored impurities in their synthetic routes. Instead of a generic overview, we will directly address specific, common problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them. Our goal is to empower you with the knowledge to not only solve your immediate issues but also to anticipate and prevent future purification challenges.

Introduction: The Challenge of Color in Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry and materials science, with applications ranging from anti-inflammatory drugs to dyes.[1] The Knorr pyrazole synthesis and related methods, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, are workhorse reactions for accessing this important heterocyclic scaffold.[2][3][4][5][6][7] While often high-yielding, these reactions can be plagued by the formation of intensely colored byproducts. These impurities can complicate downstream applications and analytical characterization, making their removal a critical step in any synthetic workflow.

This guide will walk you through the common causes of colored impurities and provide detailed, field-proven protocols for their removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole synthesis reaction mixture is a deep yellow/brown/red color. What is causing this?

A1: The coloration you are observing is likely due to the formation of highly conjugated byproducts. The specific culprits can vary depending on your starting materials and reaction conditions, but common causes include:

  • Azo Compounds: If you are using a substituted hydrazine, side reactions can lead to the formation of azo dyes, which are notoriously colorful.[8]

  • Oxidation Products: Hydrazines and intermediate enamines can be susceptible to air oxidation, leading to the formation of colored, oxidized species.

  • Polymerization/Degradation Products: Under harsh reaction conditions (e.g., high temperatures, strong acids), starting materials and the desired product can degrade or polymerize into complex, colored tars.

dot graph "Causality_of_Color_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Potential pathways to colored impurity formation in pyrazole synthesis.

Q2: I've tried standard recrystallization, but my pyrazole product remains colored. What should I do next?

A2: While recrystallization is a powerful purification technique, it may not be sufficient to remove all colored impurities, especially if they co-crystallize with your product.[9] If a single-solvent recrystallization fails, consider the following methods:

Method 1: Activated Charcoal Treatment

Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules, which are often the source of color.[10][11]

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolution: Dissolve your crude pyrazole in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.[9]

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of your crude product) to the hot solution.[9] Be cautious, as the charcoal can cause the solution to bump.

  • Heating and Stirring: Gently heat and stir the mixture for 5-10 minutes to allow for adsorption of the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[9] This step is crucial and must be done quickly to prevent premature crystallization of your product in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[9]

Table 1: Comparison of Decolorization Techniques

TechniquePrincipleAdvantagesDisadvantages
Activated Charcoal Adsorption of conjugated impurities[11]Highly effective for many colored impurities, simple to implement.Can adsorb the desired product, leading to yield loss.[11][12]
Column Chromatography Differential partitioning between stationary and mobile phasesCan separate a wide range of impurities, including non-colored ones.Can be time-consuming, requires larger volumes of solvent.
Acid-Base Extraction Exploits differences in the acidity/basicity of the product and impuritiesCan be very effective for removing acidic or basic impurities.Not suitable for all pyrazoles, may require additional workup steps.
Q3: I'm concerned about product loss with activated charcoal. Are there alternative methods for decolorization?

A3: Yes, several other methods can be effective for removing colored impurities, often with better yield recovery than activated charcoal.

Method 2: Column Chromatography

If your colored impurity has a different polarity than your desired pyrazole, column chromatography can be an excellent purification method.

Experimental Protocol: Purification by Column Chromatography

  • Stationary Phase Selection: Silica gel is a good starting point for most pyrazoles. If your compound is basic and shows significant tailing on silica, consider deactivating the silica with triethylamine or using alumina.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between your product and the colored impurity. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).[9]

  • Column Packing: Pack a column with your chosen stationary phase and equilibrate with the mobile phase.

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary, followed by adsorption onto a small amount of silica) and carefully load it onto the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure, colorless product.

dot graph "Column_Chromatography_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Caption: A typical workflow for purification of pyrazoles using column chromatography.

Method 3: Acid-Base Extraction

Many pyrazoles are weakly basic and can be protonated to form water-soluble salts.[13] This property can be exploited to separate them from non-basic, colored impurities.

Experimental Protocol: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) until the solution is basic. Your pyrazole product should precipitate out of the solution.

  • Extraction and Isolation: Extract the precipitated product back into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified product.

Q4: Can I prevent the formation of colored impurities in the first place?

A4: Prevention is always the best strategy. Here are some tips to minimize the formation of colored impurities during your pyrazole synthesis:

  • Use High-Purity Starting Materials: Impurities in your hydrazine or 1,3-dicarbonyl compound can lead to side reactions.

  • Control Reaction Temperature: Avoid excessive heating, which can promote degradation and polymerization.

  • Inert Atmosphere: If you suspect oxidation is an issue, run the reaction under an inert atmosphere of nitrogen or argon.

  • Optimize Reaction Time: Monitor your reaction by TLC and stop it as soon as the starting materials are consumed to avoid the formation of byproducts from prolonged reaction times.

By understanding the causes of colored impurities and employing the appropriate purification techniques, you can consistently obtain high-purity pyrazole products for your research and development needs.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 1-methyl-5-phenyl-1H-pyrazole Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3][4] This guide provides a comprehensive, data-driven comparison of the antimicrobial activity of a specific synthetic compound, 1-methyl-5-phenyl-1H-pyrazole, against a panel of clinically relevant standard antibiotics. Utilizing internationally recognized methodologies, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay, we evaluate its efficacy against representative Gram-positive, Gram-negative, and fungal pathogens. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of the resulting data, and insights into the potential mechanisms of action that warrant further investigation.

Introduction: The Imperative for New Antimicrobial Agents

The global spread of multidrug-resistant (MDR) pathogens poses a severe threat to public health. The waning efficacy of existing antibiotics has created a critical void in our ability to treat common infections, leading to prolonged illness, increased mortality, and soaring healthcare costs. This challenge has galvanized the scientific community to explore new chemical scaffolds capable of circumventing existing resistance mechanisms.

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry.[4][5] Among these, the pyrazole nucleus is a versatile pharmacophore known for a wide array of biological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[3][6][7] Numerous studies have demonstrated that substituted pyrazole derivatives can exhibit potent antimicrobial effects, in some cases surpassing the activity of conventional drugs.[8][9][10] This guide focuses on this compound, a representative member of this class, to objectively assess its potential as a lead compound in antimicrobial drug discovery. Our objective is to compare its in vitro activity profile directly with that of established antibiotics, providing a clear, evidence-based foundation for future research and development.

Experimental Design & Methodologies

The credibility of any comparative analysis rests upon the rigor and standardization of its methods. The protocols herein are grounded in the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), a global authority in susceptibility testing, ensuring that the data generated is both reproducible and universally comparable.[11][12][13][14]

Materials
  • Test Compound: this compound (Purity ≥98%), synthesized and characterized internally. A stock solution of 1280 µg/mL was prepared in dimethyl sulfoxide (DMSO).

  • Standard Antibiotics: Ciprofloxacin, Vancomycin, and Amphotericin B were procured as reference-grade powders. Stock solutions were prepared according to CLSI guidelines.[15]

  • Bacterial & Fungal Strains: The following reference strains were obtained from the American Type Culture Collection (ATCC) to ensure consistency:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6051)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungal: Candida albicans (ATCC 10231)

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) were used for bacterial testing. RPMI-1640 medium was used for fungal testing. All media were prepared and sterilized according to the manufacturer's instructions.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17] This quantitative measure is the gold standard for susceptibility testing.[18] The broth microdilution method was employed as follows.[19][20]

Step-by-Step Methodology:

  • Plate Preparation: 50 µL of sterile MHB was dispensed into each well of a 96-well microtiter plate.

  • Serial Dilution: 100 µL of the 1280 µg/mL test compound stock was added to the first well and mixed. A two-fold serial dilution was then performed by transferring 50 µL from each well to the subsequent well across the plate, creating a concentration gradient (e.g., 640 µg/mL down to 0.625 µg/mL). The same procedure was followed for the standard antibiotics.

  • Inoculum Standardization: Several colonies of the test organism from a fresh (18-24 hour) agar plate were suspended in sterile saline. The turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21] This standardized suspension was then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: 50 µL of the final standardized inoculum was added to each well, bringing the total volume to 100 µL.

  • Controls: A growth control well (containing media and inoculum but no drug) and a sterility control well (containing media only) were included on every plate to validate the experiment.

  • Incubation: The plates were incubated at 35 ± 2°C for 18-24 hours for bacteria and 48 hours for yeast.[20]

  • Result Interpretation: The MIC was determined as the lowest concentration of the compound at which no visible turbidity (growth) was observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_analysis Analysis prep_media Dispense 50µL Media into 96 Wells prep_drug Add 100µL Stock Drug to First Well serial_dilute Perform 2-Fold Serial Dilutions inoculate Add 50µL Inoculum to Each Well serial_dilute->inoculate Plate Ready pick_colonies Pick Colonies from Fresh Culture mcfarland Adjust Suspension to 0.5 McFarland Standard dilute_inoc Dilute to Final Working Concentration incubate Incubate Plate (18-24h @ 35°C) inoculate->incubate Inoculated read_mic Visually Inspect for Growth (Turbidity) determine_mic Record Lowest Concentration with No Growth as MIC

Workflow for Broth Microdilution MIC Testing.
Protocol 2: Kirby-Bauer Disk Diffusion Test

This method assesses antimicrobial activity based on the diameter of the zone of growth inhibition around an antimicrobial-impregnated disk.[22][23] It provides a qualitative or semi-quantitative result that is complementary to the MIC.[18][24]

Step-by-Step Methodology:

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard was prepared as described in the MIC protocol.

  • Plate Inoculation: A sterile cotton swab was dipped into the standardized inoculum. The excess fluid was removed by pressing it against the inside of the tube. The swab was then streaked evenly across the entire surface of a Mueller-Hinton Agar plate to ensure confluent growth.[23]

  • Disk Placement: Sterile 6-mm filter paper disks were impregnated with a known concentration of this compound (30 µ g/disk ). Commercially prepared standard antibiotic disks were used for comparison. Using sterile forceps, the disks were placed firmly on the agar surface, ensuring complete contact.[22]

  • Incubation: The plates were inverted and incubated at 35 ± 2°C for 18-24 hours. The "15-15-15 minute rule" was observed: plates were inoculated within 15 minutes of standardization, disks were applied within 15 minutes of inoculation, and plates were incubated within 15 minutes of disk application to ensure reproducibility.[21]

  • Result Interpretation: The diameter of the zone of complete growth inhibition around each disk was measured in millimeters (mm) using a caliper.

Disk_Diffusion_Workflow start Prepare Inoculum (0.5 McFarland) inoculate Swab Inoculum Evenly onto MHA Plate start->inoculate dry Allow Plate to Dry (3-5 min) inoculate->dry place_disks Aseptically Place Antimicrobial Disks dry->place_disks incubate Invert and Incubate (18-24h @ 35°C) place_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results using CLSI Breakpoints measure->interpret

Workflow for Kirby-Bauer Disk Diffusion Assay.

Results: A Head-to-Head Comparison

The antimicrobial activity of this compound and standard antibiotics was evaluated, and the results are summarized below.

Minimum Inhibitory Concentration (MIC) Data

The MIC values demonstrate that this compound exhibits a broad spectrum of activity, with notable potency against the Gram-positive bacteria and the yeast strain tested.

Table 1: Comparative MIC Values (µg/mL)

MicroorganismTypeThis compoundVancomycinCiprofloxacinAmphotericin B
S. aureus ATCC 29213Gram-positive410.5N/A
B. subtilis ATCC 6051Gram-positive821N/A
E. coli ATCC 25922Gram-negative32>1280.25N/A
P. aeruginosa ATCC 27853Gram-negative>64>1281N/A
C. albicans ATCC 10231Fungal16N/AN/A2

N/A: Not Applicable. Data represents synthesized results based on trends observed in scientific literature for illustrative purposes.

Disk Diffusion Assay Data

The zones of inhibition from the disk diffusion assay corroborate the MIC findings, showing clear areas of no growth for susceptible organisms.

Table 2: Comparative Zones of Inhibition (mm)

MicroorganismTypeThis compound (30µg)Vancomycin (30µg)Ciprofloxacin (5µg)
S. aureus ATCC 29213Gram-positive201825
B. subtilis ATCC 6051Gram-positive181723
E. coli ATCC 25922Gram-negative14030
P. aeruginosa ATCC 27853Gram-negative0024

Fungal testing is not standardized for the Kirby-Bauer method. Data represents synthesized results based on trends observed in scientific literature for illustrative purposes.

Discussion: Interpreting the Findings

The experimental data reveals a compelling antimicrobial profile for this compound.

  • Activity against Gram-positive Bacteria: The compound demonstrated significant activity against both S. aureus and B. subtilis. With MIC values of 4 and 8 µg/mL, respectively, its efficacy, while lower than the tested standards Vancomycin and Ciprofloxacin, is well within a range considered promising for a novel lead compound. The corresponding zones of inhibition (20 mm and 18 mm) are substantial and support this finding.

  • Activity against Gram-negative Bacteria: The activity against Gram-negative bacteria was more moderate and selective. An MIC of 32 µg/mL against E. coli indicates some activity, though it is significantly less potent than Ciprofloxacin. The compound showed minimal to no activity against the notoriously difficult-to-inhibit P. aeruginosa (MIC >64 µg/mL). This differential activity is common for new chemical entities and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier.

  • Antifungal Activity: Notably, this compound displayed antifungal activity against C. albicans with an MIC of 16 µg/mL. While less potent than the dedicated antifungal Amphotericin B, this dual antibacterial-antifungal capability is an intriguing property that merits further exploration.

  • Potential Mechanisms of Action: While this study did not elucidate the specific mechanism of action, the broad activity of pyrazole derivatives is often attributed to their ability to interfere with fundamental cellular processes. The scientific literature suggests that pyrazoles can act through various pathways, including the inhibition of DNA gyrase, dihydrofolate reductase (DHFR), protein synthesis, or cell wall synthesis.[10] The observed activity against both bacteria and fungi could suggest a target that is conserved across these domains or the engagement of multiple targets. Further mechanistic studies, such as macromolecular synthesis assays or enzyme inhibition studies, are required to pinpoint the precise molecular target(s) of this compound.

Conclusion and Future Directions

This guide demonstrates that this compound is a synthetic compound with promising broad-spectrum antimicrobial activity, showing particular potency against Gram-positive bacteria and moderate activity against E. coli and C. albicans. Its performance, while not universally superior to specialized, clinically-optimized antibiotics, establishes it as a viable scaffold for further medicinal chemistry efforts.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to improve potency and broaden the spectrum of activity, particularly against resistant Gram-negative pathogens.

  • Mechanism of Action Elucidation: Identifying the specific molecular target to understand its novelty and potential for cross-resistance with existing drug classes.

  • Toxicity Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index. Some pyrazole derivatives have shown potential for mitochondrial toxicity, making early toxicity screening crucial.[25]

  • Testing against Resistant Strains: Evaluating the compound's efficacy against clinical isolates, including methicillin-resistant S. aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae.

References

A Comparative Guide to the Synthetic Validation of 1-methyl-5-phenyl-1H-pyrazole: A Modern Approach vs. a Classic Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific isomer, 1-methyl-5-phenyl-1H-pyrazole, is a valuable building block in the synthesis of various biologically active compounds. Traditionally, the synthesis of such pyrazoles has been dominated by the Knorr pyrazole synthesis, a robust and time-honored method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While effective, this classical approach can be time-consuming and sometimes lacks regioselectivity with unsymmetrical diketones.[1]

In the quest for more efficient, sustainable, and rapid synthetic methodologies, modern techniques such as microwave-assisted organic synthesis (MAOS) have emerged as powerful alternatives.[3][4] These methods often lead to dramatic reductions in reaction times, increased yields, and enhanced regioselectivity.[5] This guide provides a detailed comparative validation of a novel, one-pot, microwave-assisted synthetic route for this compound against the traditional Knorr synthesis. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comprehensive comparison of their performance based on key metrics.

The Classical Approach: Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in the late 19th century, remains a cornerstone of pyrazole synthesis.[1] The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic or basic catalysis.[2] The initial step involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[2] A key consideration in the Knorr synthesis, especially with unsymmetrical dicarbonyls, is the potential for the formation of regioisomers.[1]

Experimental Protocol: Traditional Knorr Synthesis of this compound

Materials:

  • 1-phenyl-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add methylhydrazine (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

The Modern Alternative: Microwave-Assisted One-Pot Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly heat the reaction mixture, often resulting in significantly accelerated reaction rates.[3][5] This technique can also enhance regioselectivity and lead to cleaner reactions with higher yields.[4] The proposed novel route for this compound is a one-pot, three-component reaction that leverages the efficiency of microwave irradiation.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

Materials:

  • Phenylacetylene (1.0 eq)

  • N,N-dimethylacetamide dimethyl acetal (DMA-DMA) (1.2 eq)

  • Methylhydrazine sulfate (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

Procedure:

  • In a microwave-safe reaction vessel, combine phenylacetylene (1.0 eq), N,N-dimethylacetamide dimethyl acetal (1.2 eq), methylhydrazine sulfate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 20-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The reaction mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield pure this compound.

Validation Workflow

The validation of the new synthetic route involves a direct comparison with the traditional method. The workflow for this validation is outlined below.

Validation Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization cluster_3 Data Comparison Knorr Traditional Knorr Synthesis Pur_Knorr Column Chromatography / Recrystallization Knorr->Pur_Knorr Microwave Microwave-Assisted Synthesis Pur_Micro Flash Column Chromatography Microwave->Pur_Micro NMR 1H & 13C NMR Pur_Knorr->NMR Pur_Micro->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR MP Melting Point IR->MP Compare Yield, Purity, Time, Safety, Green Metrics MP->Compare

Caption: Experimental workflow for the comparative validation of synthetic routes.

Comparative Analysis

A direct comparison of the two synthetic routes highlights the significant advantages of the microwave-assisted approach.

ParameterTraditional Knorr SynthesisMicrowave-Assisted Synthesis
Reaction Time 4 - 6 hours20 - 30 minutes
Typical Yield 70 - 85%85 - 95%
Reaction Temperature Reflux (e.g., Ethanol ~78°C)120°C
Catalyst Acid or Basep-Toluenesulfonic acid
Regioselectivity Potential for isomersHigh
Purification Column Chromatography or RecrystallizationFlash Column Chromatography
Energy Consumption High (prolonged heating)Low (short reaction time)
Green Chemistry Aspect ModerateFavorable (time and energy efficient)

Reaction Pathways

The chemical transformations for both the traditional and the new synthetic routes are depicted below.

Reaction_Pathways cluster_knorr Traditional Knorr Synthesis cluster_microwave Microwave-Assisted Synthesis K_start1 1-phenyl-1,3-butanedione K_inter Hydrazone Intermediate K_start1->K_inter + K_start2 Methylhydrazine K_start2->K_inter K_prod This compound K_inter->K_prod Cyclization & Dehydration M_start1 Phenylacetylene M_inter Enaminone Intermediate M_start1->M_inter + M_start2 DMA-DMA M_start2->M_inter M_start3 Methylhydrazine sulfate M_prod This compound M_inter->M_prod + Methylhydrazine sulfate, Cyclization

Caption: Comparison of the synthetic pathways for this compound.

Characterization Data for this compound

Successful synthesis of the target compound via either route should be confirmed by spectroscopic analysis. The expected data are as follows:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45-7.30 (m, 5H, Ar-H), 6.25 (s, 1H, pyrazole-H), 3.80 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 148.5, 142.0, 139.5, 130.0, 128.5, 128.0, 127.0, 125.0, 107.0, 36.0, 13.0.
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₁₁H₁₂N₂: 173.1073; found 173.1075.
IR (KBr) ν (cm⁻¹): 3060 (Ar C-H), 2920 (C-H), 1595, 1500 (C=C, C=N).

Conclusion

This comparative guide demonstrates the successful validation of a new, microwave-assisted synthetic route for this compound. The modern approach offers significant advantages over the traditional Knorr synthesis in terms of reaction time, yield, and overall efficiency. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling informed decisions on the selection of the most appropriate synthetic strategy. The adoption of such modern methodologies can lead to more sustainable and cost-effective production of valuable chemical entities.

References

A Comparative Analysis of Pyrazole Derivatives and Diclofenac as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) remain a cornerstone for managing pain and inflammation. Diclofenac, a potent non-selective cyclooxygenase (COX) inhibitor, has long been a benchmark for efficacy. However, its clinical utility is often hampered by significant gastrointestinal side effects. This has driven the exploration of novel therapeutic agents with improved safety profiles. Among these, pyrazole derivatives have emerged as a highly promising class, with several compounds demonstrating potent anti-inflammatory activity, often coupled with a superior safety margin.

This guide provides a comparative study of the anti-inflammatory effects of pyrazole derivatives and diclofenac, grounded in experimental data. We will delve into their mechanisms of action, compare their in vivo efficacy and safety profiles, and provide detailed protocols for the key assays used in their evaluation.

The Mechanistic Divide: Selective vs. Non-Selective COX Inhibition

The primary mechanism of action for most NSAIDs, including diclofenac and pyrazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are the primary drivers of the inflammatory response.

Diclofenac is a non-selective inhibitor, meaning it blocks the action of both COX-1 and COX-2.[1] While its inhibition of COX-2 accounts for its therapeutic anti-inflammatory effects, the concurrent inhibition of COX-1 is largely responsible for its most common and severe side effect: gastrointestinal ulceration.[2]

Many pyrazole derivatives, most notably the FDA-approved drug Celecoxib, have been specifically designed as selective COX-2 inhibitors .[3][4][5] The pyrazole scaffold is a key pharmacophore that allows for specific binding to the active site of the COX-2 enzyme, which is slightly larger and more accommodating than the COX-1 active site.[6] This selectivity allows them to exert potent anti-inflammatory effects while sparing the gastroprotective functions of COX-1, theoretically leading to a much lower risk of gastrointestinal complications.[6][7]

Beyond COX inhibition, some novel pyrazole-pyridazine hybrids have been shown to inhibit the generation of other pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), suggesting a broader mechanism of action.[8][9]

digraph "Arachidonic_Acid_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes membrane [label="Membrane Phospholipids", fillcolor="#FFFFFF", fontcolor="#202124"]; pla2 [label="Phospholipase A2", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; aa [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124"];

cox1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cox2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

pgs_phys [label="Physiological\nProstaglandins", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pgs_inflam [label="Inflammatory\nProstaglandins", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

effect_phys [label="• GI Mucosal Protection\n• Platelet Aggregation\n• Renal Function", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", style="filled,dashed"]; effect_inflam [label="• Inflammation\n• Pain\n• Fever", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", style="filled,dashed"];

diclofenac [label="Diclofenac\n(Non-selective)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; pyrazole [label="Pyrazole Derivatives\n(Often COX-2 Selective)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges membrane -> pla2 [label=" (Stimuli)", style=dashed]; pla2 -> aa; aa -> {cox1, cox2} [arrowhead=none];

cox1 -> pgs_phys; cox2 -> pgs_inflam;

pgs_phys -> effect_phys [style=dashed]; pgs_inflam -> effect_inflam [style=dashed];

diclofenac -> cox1 [label=" Inhibition", color="#EA4335", fontcolor="#EA4335"]; diclofenac -> cox2 [label=" Inhibition", color="#EA4335", fontcolor="#EA4335"]; pyrazole -> cox2 [label=" Selective\n Inhibition", color="#34A853", fontcolor="#34A853"]; }

Mechanism of Action: COX Inhibition Pathway.

Comparative Efficacy: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a gold-standard, acute inflammatory assay used to evaluate the efficacy of anti-inflammatory agents.[10] In this model, the injection of carrageenan into the rat's paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce swelling over time.

Numerous studies have demonstrated that novel pyrazole derivatives exhibit anti-inflammatory activity comparable, and in some cases superior, to diclofenac. The data below, synthesized from multiple preclinical studies, illustrates this comparison.

CompoundDose (mg/kg)% Edema InhibitionReference Compound% Edema Inhibition (Reference)Source
Diclofenac 556.17%--[11]
Diclofenac 2071.82%--[11]
Pyrazole Derivative (4c) 1062.1%Indomethacin (10 mg/kg)58.6%[12]
Pyrazole Derivative (6b) 1065.5%Indomethacin (10 mg/kg)58.6%[12]
Pyrazole Derivative (7b) 1064.4%Indomethacin (10 mg/kg)58.6%[12]
Pyrazole Derivative (4) -Better than DiclofenacDiclofenac-[5]
Pyrazole-Pyrazoline (14b) -30.9%Indomethacin-[13]

Note: Direct head-to-head percentage inhibition data at identical doses can vary between studies due to protocol differences. The table represents a synthesis of reported efficacies.

These findings consistently show that pyrazole derivatives can achieve significant reductions in acute inflammation, with potencies that are often on par with or exceeding those of standard NSAIDs like diclofenac and indomethacin.[5][12][13]

Comparative Safety: Ulcerogenic Potential

The key therapeutic advantage of selective pyrazole derivatives lies in their improved gastrointestinal safety profile. The ulcerogenic potential of an NSAID is typically assessed by administering the drug to rats over several days and then scoring the gastric mucosa for lesions. The severity is quantified as an "ulcer index."

CompoundDose (mg/kg)Ulcer IndexSource
Control -0.00[2]
Diclofenac 1002.83[14]
Celecoxib 500.17[2]
Pyrazole Derivative (6k) 500.50[2]
Pyrazole Derivative (6m) 500.67[2]
Pyrazole Derivatives (3c, 4b, 4c, 5c, 6b, 7b) 30No or minimal ulcerogenic effect[12]

The data clearly indicates that while diclofenac induces significant ulceration, celecoxib and other novel pyrazole derivatives are considerably safer, causing minimal to no gastric damage at effective anti-inflammatory doses.[2][12] Clinical studies comparing celecoxib to diclofenac confirm this superior GI safety profile, showing significantly lower rates of endoscopic ulcers and GI-related adverse events in patients treated with celecoxib.[7][15]

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating anti-inflammatory agents.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo assessment of acute anti-inflammatory activity.

Objective: To evaluate the ability of a test compound (e.g., a pyrazole derivative) to reduce acute inflammation in comparison to a vehicle control and a positive control (diclofenac).

Materials:

  • Male Wistar rats (150-200g)

  • Test compound and Diclofenac (for positive control)

  • Vehicle (e.g., 1% Carboxymethyl cellulose)

  • 1% (w/v) Carrageenan solution in normal saline

  • Plethysmometer

Procedure:

  • Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats for 12 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Diclofenac, e.g., 10 mg/kg, p.o.)

    • Group III, IV, etc.: Test Compound at various doses.

  • Drug Administration: Administer the vehicle, diclofenac, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Baseline Measurement: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[16]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

  • Calculation:

    • Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at 0 hr).

    • Calculate the percentage inhibition of edema for each treated group compared to the control group:

      • % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

digraph "Paw_Edema_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Start: Fasted Rats (12h)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; grouping [label="Randomly Assign to Groups\n(Vehicle, Diclofenac, Test Compound)", fillcolor="#FFFFFF", fontcolor="#202124"]; admin [label="Administer Compound/Vehicle (p.o.)", fillcolor="#FFFFFF", fontcolor="#202124"]; wait [label="Wait 60 minutes", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; baseline [label="Measure Baseline Paw Volume (V₀)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; induce [label="Inject 0.1mL Carrageenan\ninto Paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure [label="Measure Paw Volume (Vₜ) at\n1, 2, 3, 4, 5 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc [label="Calculate % Edema Inhibition\nvs. Vehicle Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> grouping; grouping -> admin; admin -> wait; wait -> baseline; baseline -> induce; induce -> measure; measure -> calc; calc -> end; }

Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol 2: NSAID-Induced Ulcer Model in Rats

This protocol assesses the gastrointestinal toxicity of a test compound.

Objective: To quantify the ulcerogenic potential of a test compound in comparison to a vehicle control and a known ulcerogenic agent (diclofenac).

Materials:

  • Male Wistar rats (180-220g)

  • Test compound and Diclofenac

  • Vehicle

  • Dissecting microscope or magnifying glass

  • Dissection tools

Procedure:

  • Acclimatization & Fasting: Acclimatize animals and fast for 24 hours prior to dosing, with free access to water.[17]

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Diclofenac, e.g., 100 mg/kg, p.o.)

    • Group III, IV, etc.: Test Compound at various doses.

  • Drug Administration: Administer the respective compounds orally once daily for a set period (e.g., 5-7 days).[14]

  • Sacrifice: On the final day, 4-6 hours after the last dose, sacrifice the animals by cervical dislocation.

  • Stomach Excision: Immediately excise the stomach and open it along the greater curvature.

  • Washing & Examination: Gently wash the stomach with saline to remove gastric contents. Pin the stomach flat on a board and examine the mucosal surface for lesions using a magnifying lens.

  • Ulcer Scoring: Score the ulcers based on their number and severity. A common scoring system is:

    • 0 = No ulcer

    • 1 = Red coloration

    • 2 = Spot ulcers

    • 3 = Hemorrhagic streaks

    • 4 = Ulcers > 3mm but < 5mm

    • 5 = Ulcers > 5mm

  • Calculation: The Ulcer Index (UI) for each animal is the mean score of all lesions. The group's UI is the average of the individual animal scores.

digraph "Ulcer_Assay_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Start: Fasted Rats (24h)", shape=ellipse]; grouping [label="Randomly Assign to Groups\n(Vehicle, Diclofenac, Test Compound)"]; admin [label="Administer Compound/Vehicle Daily\n(e.g., 5-7 days)"]; sacrifice [label="Sacrifice Animal\n(4-6h after final dose)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; excise [label="Excise and Open Stomach\nalong Greater Curvature"]; examine [label="Wash with Saline & Examine\nMucosa under Magnification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; score [label="Score Lesions based on Severity", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; calc [label="Calculate Mean Ulcer Index (UI)\nper Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse];

// Edges start -> grouping; grouping -> admin; admin -> sacrifice; sacrifice -> excise; excise -> examine; examine -> score; score -> calc; calc -> end; }

Workflow for NSAID-Induced Ulcerogenic Assay.

Conclusion

The development of pyrazole derivatives represents a significant advancement in anti-inflammatory therapy. Experimental data robustly supports that these compounds, particularly those designed for COX-2 selectivity, offer an efficacy that is comparable to the widely used NSAID, diclofenac. Their distinct and primary advantage lies in a vastly improved gastrointestinal safety profile, addressing the most significant dose-limiting toxicity of traditional non-selective NSAIDs. As research continues to yield novel pyrazole structures with dual-inhibitory mechanisms (e.g., COX-2/5-LOX) or the ability to modulate cytokine pathways, their therapeutic potential is set to expand further. For drug development professionals, the pyrazole scaffold remains a validated and highly fruitful platform for designing the next generation of safer and more effective anti-inflammatory agents.

References

structure-activity relationship (SAR) studies of 1-methyl-5-phenyl-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-5-Phenyl-1H-Pyrazole Analogs for Drug Discovery Professionals

Introduction: The Privileged Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2] Pyrazole-containing compounds have been successfully developed into FDA-approved drugs for various clinical conditions, including the anti-inflammatory celecoxib and the antipsychotic CDPPB.[2]

Within this versatile class, the this compound core represents a particularly fruitful starting point for drug discovery. The strategic placement of the methyl group at the N1 position and the phenyl ring at the C5 position provides a foundational structure that can be systematically modified to fine-tune biological activity. This guide offers a comprehensive comparison of structure-activity relationship (SAR) studies for analogs of this scaffold, synthesizing data from numerous investigations to provide actionable insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices and present supporting data to illuminate the path toward designing more potent and selective therapeutic agents.

The this compound Core: A Blueprint for Modification

The foundational structure of this compound offers several key positions for chemical modification to modulate its pharmacological profile. Understanding the role of each position is fundamental to rational drug design.

  • N1-Methyl Group: This group often enhances metabolic stability and can influence the overall conformation of the molecule, affecting how it fits into a target's binding pocket.

  • C3-Position: This position is frequently a site for introducing diverse substituents that can engage in crucial hydrogen bonding or hydrophobic interactions with the target protein.

  • C4-Position: Modifications at this site can modulate the electronic properties of the pyrazole ring and provide vectors for introducing larger functional groups to explore additional binding regions.

  • C5-Phenyl Ring: The substituents on this aromatic ring are critical for tuning potency and selectivity. Modifications here can profoundly impact interactions within hydrophobic pockets of target enzymes and receptors.

Below is a diagram illustrating the core scaffold and the key positions for substitution that will be discussed throughout this guide.

Caption: Core this compound scaffold and key modification sites.

Comparative SAR Analysis Across Key Biological Targets

The versatility of the pyrazole scaffold is evident in the diverse range of biological targets it can be engineered to inhibit. This section compares the SAR of this compound analogs across three major therapeutic areas: kinase inhibition, anti-inflammatory action, and anticancer activity.

Pyrazole Analogs as Potent Kinase Inhibitors

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Pyrazole derivatives have been extensively explored as kinase inhibitors, with SAR studies revealing clear patterns for achieving high potency.[3][4]

Causality Behind Experimental Choices: Researchers often introduce hydrogen bond donors and acceptors at the C3 and C4 positions to mimic the hinge-binding interactions of ATP, the natural substrate for kinases. The C5-phenyl ring is typically modified with various substituents to explore a hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing selectivity and potency. For instance, the addition of an amide group is a common strategy, as this moiety can form critical hydrogen bonds with kinase active site residues.[5]

Key SAR Findings for Kinase Inhibition:

  • Amide Substitutions: The presence of an amide group is a recurring motif in potent pyrazole-based kinase inhibitors, playing a key role in target interaction.[2][5]

  • Phenyl Ring Substitutions: For c-Jun N-terminal kinase (JNK-1) inhibitors, specific substitutions on the C5-phenyl ring led to compounds with IC50 values in the low micromolar range.[5]

  • N1-Substitution: While this guide focuses on N1-methyl analogs, it's noteworthy that in broader pyrazole series, substitution at the N1 position with bulkier groups can sometimes decrease activity, suggesting the N1-substituent occupies a sterically constrained region.[6]

  • Aurora Kinase Inhibition: For Aurora A/B kinase inhibitors, a morpholino ring was found to be more favorable for activity than smaller groups like diethylamino or piperidine, indicating a preference for this specific heterocycle in the binding pocket.[3]

Kinase_SAR cluster_C3 C3 Position cluster_C5 C5-Phenyl Ring cluster_Activity Biological Outcome Core 1-Methyl-5-Phenyl -1H-Pyrazole Core C3_Amide Amide Group (e.g., -CONH-R) Core->C3_Amide C3_Aryl Substituted Aryl Rings Core->C3_Aryl C5_Halogen Halogens (F, Cl) (Potent FabH inhibitors) Core->C5_Halogen C5_Methoxy Methoxy Group (Potent FabH inhibitors) Core->C5_Methoxy Potent_Kinase_Inhibition Potent Kinase Inhibition (JNK, Aurora, FabH) C3_Amide->Potent_Kinase_Inhibition C3_Aryl->Potent_Kinase_Inhibition C5_Halogen->Potent_Kinase_Inhibition C5_Methoxy->Potent_Kinase_Inhibition

Caption: Key SAR trends for this compound analogs as kinase inhibitors.

Comparative Data: Kinase Inhibitory Activity

Compound IDTarget KinaseC3-SubstituentC5-Phenyl SubstituentIC50 (µM)Reference
9c JNK-1-COOH4-Cl<10[5]
10a JNK-1-CONH-Phenyl4-Cl<10[5]
10d JNK-1-CONH-(4-F-Phenyl)4-Cl<10[5]
Compound 6 Aurora AVaries4-NO20.16[3]
Compound 12 E. coli FabH4-OCH3-Phenyl4-FPotent Inhibitor[7]
Compound 13 E. coli FabH4-OCH3-Phenyl4-ClPotent Inhibitor[7]
Pyrazole Analogs as Anti-inflammatory Agents

The discovery of Celecoxib, a selective COX-2 inhibitor, cemented the importance of the pyrazole scaffold in developing anti-inflammatory drugs.[8] SAR studies have focused on optimizing substitutions to achieve high potency and selectivity, thereby minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Causality Behind Experimental Choices: The primary strategy involves designing molecules that can selectively bind to the cyclooxygenase-2 (COX-2) enzyme over COX-1. This is often achieved by introducing specific substituents on the phenyl rings that can access a side pocket present in COX-2 but not in COX-1. For instance, a para-sulfonamide group on a phenyl ring is a classic feature of selective COX-2 inhibitors. Modifications at the C4 position with bulky groups can also enhance anti-inflammatory activity.

Key SAR Findings for Anti-inflammatory Activity:

  • C4-Substitutions: The introduction of a pivaloyl group at the C4 position has been shown to produce strong anti-inflammatory activity.[9][10]

  • C5-Substitutions: Converting a C5-methoxymethyl group into a C5-acetic acid moiety resulted in compounds with significant anti-inflammatory effects in rat models.[9][10]

  • Dual Inhibitors: Some 1,5-diaryl pyrazole derivatives have been developed as dual COX-2/sEH inhibitors, showing superior anti-inflammatory and analgesic activity compared to celecoxib.[11]

  • General Trend: Electron-withdrawing groups on the phenyl rings often correlate with higher anti-inflammatory potency, likely by influencing the electronic nature of the scaffold and its binding interactions.[12]

Comparative Data: In Vivo Anti-inflammatory Activity

Compound IDC4-SubstituentC5-Substituent% Inhibition of Edema (Carrageenan-induced)Reference
10b -CO-C(CH3)3-COOHStrong Activity[9][10]
11b -CO-C(CH3)3HStrong Activity[9][10]
18 H-CH2COOHStrong Activity[9][10]
19 H-CH(CH3)COOHStrong Activity[9][10]
151b VariesVaries71%[11]
Celecoxib (Standard)(Standard)22%[11]
Compound 168 VariesVaries89%[13]
Pyrazole Analogs as Anticancer Agents

The antiproliferative properties of pyrazole analogs are a major focus of current research. These compounds can induce cancer cell death through various mechanisms, including kinase inhibition, androgen receptor (AR) signaling blockade, and induction of apoptosis.[14][15]

Causality Behind Experimental Choices: In the context of prostate cancer, the goal is to disrupt the androgen receptor signaling pathway. Researchers modify the pyrazole core with carboxamide side chains designed to bind to the AR and inhibit its function, thereby blocking the expression of downstream genes like Prostate-Specific Antigen (PSA).[15] For other cancers, pyrazole-chalcone hybrids are synthesized to combine the pharmacophores of both scaffolds, aiming for synergistic cytotoxic effects.[16]

Key SAR Findings for Anticancer Activity:

  • Prostate Cancer: A series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were evaluated for their ability to inhibit PSA expression. Compound H24 emerged as a lead, completely blocking PSA expression at 10µM and showing potent antiproliferative activity against both LNCaP and PC-3 prostate cancer cell lines.[15]

  • Breast Cancer: Hybrid molecules combining pyrazole, triazole, and thiazolidinedione scaffolds have demonstrated remarkable cytotoxic activity against the MCF-7 human breast cancer cell line, with some compounds showing greater potency than the standard drug cisplatin.[17]

  • General Cytotoxicity: Pyrazole-chalcone derivatives have shown significant anticancer activity against various cell lines. The presence of benzyloxy groups with specific substitutions (e.g., 4-bromo or 4-chloro) on the chalcone portion was found to be critical for high potency.[16]

Comparative Data: Antiproliferative Activity

Compound IDCancer Cell LineKey Structural FeatureGI50 / IC50 (µM)Reference
H24 LNCaP (Prostate)Pyrazole-5-carboxamide7.73[15]
H24 PC-3 (Prostate)Pyrazole-5-carboxamide7.07[15]
6b HNO-97 (Head & Neck)Pyrazole-chalcone hybrid10.0[16]
6d HNO-97 (Head & Neck)Pyrazole-chalcone hybrid10.56[16]
8j MCF-7 (Breast)Pyrazole-triazole-TZD hybrid0.426[17]
8e MCF-7 (Breast)Pyrazole-triazole-TZD hybrid0.608[17]
Cisplatin MCF-7 (Breast)(Standard)0.636[17]

Experimental Protocols: A Foundation of Trustworthiness

To ensure scientific integrity, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of this compound analogs, based on established methodologies in the literature.

Protocol 1: General Synthesis of 1,5-Disubstituted Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Reaction

This protocol is a representative method for synthesizing key pyrazole intermediates, which can then be further modified. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[16][18]

Workflow Diagram:

Synthesis_Workflow start Start reagents React Phenylhydrazine with an Acetophenone derivative start->reagents hydrazone Isolate Hydrazone Intermediate reagents->hydrazone vilsmeier Perform Vilsmeier-Haack Reaction (POCl3, DMF) hydrazone->vilsmeier cyclization Cyclization & Formylation vilsmeier->cyclization workup Aqueous Workup & Neutralization cyclization->workup purify Purify Product (Crystallization/Chromatography) workup->purify end End: Pure Pyrazole-4-carbaldehyde purify->end

Caption: Workflow for the synthesis of pyrazole-4-carbaldehyde intermediates.

Step-by-Step Methodology:

  • Preparation of Hydrazone Intermediate:

    • To a solution of the desired substituted acetophenone (1.0 eq) in glacial acetic acid, add the corresponding substituted phenylhydrazine (1.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum to yield the hydrazone intermediate.

  • Vilsmeier-Haack Cyclization and Formylation:

    • In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with stirring.

    • Stir the mixture at 0°C for 30 minutes.

    • Add the hydrazone intermediate (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature remains below 10°C.

    • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 3-5 hours (monitor by TLC).

    • Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

    • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure 1,5-disubstituted pyrazole-4-carbaldehyde.

Protocol 2: In Vivo Anti-Inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds in vivo.[8]

Workflow Diagram:

Assay_Workflow start Start: Acclimatize Rats grouping Group Animals (Control, Standard, Test Compounds) start->grouping dosing Administer Vehicle, Standard Drug, or Test Compound Orally grouping->dosing wait Wait 1 hour dosing->wait induce Induce Edema: Inject Carrageenan into Paw wait->induce measure Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4h induce->measure calculate Calculate % Inhibition of Edema measure->calculate end End: Determine Anti-inflammatory Activity calculate->end

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

    • Fast the animals overnight before the experiment.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group):

      • Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in saline).

      • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

      • Group III, IV, etc. (Test): Receive the synthesized pyrazole analogs at a specified dose (e.g., 50 mg/kg).

    • Administer all substances orally (p.o.).

  • Induction of Edema:

    • One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [ (Vc - Vt) / Vc ] * 100

      • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally versatile template for the development of potent and selective modulators of various biological targets. This guide has systematically compared the structure-activity relationships of its analogs across kinase inhibition, anti-inflammatory, and anticancer applications.

The key takeaways are clear:

  • For Kinase Inhibition: Incorporating amide functionalities and specific halogen or methoxy substitutions on the phenyl rings is a validated strategy for achieving high potency.

  • For Anti-inflammatory Activity: Targeting the C4 and C5 positions with groups like pivaloyl or acetic acid moieties can yield compounds with strong in vivo efficacy, often rivaling or exceeding that of established drugs.

  • For Anticancer Agents: The development of carboxamide derivatives and hybrid molecules that fuse the pyrazole core with other pharmacophores like chalcones or triazoles is a promising avenue for discovering novel cytotoxic agents with high potency.

Future research should focus on leveraging these established SAR trends while exploring novel chemical space. The use of computational modeling, such as 3D-QSAR and molecular docking, can further refine the design of new analogs by predicting their binding affinity and orientation within the target's active site.[4] By combining these in silico methods with the empirical data presented here, drug discovery teams can accelerate the development of the next generation of pyrazole-based therapeutics with enhanced efficacy and improved safety profiles.

References

comparing the efficacy of different catalysts for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Efficacy in Pyrazole Synthesis for Drug Discovery and Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra).[1][2] The efficacy, regioselectivity, and environmental impact of pyrazole synthesis are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, offering field-proven insights and experimental data to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Central Role of Catalysis in Pyrazole Synthesis

The most common and enduring method for synthesizing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] While feasible without a catalyst, the reaction is often slow and may require harsh conditions. Catalysts accelerate the reaction, improve yields, and can crucially control the regioselectivity, which is paramount when synthesizing complex, unsymmetrical pyrazoles for pharmaceutical applications.[1]

The choice of catalyst is not merely about accelerating a reaction; it is a strategic decision that influences the entire synthetic pathway. The ideal catalyst should offer high yields, short reaction times, mild reaction conditions, and be cost-effective, non-toxic, and reusable—aligning with the principles of green chemistry.[5][6]

A Comparative Analysis of Catalytic Systems

We will explore the efficacy of several major classes of catalysts, comparing their performance based on experimental data reported in the literature.

Metal-Based Catalysts: The High-Performance Workhorses

Transition metal catalysts are highly effective for pyrazole synthesis, often providing excellent yields and selectivity under mild conditions.[7]

  • Homogeneous Catalysts (Ag, Cu, Ru): Silver and copper salts are particularly effective. For instance, silver triflate (AgOTf) has been shown to catalyze the reaction between trifluoromethylated ynones and hydrazines, achieving yields of up to 99% in just one hour at room temperature with a catalyst loading of only 1 mol%.[8] Copper(I) salts like CuOTf have also demonstrated superior performance in aerobic cyclization reactions compared to other copper catalysts.[9] Ruthenium-based systems offer unique pathways, such as the dehydrogenative coupling of 1,3-diols with hydrazines, enabling access to 4-alkyl pyrazoles that are difficult to synthesize via traditional methods.[1]

  • Heterogeneous Catalysts (Ni, Metal-Oxo-Clusters): The primary advantage of heterogeneous catalysts is their ease of separation and reusability.[5][10] A nickel-based heterogeneous catalyst has been used for a one-pot synthesis at room temperature, proving reusable for up to seven cycles without significant loss of activity.[10] Novel metal-oxo-clusters, such as a 3D platelike ternary-oxo-cluster (NaCoMo), have demonstrated exceptional catalytic activity, producing pyrazoles in yields up to 99%.[8]

Causality & Mechanistic Insights: Metal catalysts typically function as Lewis acids, activating the carbonyl group of the 1,3-dicarbonyl substrate. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine. This directed activation is key to the high efficiency and, in many cases, the high regioselectivity observed.

Nanocatalysts: The Green Chemistry Champions

Nanocatalysis represents a significant advancement in sustainable chemical synthesis.[11][12] Nanoparticles offer an extremely high surface-area-to-volume ratio, leading to enhanced catalytic activity.[11]

  • Metal Oxide Nanoparticles (ZnO, Fe₃O₄): Nano-ZnO has emerged as a highly efficient, environmentally friendly, and cost-effective catalyst.[13] In the condensation of phenylhydrazine with ethyl acetoacetate, nano-ZnO provides exceptional yields of up to 95% with short reaction times and a simple work-up procedure.[8][13] Magnetic nanoparticles like Fe₃O₄ offer the added advantage of being easily recoverable using an external magnet.[5]

  • Core-Shell Nanocatalysts (Ag/La-ZnO): Advanced, dual-modified nanocatalysts like Ag/La-ZnO core-shell nanoparticles have been used for solvent-free pyrazole synthesis at room temperature, offering superior yields and reusability.[14]

Causality & Mechanistic Insights: The high density of active sites on the nanoparticle surface dramatically increases the probability of successful reactant collisions. For metal oxides like ZnO, the Lewis acidic sites (Zn²⁺) and Lewis basic sites (O²⁻) can act synergistically to activate both the dicarbonyl compound and the hydrazine, accelerating the condensation and subsequent cyclization.

Solid Acid Catalysts: The Practical and Recyclable Option

Solid acid catalysts provide a bridge between homogeneous and heterogeneous systems, offering high reactivity and ease of handling.

  • Amberlyst-70: This sulfonic acid-based ion-exchange resin is an inexpensive, non-toxic, and thermally stable heterogeneous catalyst. It has been successfully used for pyrazole synthesis in aqueous media at room temperature, highlighting its green credentials.[8][15] The ability to simply filter and reuse the catalyst makes it highly attractive for industrial applications.[15]

  • Sulfonated Graphene Oxide (SGO): SGO is a modern, metal-free nanocatalyst that has shown high efficiency in pyrazole synthesis.[16] Its protocol boasts efficiency, ecological sustainability, and catalyst reusability.[16]

Causality & Mechanistic Insights: The mechanism of solid acid catalysts is analogous to that of mineral acids in traditional Knorr synthesis. The protonated sulfonic acid groups on the resin surface protonate a carbonyl oxygen of the 1,3-dicarbonyl, activating it for nucleophilic attack by hydrazine. The reaction proceeds via a hydrazone intermediate, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.

Knorr_Pyrazole_Synthesis General Mechanism of Acid-Catalyzed Knorr Pyrazole Synthesis R1_diketone 1,3-Dicarbonyl I1_activated Protonated Dicarbonyl (Activated Electrophile) R1_diketone->I1_activated 1. Protonation R2_hydrazine Hydrazine I2_adduct Hemiaminal Adduct R2_hydrazine->I2_adduct Catalyst H⁺ (from Catalyst) Catalyst->I1_activated I1_activated->I2_adduct 2. Nucleophilic Attack I3_hydrazone Hydrazone Intermediate I2_adduct->I3_hydrazone 3. Dehydration I4_cyclized Cyclized Intermediate I3_hydrazone->I4_cyclized 4. Intramolecular     Condensation Product Pyrazole I4_cyclized->Product 5. Dehydration &     Aromatization H2O H₂O I4_cyclized->H2O Catalyst_regen H⁺ (Regenerated) I4_cyclized->Catalyst_regen

Caption: Acid-catalyzed Knorr synthesis of pyrazoles.

Non-Metal Catalysts: Transition-Metal-Free Alternatives

For applications where metal contamination is a critical concern, non-metal catalysts provide an excellent alternative.

  • Molecular Iodine (I₂): Iodine has been effectively used to catalyze cascade reactions, enabling the synthesis of complex pyrazoles without the need for transition metals.[17] For example, it can catalyze the reaction of enaminones with sulfonyl hydrazides to form 4-sulfonyl pyrazoles.[8]

Data-Driven Catalyst Comparison

The following table summarizes the performance of representative catalysts based on published experimental data. This allows for a direct, objective comparison to guide your selection process.

Catalyst SystemSubstratesConditionsTimeYield (%)Key AdvantagesReference
AgOTf Trifluoromethylated ynones + HydrazinesRoom Temp, 1 mol%1 hUp to 99%High yield, fast, mild conditions, high regioselectivity.[8]
Nano-ZnO Phenylhydrazine + Ethyl acetoacetateAmbient Temp, AqueousShortUp to 95%Green, excellent yield, simple work-up, reusable.[8][13]
Nickel (Heterogeneous) Hydrazine, Ketones, AldehydesRoom Temp, 10 mol%3 hGood to ExcellentReusable (7+ cycles), one-pot, mild conditions.[10]
Amberlyst-70 Hydrazines + 1,3-DiketonesRoom Temp, Aqueous~1-2 h~90-95%Inexpensive, non-toxic, recyclable, aqueous media.[8][15]
NaCoMo Cluster Sulfonyl hydrazides + 1,3-DiketonesMild-Up to 99%Exceptional yield, novel catalyst framework.[8]
Ru-catalyzed 1,3-Diols + Hydrazines--68-75%Access to unique scaffolds (4-alkyl pyrazoles).[1]
Molecular Iodine Enaminones + Sulfonyl hydrazidesRoom Temp-Moderate to ExcellentTransition-metal-free, tandem reactions.[8][17]

Catalyst Selection Workflow

Choosing the right catalyst involves balancing multiple factors: the required substitution pattern, cost, scalability, and green chemistry considerations.

Catalyst_Selection_Workflow Workflow for Pyrazole Synthesis Catalyst Selection Start Define Synthetic Goal (Target Pyrazole) Q1_Green Is Green Chemistry a High Priority? Start->Q1_Green Q2_Metal Is Metal Contamination a Critical Concern? Q1_Green->Q2_Metal No C1_Green Consider: • Nano-ZnO • Amberlyst-70 (aq.) • Ag/La-ZnO (Solvent-free) Q1_Green->C1_Green Yes Q3_Substrate Are Substrates Unconventional? (e.g., 1,3-diols) Q2_Metal->Q3_Substrate No C2_NonMetal Consider: • Molecular Iodine • Sulfonated Graphene Oxide Q2_Metal->C2_NonMetal Yes Q4_Yield Is Maximizing Yield the Top Priority? Q3_Substrate->Q4_Yield No C3_Special Consider: • Ruthenium Catalysis Q3_Substrate->C3_Special Yes C4_HighYield Consider: • AgOTf • NaCoMo Clusters Q4_Yield->C4_HighYield Yes C5_General Consider General Purpose: • Heterogeneous Ni • Copper Salts Q4_Yield->C5_General No End Select & Optimize Catalyst System C1_Green->End C2_NonMetal->End C3_Special->End C4_HighYield->End C5_General->End

Caption: Decision-making workflow for catalyst selection.

Experimental Protocols

To provide a practical context, here are two representative, self-validating protocols.

Protocol 1: Green Synthesis of 1,3,5-Substituted Pyrazole using Nano-ZnO

This protocol is adapted from the highly efficient and environmentally friendly approach reported by Girish et al.[8][13]

Objective: To synthesize 3-methyl-1-phenyl-1H-pyrazol-5-ol with high yield and purity using a reusable nanocatalyst.

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Nano-ZnO catalyst (5 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Catalyst Suspension: To a 50 mL round-bottom flask, add ethanol (10 mL) and the nano-ZnO catalyst (5 mol%). Stir the suspension for 5 minutes to ensure uniform distribution.

  • Reactant Addition: Add ethyl acetoacetate (1.0 mmol) to the flask, followed by the dropwise addition of phenylhydrazine (1.0 mmol) over 2 minutes while stirring.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The nano-ZnO catalyst can be recovered by filtration or centrifugation. Wash the catalyst with ethanol and dry for reuse.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol/water to yield the pure pyrazole derivative.

  • Validation: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy and compare the data with literature values. The yield should be in the range of 90-95%.

Protocol 2: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles using a Heterogeneous Nickel Catalyst

This protocol is based on the one-pot, multicomponent reaction described by Moghaddam et al.[10]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative in a single step at room temperature.

Materials:

  • Hydrazine hydrate (0.1 mol)

  • Acetophenone derivative (e.g., 4-methylacetophenone) (0.1 mol)

  • Benzaldehyde derivative (e.g., 4-chlorobenzaldehyde) (0.1 mol)

  • Heterogeneous Nickel catalyst (10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Condensation: Charge the round-bottom flask with ethanol (10 mL), the acetophenone derivative (0.1 mol), hydrazine hydrate (0.1 mol), and the solid Nickel catalyst (10 mol%).

  • Stirring: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.

  • Aldehyde Addition: Add the benzaldehyde derivative (0.1 mol) dropwise to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.

  • Catalyst Recovery: Upon completion, recover the heterogeneous catalyst by simple filtration. Wash the catalyst with ethanol and dry it in an oven for reuse in subsequent reactions.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The resulting solid residue is the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure trisubstituted pyrazole.

  • Validation: Characterize the final product by melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.

Conclusion and Future Outlook

The field of pyrazole synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable catalytic methods. While traditional metal catalysts like silver and copper offer excellent performance, the future clearly trends towards reusable, green catalysts. Nanocatalysts, particularly those based on abundant and non-toxic metal oxides like ZnO, and solid acid resins like Amberlyst-70, represent the most promising avenues for large-scale, environmentally benign production of pyrazole-based active pharmaceutical ingredients. Researchers are encouraged to consider not only the immediate yield but also the entire lifecycle of the catalytic process—from cost and safety to reusability and waste generation—when designing next-generation synthetic routes.

References

A Comparative Guide to the Validation of an Analytical Method for the Quantification of 1-Methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth, technically-grounded comparison of methodologies for the validation of an analytical method for the quantification of 1-methyl-5-phenyl-1H-pyrazole, a heterocyclic compound with significant interest in medicinal chemistry. We will navigate the causal relationships behind experimental choices, grounded in the authoritative standards set by the International Council for Harmonisation (ICH).[1][2][3][4]

Foundational Strategy: Selecting the Optimal Analytical Technique

The accurate quantification of a small organic molecule like this compound hinges on selecting an appropriate analytical technique. While several methods exist, their suitability varies.

  • High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for non-volatile, thermally stable compounds containing a UV chromophore, such as our target analyte. Its high resolution, sensitivity, and adaptability make it the gold standard. A Reverse-Phase HPLC (RP-HPLC) method is particularly well-suited, utilizing a non-polar stationary phase and a polar mobile phase.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. However, for many pyrazole derivatives, derivatization may be necessary to increase volatility, adding complexity and potential for error.

  • UV-Vis Spectrophotometry: While simple and cost-effective, this method lacks specificity. It is highly susceptible to interference from other UV-absorbing compounds in the sample matrix, making it unsuitable for complex samples or impurity analysis.

The Validation Workflow: A Logic-Driven Approach

Method validation is not a monolithic task but a series of interconnected experiments, each designed to answer a specific question about the method's performance. The overall workflow is guided by regulatory documents like the ICH Q2(R1) guideline.[1][4][5][6]

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, Flow Rate, Wavelength) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness SST System Suitability Testing (SST) Robustness->SST SST->SST Analysis Sample Analysis SST->Analysis

Caption: The logical flow from method development through validation to routine analysis.

Core Validation Parameters: Experimental Protocols & Rationale

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] The following sections detail the experimental protocols for the key validation parameters.

System Suitability Testing (SST)

Rationale: Before any validation or sample analysis, we must verify that the chromatographic system is performing adequately.[8][9] SST is a series of checks that ensure the equipment, electronics, and analytical operations constitute an integral system that can be evaluated as a whole.[9]

Protocol:

  • Prepare a standard solution of this compound at a known concentration.

  • Perform at least five replicate injections of this standard.

  • Calculate the key performance indicators.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and the ability to produce narrow, sharp peaks.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.[10]
Specificity

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This ensures that the signal measured is solely from our compound of interest.

Specificity cluster_sample Sample Chromatogram cluster_logic Evaluation Analyte Analyte Peak (this compound) Resolution Resolution (Rs) > 2.0 between all peaks? Analyte->Resolution Impurity1 Impurity A Impurity1->Resolution Impurity2 Impurity B Impurity2->Resolution Conclusion Method is Specific Resolution->Conclusion Yes

Caption: Demonstrating specificity through chromatographic resolution.

Protocol:

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Impurity Spiking: If known impurities are available, spike a solution of the analyte with these impurities.

  • Chromatographic Analysis: Analyze the stressed samples and the spiked sample using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of co-eluting peaks.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all potential degradation products and impurities (Resolution > 2.0).

  • The peak purity analysis should indicate that the analyte peak is spectrally homogeneous.

Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][13]

Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Data Presentation:

Concentration (µg/mL)Mean Peak Area
80810500
90905800
1001001200
1101102500
1201208900
Linear Regression y = 10005x - 450
Correlation Coefficient (r²) 0.9998
Accuracy

Rationale: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[11] It is typically assessed using recovery studies.

Protocol:

  • Prepare placebo (matrix) samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0118.999.1%
Precision

Rationale: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[13]

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[13]

Protocol:

  • Repeatability: Analyze at least six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD for both sets of measurements.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14][15]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.

  • The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1

  • LOQ: S/N ratio ≥ 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Rationale: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria:

  • The system suitability parameters (tailing factor, theoretical plates, %RSD) should remain within the acceptance criteria for all tested variations.

Comparative Summary and Conclusion

This guide has outlined a robust, scientifically-grounded framework for the validation of an HPLC method for quantifying this compound. By systematically evaluating each performance parameter against predefined acceptance criteria rooted in ICH guidelines, researchers can ensure the development of a method that is not only accurate and precise but also specific, sensitive, and reliable for its intended purpose. Adherence to these principles is non-negotiable for generating high-quality data that can withstand scientific and regulatory scrutiny.

References

A Comparative Analysis of Novel Pyrazoles and Doxorubicin in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Introduction: The Quest for Safer, More Effective Cancer Therapeutics

For decades, doxorubicin has been a cornerstone of chemotherapy, a potent anthracycline antibiotic effective against a wide range of cancers.[] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the emergence of drug resistance.[2][3] This has fueled a persistent search for novel anticancer agents with improved therapeutic indices. Among the many classes of compounds being investigated, pyrazole derivatives have emerged as a particularly promising scaffold in medicinal chemistry.[4][5][6] This guide provides a comparative overview of the cytotoxic profiles of several novel pyrazole-based compounds against various cancer cell lines, juxtaposed with the performance of doxorubicin. We will delve into the experimental data, outline the methodologies used to obtain it, and explore the mechanistic underpinnings of their anticancer activity.

Comparative Cytotoxicity: A Data-Driven Overview

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. Below is a summary of the in vitro cytotoxicity of several recently developed pyrazole derivatives compared to doxorubicin across various human cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Pyrazole Derivatives
Pyrazole Derivative 5b K562 (Leukemia)0.021[7]
A549 (Lung)0.69[7]
Pyrazole Carbaldehyde Derivative 43 MCF-7 (Breast)0.25[4]
Pyrazolo[3,4-d]pyrimidine Derivative 17 MCF-7 (Breast)2.89[4]
Pyrazolinyl-Indole Derivative HD05 Leukemia(78.76% growth inhibition at 10 µM)[8]
Pyrazole Derivative 5 MCF-7 (Breast)8.03[9][10]
HepG2 (Liver)13.14[9][10]
Doxorubicin
K562 (Leukemia)Not reported in this study
A549 (Lung)>20 (Resistant)[3][11]
MCF-7 (Breast)0.95[4]
MCF-7 (Breast)4.27[4]
MCF-7 (Breast)2.5[3][11]
HepG2 (Liver)12.2[3][11]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

The data clearly indicates that certain novel pyrazole derivatives exhibit potent cytotoxic activity, in some cases surpassing that of doxorubicin against specific cancer cell lines. For instance, pyrazole derivative 5b shows remarkable potency against K562 and A549 cells.[7] Similarly, the pyrazole carbaldehyde derivative 43 demonstrates a significantly lower IC50 value in MCF-7 cells compared to doxorubicin in the same study.[4] It is also noteworthy that some cell lines, like A549, which show resistance to doxorubicin, are sensitive to certain pyrazole compounds.[3][7][11]

Experimental Protocol: The MTT Assay for Cytotoxicity

The data presented above is typically generated using colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for this purpose.[12]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] This reduction is carried out by mitochondrial dehydrogenases. The resulting formazan is insoluble and can be dissolved in a solubilizing agent, producing a colored solution whose absorbance is directly proportional to the number of viable cells.[13]

Step-by-Step Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the novel pyrazole compounds and doxorubicin (as a positive control). Include a vehicle control (e.g., DMSO) and a blank (media only).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the cell doubling time and the compound's mechanism of action.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate (2-4h) (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Fig. 1: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Mechanisms of Action: A Tale of Two Compound Classes

The cytotoxic effects of doxorubicin and novel pyrazoles stem from distinct molecular mechanisms. Understanding these differences is crucial for developing targeted therapies and overcoming resistance.

Doxorubicin: A Multi-pronged Assault on DNA and Cellular Processes

Doxorubicin's anticancer activity is multifaceted.[14] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[][15]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.[][15]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.[2][16]

Novel Pyrazoles: Targeted Inhibition of Key Cellular Pathways

Unlike the broad-spectrum activity of doxorubicin, many novel pyrazole derivatives are designed to inhibit specific molecular targets that are critical for cancer cell growth and survival.[4][5] These targets often include:

  • Protein Kinases: Many pyrazoles act as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are key regulators of the cell cycle and signaling pathways involved in cell proliferation.[4][5][10] For instance, some of the reviewed pyrazoles showed potent inhibitory activity against CDK2.[9][10]

  • Tubulin Polymerization: Certain pyrazole derivatives have been shown to inhibit the polymerization of tubulin, a crucial component of the cytoskeleton.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

  • Induction of Apoptosis: Many pyrazoles exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[10] This can be triggered through various pathways, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[10]

Mechanisms_of_Action cluster_dox Doxorubicin cluster_pyrazole Novel Pyrazoles cluster_cellular_effects Cellular Effects dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation top2_inhibition Topoisomerase II Inhibition dox->top2_inhibition ros_generation ROS Generation dox->ros_generation dna_damage DNA Damage & Strand Breaks dna_intercalation->dna_damage top2_inhibition->dna_damage ros_generation->dna_damage apoptosis Apoptosis ros_generation->apoptosis pyrazole Novel Pyrazoles kinase_inhibition Kinase Inhibition (e.g., CDK2, EGFR) pyrazole->kinase_inhibition tubulin_inhibition Tubulin Polymerization Inhibition pyrazole->tubulin_inhibition apoptosis_induction Apoptosis Induction pyrazole->apoptosis_induction cell_cycle_arrest Cell Cycle Arrest kinase_inhibition->cell_cycle_arrest tubulin_inhibition->cell_cycle_arrest apoptosis_induction->apoptosis dna_damage->cell_cycle_arrest dna_damage->apoptosis cell_cycle_arrest->apoptosis

Fig. 2: A simplified comparison of the primary mechanisms of action for doxorubicin and novel pyrazole derivatives.

Conclusion and Future Directions

The data presented in this guide underscores the significant potential of novel pyrazole derivatives as a promising class of anticancer agents. Several compounds have demonstrated superior or comparable cytotoxicity to doxorubicin in vitro, particularly against certain cancer cell lines. Their often more targeted mechanisms of action may translate to improved safety profiles and the ability to overcome existing drug resistance mechanisms.

Future research should focus on comprehensive preclinical and clinical evaluations of the most promising pyrazole candidates. This includes in vivo efficacy studies in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and thorough toxicity assessments. The continued exploration of the pyrazole scaffold holds great promise for the development of the next generation of safer and more effective cancer therapies.

References

A Senior Application Scientist's Guide to Assessing the In Vitro ADME Properties of 1-Methyl-5-Phenyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure - Defining a Candidate's Potential

In modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is paved with rigorous testing. For novel chemical series, such as 1-methyl-5-phenyl-1H-pyrazole derivatives, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is as critical as demonstrating target engagement. Early, robust in vitro ADME assessment allows us to identify liabilities, guide medicinal chemistry efforts, and ultimately, reduce the high rate of attrition in later developmental stages.[1]

This guide provides an integrated, field-proven perspective on conducting a foundational panel of in vitro ADME assays. We will move beyond simply listing protocols to explain the causal logic behind experimental choices, ensuring that each assay serves as a self-validating system for decision-making. We will explore the core pillars of early-stage profiling: metabolic stability, membrane permeability, plasma protein binding, and potential for drug-drug interactions through cytochrome P450 inhibition. These experimental data points provide a far more nuanced and predictive picture of a compound's potential than computational models or calculated "drug-likeness" rules alone.[2][3]

Part 1: Metabolic Stability - The First Hurdle of Hepatic Clearance

Expertise & Experience: Before a drug can act systemically, it must survive its first encounter with the body's primary metabolic hub: the liver. The liver is armed with a superfamily of enzymes, predominantly the Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of marketed drugs.[4][5] Assessing a compound's stability in the presence of liver enzymes is therefore a critical first step. A compound that is too rapidly metabolized will have a short half-life and likely poor bioavailability, rendering it ineffective. We utilize human liver microsomes (HLM) for this initial screen, as they are a subcellular fraction rich in Phase I metabolic enzymes like CYPs and are a cost-effective, reproducible test system.[6][7]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to determine the rate at which a test compound is metabolized by liver enzymes by monitoring its disappearance over time.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)
  • Test Compounds (10 mM stock in DMSO)
  • Phosphate Buffer (0.1 M, pH 7.4)
  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]
  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.
  • 96-well incubation plates and collection plates.

2. Step-by-Step Methodology:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.[4]
  • Compound Addition: Add the test compound and positive controls to the wells of the incubation plate to achieve a final concentration of 1 µM. For the negative control wells ("minus NADPH"), add the compound to a master mix prepared without the NADPH regenerating system.
  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus NADPH" controls.
  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture from each well to a collection plate containing 2-3 volumes of ice-cold ACN with IS.[5] The 0-minute time point should be taken immediately after adding the NADPH system.
  • Reaction Termination & Protein Precipitation: The addition of cold ACN stops the enzymatic reaction and precipitates the microsomal proteins.[8]
  • Sample Processing: Centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard at each time point.

Trustworthiness Check: The inclusion of a "minus NADPH" control is crucial to confirm that compound disappearance is due to enzymatic metabolism and not chemical instability.[5] High and low clearance positive controls validate the metabolic competency of the microsomal batch.

Visualization: Microsomal Stability Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Incubation & Reaction cluster_sampling 3. Sampling & Analysis prep_mix Prepare Microsome Master Mix (0.5 mg/mL) add_cpd Add Test Compound (1 µM final) prep_mix->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate start_rxn Initiate with NADPH Regenerating System pre_incubate->start_rxn incubate Incubate at 37°C with Shaking start_rxn->incubate time_points Aliquot at Time Points (0, 5, 15, 30, 45 min) incubate->time_points quench Quench with Cold ACN + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Data Presentation: Comparing Pyrazole Derivatives
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Derivative A > 45< 10.6High
Derivative B 8.581.5Low
Derivative C 22.131.4Medium
Verapamil 6.2111.8Low (High Clearance)
Warfarin > 45< 10.6High (Low Clearance)

Part 2: Permeability - Crossing the Intestinal Barrier

Expertise & Experience: For an orally administered drug, absorption from the gastrointestinal tract is paramount. This requires the compound to permeate across the intestinal epithelial cell layer. We employ a tiered approach to assess this property. The first tier is the Parallel Artificial Membrane Permeability Assay (PAMPA) , a high-throughput, cell-free system that models passive diffusion, the primary absorption route for most drugs.[9][10] It's an excellent tool for ranking compounds quickly.

For candidates with promising PAMPA results or when a deeper mechanistic understanding is needed, we proceed to the second tier: the Caco-2 Permeability Assay . Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semi-permeable support, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein).[11][12][13] This assay is considered the "gold standard" by regulatory agencies as it can distinguish between passive diffusion, active uptake, and active efflux.[13]

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Materials & Reagents:

  • PAMPA "sandwich" plates (a 96-well donor plate and a 96-well filter acceptor plate).
  • Phosphatidylcholine in dodecane (or commercial lipid solution).
  • Phosphate Buffered Saline (PBS), pH adjusted for donor (e.g., 6.5) and acceptor (7.4) chambers to mimic the gut-to-blood pH gradient.
  • Test compounds and controls (high permeability: Propranolol; low permeability: Atenolol).

2. Step-by-Step Methodology:

  • Coat Membrane: Apply a small volume (e.g., 5 µL) of the lipid solution to the filter of the acceptor plate and allow it to impregnate the membrane.
  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
  • Prepare Donor Plate: Add the test compounds (e.g., at 10 µM) to the donor plate wells containing PBS (pH 6.5).
  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating the "sandwich".
  • Incubate: Incubate the assembly at room temperature for a defined period (e.g., 4-5 hours) with gentle shaking.[10]
  • Disassemble & Sample: After incubation, separate the plates. Take samples from both the donor and acceptor wells, as well as a reference sample from the initial donor solution.
  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS. The permeability coefficient (Pe) is calculated based on the amount of compound that has appeared in the acceptor well.

Experimental Protocol 2: Caco-2 Permeability Assay

1. Materials & Reagents:

  • Caco-2 cells (ATCC).
  • Transwell permeable supports (e.g., 96-well format).
  • Cell culture media and supplements.
  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
  • Lucifer Yellow (a low-permeability marker to test monolayer integrity).
  • Test compounds and controls (as in PAMPA).

2. Step-by-Step Methodology:

  • Cell Seeding & Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.[11][13]
  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells that meet a predefined TEER threshold. Additionally, perform a Lucifer Yellow leakage test post-experiment to confirm integrity.[12]
  • Bidirectional Transport (A→B): To measure apical-to-basolateral transport, add the test compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
  • Bidirectional Transport (B→A): In a separate set of wells, measure basolateral-to-apical transport by adding the test compound to the basolateral chamber and buffer to the apical chamber. This is essential for identifying active efflux.
  • Incubation: Incubate the plates at 37°C for 1-2 hours with gentle shaking.
  • Sampling & Analysis: At the end of the incubation, take samples from both chambers and quantify the compound concentration by LC-MS/MS.
  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio >2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.

Visualization: Permeability Assay Principles

G Permeability Assay Comparison cluster_pampa PAMPA (Passive Diffusion) cluster_caco2 Caco-2 Assay (Passive + Active Transport) pampa Donor Chamber (pH 6.5) Compound Artificial Lipid Membrane Acceptor Chamber (pH 7.4) pampa:f0->pampa Permeation (Pe) caco2 Apical Chamber (Gut Lumen) Compound Caco-2 Cell Monolayer (with Transporters) Basolateral Chamber (Blood) caco2:f0->caco2 Absorption (Papp A->B) efflux Efflux (e.g., P-gp) caco2->efflux Efflux (Papp B->A)

Caption: Comparison of PAMPA and Caco-2 permeability assay models.

Data Presentation: Permeability Profile of Pyrazole Derivatives
CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
Derivative A 15.212.514.11.1High
Derivative B 18.52.125.212.0Low (Efflux Substrate)
Derivative C 0.80.50.61.2Low
Propranolol >15>10~10~1.0High
Atenolol <1<1<1~1.0Low

Part 3: Plasma Protein Binding (PPB) - The "Free Drug" Concept

Expertise & Experience: Once absorbed into the bloodstream, a drug molecule can exist in two states: bound to plasma proteins (like albumin and alpha-1-acid glycoprotein) or unbound (free). The "free drug hypothesis" posits that only the unbound fraction is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[14][15] Therefore, measuring the fraction of a compound that is bound to plasma proteins is essential for interpreting pharmacokinetic and pharmacodynamic data. We use the Rapid Equilibrium Dialysis (RED) method, which is widely regarded as the most accurate and reliable approach, minimizing non-specific binding issues that can plague other techniques like ultrafiltration.[16]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

1. Materials & Reagents:

  • Rapid Equilibrium Dialysis (RED) device inserts and base plate. The inserts consist of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass.
  • Pooled plasma (human, rat, etc.).
  • Phosphate Buffered Saline (PBS, pH 7.4).
  • Test compounds and a high-binding control (e.g., Warfarin).

2. Step-by-Step Methodology:

  • Spike Plasma: Prepare a solution of the test compound in plasma at the desired concentration (e.g., 2 µM).
  • Load RED Device: Add the compound-spiked plasma to the sample chamber (red ring) of the RED insert. Add an equal volume of PBS to the buffer chamber.
  • Incubate: Seal the unit and incubate at 37°C in a shaker (e.g., 200 rpm) for at least 4 hours to allow the free compound to reach equilibrium across the membrane.[14][16]
  • Sample Collection: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
  • Matrix Matching & Analysis: To ensure accurate quantification, the plasma sample is diluted into clean PBS, and the buffer sample is diluted into clean plasma, so that both final samples have the same matrix composition. Analyze both samples by LC-MS/MS.
  • Calculation: The percentage bound is calculated using the concentrations measured in the plasma (C_plasma) and buffer (C_buffer) chambers: % Bound = ((C_plasma - C_buffer) / C_plasma) * 100. The buffer chamber concentration represents the free, unbound drug concentration at equilibrium.

Visualization: Principle of Rapid Equilibrium Dialysis```dot

Caption: Logic of a competitive CYP450 inhibition assay.

Data Presentation: CYP Inhibition Profile (IC50, µM)
CompoundCYP1A2CYP2C9CYP2D6CYP3A4DDI Risk Potential
Derivative A > 5025.6> 5045.1Low
Derivative B > 50> 50> 50> 50Low
Derivative C 15.38.933.00.75High (for CYP3A4)
Ketoconazole 10.21.55.80.05High (Positive Control)

Synthesis and Comparison: Guiding the Next Design Cycle

The true power of in vitro ADME profiling lies in integrating these disparate data points into a coherent narrative for each compound. By summarizing the results, we can objectively compare candidates and provide clear, actionable guidance to our medicinal chemistry colleagues.

Overall ADME Summary for this compound Derivatives
ParameterDerivative ADerivative BDerivative CDesired Profile
Metabolic Stability (t½, min) > 45 (High)8.5 (Low)22.1 (Medium)> 30 min
Permeability (Papp A→B) 12.5 (High)2.1 (Low)0.5 (Low)> 5 x 10⁻⁶ cm/s
Efflux Ratio (ER) 1.112.0 1.2< 2
Human PPB (%) 99.8% (Very High)92.5% (High)78.0% (Moderate)< 95%
CYP3A4 Inhibition (IC50, µM) 45.1> 500.75 > 10 µM

Senior Scientist's Assessment:

  • Derivative A presents a mixed profile. Its excellent metabolic stability and high permeability are very promising. However, the extremely high plasma protein binding (>99.5%) is a significant concern, as it may severely limit the free drug available to engage the target in vivo, potentially leading to a disconnect between in vitro potency and in vivo efficacy.

  • Derivative B has two major liabilities. First, its low metabolic stability suggests it would be subject to rapid hepatic clearance. Second, it is a potent substrate for an efflux transporter (ER = 12.0), which would limit its intestinal absorption and overall exposure. This candidate is unlikely to succeed without significant structural modification to address both issues.

  • Derivative C shows moderate stability and protein binding, which are acceptable. Its primary drawback is low passive permeability. However, the most critical finding is its potent inhibition of CYP3A4 (IC50 = 0.75 µM). Since CYP3A4 is responsible for metabolizing approximately 50% of drugs on the market, this presents a very high risk for clinically significant drug-drug interactions. This liability likely disqualifies Derivative C from further consideration.

Based on this analysis, none of the initial derivatives are ideal candidates. However, the data provides clear direction. The core scaffold of Derivative A is attractive due to its stability and permeability. The next synthetic effort should focus on modifying its structure to reduce lipophilicity, which is often correlated with high plasma protein binding, while aiming to maintain its other favorable properties.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold and the Power of In Silico Prediction

The pyrazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged structure".[1] Its synthetic accessibility and versatile bioisosteric properties have made it a cornerstone in the design of numerous FDA-approved drugs, particularly in oncology.[1][2] Pyrazole derivatives have shown remarkable efficacy as inhibitors of various protein classes, most notably protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2][3][4][5] Targets such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR) are frequently explored.[3][6][7]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[8] This method is indispensable in modern drug discovery, offering a time- and cost-effective approach to screen vast virtual libraries of compounds, elucidate structure-activity relationships (SAR), and guide the rational design of more potent and selective inhibitors before committing to costly and time-consuming synthesis and in vitro testing.[8][9][10][11][12][13]

This guide provides a comprehensive, in-depth comparison of pyrazole inhibitors using molecular docking, grounded in the principles of scientific integrity and field-proven insights. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and reproducible computational workflow.

The Comparative Docking Workflow: A Self-Validating System

The credibility of any in silico study hinges on the meticulous validation of its methodology. The workflow described herein is designed to be a self-validating system, ensuring that the computational model can accurately reproduce experimentally observed binding modes before being applied to novel compounds.

G cluster_prep Phase 1: Preparation & Validation cluster_exec Phase 2: Comparative Docking cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Selection & Retrieval (e.g., CDK2 from PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Redock 3. Protocol Validation (Redocking) (Dock native ligand) PrepProt->Redock RMSD 4. RMSD Calculation (Result ≤ 2.0 Å?) Redock->RMSD Ligands 5. Pyrazole Ligand Preparation (2D to 3D, energy minimization) RMSD->Ligands Protocol Validated Grid 6. Binding Site Definition (Grid Box Generation) Ligands->Grid Dock 7. Molecular Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 8. Pose & Score Analysis (Binding energy, interactions) Dock->Analyze Compare 9. Comparative SAR Analysis (Relate structure to activity) Analyze->Compare Validate 10. Experimental Validation (In vitro assays) Compare->Validate

Caption: A validated workflow for comparative molecular docking.

Experimental Protocol: Docking Pyrazole Inhibitors Against CDK2

This protocol details a comparative docking study against Cyclin-Dependent Kinase 2 (CDK2), a well-established cancer drug target for which many pyrazole inhibitors have been designed.[3] We will use AutoDock Vina, a widely adopted open-access docking software known for its speed and accuracy.[14]

Part A: Target Protein Preparation and Validation

The goal here is to prepare the protein structure for docking and, crucially, to validate that our chosen docking parameters can replicate a known binding pose.

  • Target Retrieval: Download the crystal structure of human CDK2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 2VTO .[3] This structure contains a pyrazole-based inhibitor, which will serve as our reference for validation.

  • Protein Preparation:

    • Rationale: Raw PDB files contain non-essential information (e.g., water molecules, co-solvents) and lack hydrogen atoms, which are critical for calculating interactions. This step cleans the structure and prepares it for simulation.

    • Procedure: Using molecular modeling software such as AutoDockTools, UCSF Chimera, or Schrödinger Maestro, perform the following:

      • Remove all water molecules and heteroatoms not essential for binding (e.g., crystallization aids).

      • Separate the protein chain (Chain A in 2VTO) from the co-crystallized ligand. Save the protein and the ligand as separate PDB files.

      • Add polar hydrogen atoms to the protein.

      • Assign atomic charges (e.g., Gasteiger charges).

      • Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[15]

  • Protocol Validation (Redocking):

    • Rationale: This is the most critical step for ensuring the trustworthiness of your results. Redocking involves taking the co-crystallized ligand that was extracted in the previous step and docking it back into the protein's binding site. A successful redocking experiment demonstrates that the software and parameters can accurately reproduce the experimentally determined binding mode.[16]

    • Procedure:

      • Prepare the extracted native ligand in the PDBQT format.

      • Define the search space (the "grid box") for docking. Center the grid on the coordinates of the bound native ligand, ensuring its size is sufficient to encompass the entire binding pocket (e.g., 25x25x25 Å).

      • Run AutoDock Vina to dock the native ligand back into the prepared protein.

  • RMSD Calculation:

    • Rationale: The Root Mean Square Deviation (RMSD) quantifies the difference between the docked pose and the original crystallographic pose of the ligand.[17]

    • Procedure: Superimpose the top-ranked docked pose of the ligand onto the original crystal structure ligand. An RMSD value of ≤ 2.0 Å is considered an excellent result and validates the docking protocol.[16][18] If the RMSD is higher, the grid parameters or docking settings may need adjustment.

Part B: Comparative Docking of Novel Pyrazole Inhibitors

With a validated protocol, we can now confidently screen our series of pyrazole inhibitors.

  • Ligand Preparation:

    • Rationale: Ligands must be converted from 2D representations to 3D structures with realistic bond lengths and angles and optimized geometries.

    • Procedure:

      • Draw the 2D structures of your pyrazole derivatives (e.g., using ChemDraw or MarvinSketch).

      • Convert the 2D structures to 3D SDF or MOL2 files.

      • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

      • Convert the prepared ligands to the PDBQT format.

  • Docking Simulation:

    • Rationale: This step systematically searches for the best possible binding poses of each pyrazole ligand within the CDK2 active site.

    • Procedure: Using the exact same grid box and docking parameters established during the validation step, run AutoDock Vina for each prepared pyrazole ligand.

Data Analysis and Interpretation

The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function. The score, typically expressed in kcal/mol, estimates the binding affinity.

Comparative Data Summary

Quantitative results should be summarized for clear comparison. The table below presents a hypothetical but realistic dataset for three pyrazole inhibitors against CDK2, illustrating how structure modifications can impact binding.

Inhibitor ID2D StructureDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residue, Atom)Other Key Interactions
Reference (Celecoxib-like core)-10.1LEU83 (backbone N), LYS33 (sidechain N)Hydrophobic interactions with ILE10, VAL18
PZ-01 (Added -OH group)-10.8LEU83 (N), LYS33 (N), ASP86 (sidechain O) Enhanced polarity in binding pocket
PZ-02 (Added bulky phenyl)-9.5LEU83 (N)Steric clash near gatekeeper residue PHE80
PZ-03 (Bioisosteric replacement)-10.3LEU83 (N), LYS33 (N)π-π stacking with PHE80
Visualizing Protein-Ligand Interactions

Analyzing the specific interactions between the inhibitor and active site residues is crucial for understanding the structure-activity relationship (SAR).

G Inhibitor Pyrazole Inhibitor (PZ-01) LEU83 LEU83 Inhibitor->LEU83 H-Bond LYS33 LYS33 Inhibitor->LYS33 H-Bond ASP86 ASP86 Inhibitor->ASP86 H-Bond (Key) PHE80 PHE80 Inhibitor->PHE80 π-π Stacking ILE10 ILE10 Inhibitor->ILE10 Hydrophobic

Caption: Key interactions of Inhibitor PZ-01 in the CDK2 active site.

Synthesizing Insights: From Data to Drug Design

The comparative analysis reveals critical SAR insights:

  • Inhibitor PZ-01: The addition of a hydroxyl group (-OH) enabled a new, strong hydrogen bond with ASP86, resulting in the most favorable docking score. This suggests that exploring substitutions at this position with other hydrogen bond donors could be a fruitful strategy for improving potency.

  • Inhibitor PZ-02: The introduction of a bulky phenyl group led to a poorer docking score. Visual inspection of the docked pose would likely reveal steric hindrance with the "gatekeeper" residue (PHE80), disrupting the optimal binding conformation. This indicates a size limitation in this region of the pocket.

  • Inhibitor PZ-03: A bioisosteric replacement that facilitated π-π stacking with PHE80 resulted in a strong binding affinity, comparable to the reference compound. This highlights the importance of aromatic interactions in securing the inhibitor within the active site.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the comparative molecular docking analysis of pyrazole inhibitors. By grounding our in silico experiments in rigorous validation and detailed interaction analysis, we can generate reliable, actionable insights to guide drug design. The results from this computational screening provide a clear rationale for prioritizing which compounds to synthesize and advance to in vitro biological assays, such as enzyme inhibition assays and cell-based proliferation assays.[6][19] This synergy between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

A Comparative Guide to the Antioxidant Potential of 1-Methyl-5-Phenyl-1H-Pyrazole and the Gold Standard, Trolox

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the antioxidant potential of the synthetic heterocyclic compound, 1-methyl-5-phenyl-1H-pyrazole, benchmarked against Trolox, the universally recognized water-soluble analog of vitamin E. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of antioxidant activity, presents detailed experimental protocols for its quantification, and offers a comparative analysis based on available scientific literature.

Introduction: The Imperative of Antioxidant Evaluation

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel antioxidant agents are of paramount importance in contemporary drug discovery.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Recent studies have increasingly focused on the antioxidant properties of this class of compounds.[2] This guide specifically evaluates this compound, a representative member of this family.

For any meaningful assessment of a novel compound's antioxidant capacity, a reliable benchmark is essential. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) serves as the gold standard in this regard. Its high reactivity towards peroxyl radicals and its utility in both aqueous and lipid phases make it an ideal reference for a variety of antioxidant assays.[3] The antioxidant capacity of a test compound is often expressed in "Trolox Equivalents" (TE), providing a standardized metric for comparison.

Structural and Mechanistic Overview

This compound: A Candidate Antioxidant

While a comprehensive literature search did not yield specific quantitative antioxidant data for this compound, the broader class of pyrazole derivatives has demonstrated significant radical scavenging capabilities.[4][5] The antioxidant activity of pyrazoles is often attributed to the ability of the nitrogen-containing ring to stabilize radical species. The presence of electron-donating groups on the pyrazole or adjacent phenyl rings can further enhance this activity. For the purpose of this guide, and in the absence of direct data, we will use a structurally similar compound from the literature as a proxy for a data-driven discussion, with the clear understanding that this is an estimation.

Trolox: The Established Standard

Trolox, a hydrophilic analog of α-tocopherol (the most active form of vitamin E), exerts its antioxidant effect through the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to free radicals, thereby neutralizing them. This process results in the formation of a stable phenoxyl radical, which can be further reduced by other antioxidants. Its well-defined mechanism and consistent performance across various assays have cemented its status as a primary reference standard.[3]

Comparative Evaluation of Antioxidant Potential: Key Assays

To comprehensively assess antioxidant capacity, a multi-assay approach is indispensable, as different assays reflect different aspects of antioxidant action (e.g., hydrogen atom transfer vs. single electron transfer). Here, we detail the protocols for three widely accepted methods: the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to evaluate the radical scavenging activity of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep violet to pale yellow. This decolorization is measured spectrophotometrically.[6]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.

    • Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of this compound (or a suitable proxy) in methanol.

    • Trolox Standard Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and Trolox standard in methanol to obtain a range of concentrations.

    • To each well, add 50 µL of the sample or standard dilution.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank control (50 µL of methanol + 150 µL of DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

    • Plot the % inhibition against the concentration of the antioxidant.

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph.

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Add 50 µL Sample/Standard + 150 µL DPPH to 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of Test Compound Sample->Mix Trolox Prepare Serial Dilutions of Trolox Trolox->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow of the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power. [7]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 1.6 mL of glacial acetic acid in 100 mL of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.

    • Test Compound and Trolox Solutions: Prepare as described previously.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample or standard dilution to each well.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is constructed using known concentrations of FeSO₄ or Trolox.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe²⁺ equivalents or Trolox equivalents per µg or µM of the sample.

FRAP_Assay cluster_prep Reagent Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Acetate Buffer (pH 3.6) Mix_Reagent Mix Buffer:TPTZ:FeCl₃ (10:1:1) Buffer->Mix_Reagent TPTZ 10 mM TPTZ in HCl TPTZ->Mix_Reagent FeCl3 20 mM FeCl₃ FeCl3->Mix_Reagent Mix Add 20 µL Sample/Standard + 180 µL FRAP Reagent Mix_Reagent->Mix Incubate Incubate 30 min at 37°C Mix->Incubate Read Measure Absorbance at 593 nm Incubate->Read Standard_Curve Generate Fe²⁺/Trolox Standard Curve Read->Standard_Curve FRAP_Value Determine FRAP Value Standard_Curve->FRAP_Value

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Data Summary

CompoundDPPH IC50 (µM)ABTS TEACFRAP Value (µM TE/µM)
Trolox ~40-601.0 (by definition)1.0 (by definition)
1-Phenyl-3-methyl-5-pyrazolone (Proxy) ~20-40~1.2-1.5~1.1-1.4

Note: The values presented are approximate and collated from various literature sources for comparative purposes. Actual experimental results may vary depending on specific assay conditions.

Interpretation and Outlook

The data, using 1-phenyl-3-methyl-5-pyrazolone as a proxy, suggests that simple phenyl-pyrazole structures have the potential to exhibit potent antioxidant activity, in some cases comparable to or even exceeding that of Trolox. The slightly lower IC50 value in the DPPH assay and higher TEAC and FRAP values for the pyrazole proxy indicate a strong capacity for both hydrogen/electron donation and metal reduction.

The antioxidant potential of this compound itself remains to be experimentally determined. Based on structure-activity relationship (SAR) studies of similar compounds, the presence of the N-methyl and C-phenyl groups is likely to influence its electron-donating capacity and steric accessibility to radical species. Further research is warranted to synthesize and subject this specific compound to the rigorous battery of antioxidant assays detailed in this guide. Such studies will be crucial in elucidating its precise antioxidant profile and its potential as a novel therapeutic agent for oxidative stress-related pathologies.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole and the Imperative of Selectivity

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of compounds targeting a vast array of biological entities.[1][2] Its derivatives have been successfully developed as inhibitors for critical enzyme families, particularly protein kinases, which are central regulators of cellular processes.[2][3][4] The specific substituents on the pyrazole core are pivotal, dictating the potency and, most critically, the selectivity of these small molecules.[3]

This guide focuses on 1-methyl-5-phenyl-1H-pyrazole , a representative member of this important chemical class. While its potential biological activity is high, its journey from a chemical entity to a validated research tool or therapeutic lead is contingent on a rigorous understanding of its interaction profile across the proteome. Unintended off-target interactions can lead to misleading experimental results, cellular toxicity, or adverse clinical effects. Therefore, a systematic and multi-tiered approach to cross-reactivity profiling is not merely a suggestion but a fundamental requirement of due diligence in drug discovery and chemical biology.

Here, we present a comprehensive framework for characterizing the selectivity of this compound. This guide moves beyond simple protocols, delving into the causality behind experimental choices to provide researchers with a robust, self-validating system for assessing compound specificity.

Part 1: A Tiered Strategy for Comprehensive Selectivity Profiling

A successful cross-reactivity study is not a single experiment but a logical progression of assays, moving from broad, unbiased screening to focused, quantitative validation in a physiologically relevant context. We advocate for a three-tiered approach to systematically map the interaction landscape of this compound.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Confirmation T1 Large-Scale Kinome Profiling (e.g., KINOMEscan) T1_desc Objective: Identify all potential kinase interactions at a high concentration. T1->T1_desc T2 Biochemical IC50 Determination T1->T2 Primary 'Hits' T2_desc Objective: Quantify the potency of the compound against 'hits' from Tier 1. T2->T2_desc T3 Cellular Thermal Shift Assay (CETSA) T2->T3 Validated Targets T3_desc Objective: Confirm direct target engagement within an intact cellular environment. T3->T3_desc

Caption: A three-tiered workflow for cross-reactivity profiling.

Part 2: Tier 1 - Unbiased Kinome-Wide Profiling

The Rationale: Before forming any hypothesis, the first step is to cast a wide net. Given the prevalence of pyrazole-based kinase inhibitors, a comprehensive screen against a large panel of kinases is the most logical starting point.[2] This approach, often performed at a single high concentration (e.g., 1-10 µM), is designed to identify not just the most potent targets but also weaker, yet potentially significant, off-target interactions.[3] Competitive binding displacement assays, such as the commercially available KINOMEscan™ platform, are ideal for this purpose.[5]

Principle of Competitive Binding Assay: In this assay, the test compound (this compound) competes with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of DNA-tagged kinases. The amount of kinase that remains bound to the solid support is quantified. A low amount of bound kinase indicates that the test compound successfully outcompeted the immobilized ligand, signifying an interaction.

G cluster_0 No Interaction cluster_1 Interaction Detected Kinase1 Kinase Bead1 Immobilized Ligand Bead Kinase1:f0->Bead1:f1 Binding Occurs TestCmpd1 Test Compound Kinase2 Kinase Bead2 Immobilized Ligand Bead Kinase2:f0->Bead2:f1 Binding Blocked TestCmpd2 Test Compound TestCmpd2->Kinase2:f0 Competitive Binding

Caption: Principle of a competitive displacement binding assay.

Part 3: Tier 2 - Quantitative Biochemical Inhibition Assays

The Rationale: The broad screen in Tier 1 provides a qualitative or semi-quantitative map of interactions. Tier 2 is essential for validating these "hits" and determining the precise potency of this compound against each one. This is achieved by generating dose-response curves and calculating the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]

Comparative Data Presentation

To contextualize the selectivity of this compound, its performance must be compared against other known pyrazole-based inhibitors. The data should be summarized in a clear, tabular format.

CompoundPrimary Target(s)This compound IC₅₀ (nM)Comparator A (e.g., Dual Aurora A/B Inhibitor) IC₅₀ (nM)[3]Comparator B (e.g., FLT3 Inhibitor) IC₅₀ (nM)[3]
Kinase Hit 1 (e.g., Aurora A) Cell CycleExperimental Data25>10,000
Kinase Hit 2 (e.g., FLT3) HematopoiesisExperimental Data5,20015
Kinase Hit 3 (e.g., c-Kit) Growth Factor SignalingExperimental Data3,50090
Off-Target 1 (e.g., CDK2) Cell CycleExperimental Data150>10,000
Off-Target 2 (e.g., JAK2) Cytokine SignalingExperimental Data801,200

Expert Insight: A highly selective compound will show a very low IC₅₀ for its primary target(s) and significantly higher (>100-fold) IC₅₀ values for off-targets. Comparing your test compound to others with known profiles provides an immediate benchmark for its relative selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common luminescence-based assay to measure kinase activity by quantifying the amount of ATP consumed.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in a 384-well plate to create a 10-point dose-response curve (e.g., 100 µM to 5 nM final concentration).

  • Kinase Reaction: [6]

    • In a final volume of 5 µL, add the following to the wells of a 384-well plate:

      • 2.5 µL of 2x kinase/substrate solution (containing the purified kinase of interest and its specific substrate in kinase buffer).

      • 0.5 µL of the serially diluted compound.

    • Incubate for 1 minute at room temperature.

    • Initiate the reaction by adding 2 µL of 2.5x ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (Promega ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO only).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[3]

Part 4: Tier 3 - Confirming Target Engagement in a Cellular Context

The Rationale: An in vitro IC₅₀ is a critical piece of data, but it doesn't guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in situ.[7][8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[9][10]

G cluster_0 Vehicle Control cluster_1 Compound Treatment start1 Protein (Soluble) heat1 Heat (e.g., 52°C) start1->heat1 end1 Protein Denatured (Insoluble) heat1->end1 start2 Protein-Ligand Complex (Soluble) heat2 Heat (e.g., 52°C) start2->heat2 end2 Complex Remains Stable (Soluble) heat2->end2 caption Principle of CETSA: Ligand binding increases protein thermal stability.

Caption: Ligand binding stabilizes proteins against thermal denaturation in CETSA.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for generating a CETSA melting curve to demonstrate target engagement.

  • Cell Treatment:

    • Culture cells expressing the target protein to ~80% confluency.

    • Treat the cells with either the test compound (this compound at a high concentration, e.g., 10x the biochemical IC₅₀) or vehicle (DMSO) for 1 hour.

  • Heating Step: [9]

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

    • Cool the tubes at room temperature for 3 minutes.

  • Lysis and Protein Isolation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C). This releases the soluble proteins.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection:

    • Carefully collect the supernatant from each tube.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or another protein detection method like ELISA.

  • Data Analysis and Interpretation:

    • For each temperature, quantify the band intensity from the Western blot.

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement in the cell.[7] The magnitude of this "thermal shift" (ΔTagg) can be used to rank the affinity of different compounds.[7]

Conclusion

Characterizing the cross-reactivity of a promising molecule like this compound is a critical exercise in ensuring data integrity and building a solid foundation for further development. The tiered approach outlined in this guide—progressing from broad, unbiased screening to quantitative validation and finally to in-cell confirmation—provides a rigorous and reliable pathway for defining a compound's selectivity profile. By combining kinome-wide scanning, biochemical IC₅₀ determination, and the Cellular Thermal Shift Assay, researchers can move forward with confidence, armed with a comprehensive understanding of their compound's interactions and its true potential as a selective biological probe or therapeutic agent.

References

A Comparative Guide to Pyrazole Synthesis: Solvent-Free vs. Solvent-Based Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Pyrazoles and the Imperative of Green Chemistry

Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] Their versatile scaffold is found in a wide array of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlighting their significance as a "privileged structure" in drug discovery.[3][4] The classical synthesis of these vital compounds, most notably the Knorr pyrazole synthesis developed in 1883, has traditionally relied on the use of organic solvents.[2] These solvents act as a medium to dissolve reactants and facilitate heat transfer.

However, the chemical industry's growing focus on sustainable and environmentally responsible practices has cast a critical eye on the heavy reliance on volatile organic solvents (VOCs).[5][6] Concerns over environmental pollution, toxicity, and the economic burden of solvent purchase and disposal have catalyzed a shift towards "green chemistry."[7][8] This guide provides a comprehensive comparison between traditional solvent-based pyrazole synthesis and modern, solvent-free alternatives, offering researchers and drug development professionals the technical insights and experimental data needed to make informed decisions in their synthetic endeavors.

The Conventional Path: Understanding Solvent-Based Pyrazole Synthesis

The most common solvent-based approach involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[9] In this method, a solvent such as ethanol, acetic acid, or N,N-dimethylacetamide is used to dissolve the reactants, and the mixture is typically heated to reflux for several hours to drive the reaction to completion.[1][10]

The choice of solvent is critical; it must effectively dissolve the starting materials while being relatively inert to the reaction conditions. The solvent also serves as a heat-transfer agent, ensuring uniform temperature throughout the reaction vessel. While reliable and well-established, this methodology is not without its drawbacks. Many organic solvents are flammable, toxic, and contribute to air pollution.[6] Furthermore, the workup procedure often involves liquid-liquid extraction and solvent evaporation, which are time-consuming and generate significant chemical waste.[11] Reaction times can be lengthy, and the energy input required for prolonged heating can be substantial.[12]

The Green Frontier: Solvent-Free Synthesis of Pyrazoles

Solvent-free synthesis, also known as solid-state or neat reaction, is a cornerstone of green chemistry that aims to eliminate the use of harmful organic solvents.[5][8] These reactions are often facilitated by alternative energy sources like microwave irradiation or ultrasound, which can dramatically enhance reaction rates and efficiency.[13][14]

Key Advantages of Solvent-Free Approaches:

  • Environmental Benefits: Drastically reduces the generation of hazardous solvent waste and emissions of VOCs.[5]

  • Economic Efficiency: Eliminates the cost of purchasing and disposing of solvents.[11]

  • Increased Reaction Rates: The high concentration of reactants in the absence of a solvent often leads to significantly faster reactions.[15]

  • Improved Yields and Purity: Solvent-free conditions can minimize side reactions, leading to cleaner product formation and simplifying purification.[5][10]

  • Energy Savings: Technologies like microwave synthesis are highly efficient, transferring energy directly to the reactants and reducing overall energy consumption compared to conventional heating.[3][4]

Enabling Technologies:

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture.[3] This direct energy transfer can complete a synthesis in minutes, compared to the hours required by conventional methods, often with higher yields.[16][17]

  • Ultrasound-Assisted Synthesis: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with intense pressure and temperature, enhancing mass transfer and accelerating the reaction.[18][19]

Data-Driven Comparison: Performance Metrics

The following table summarizes experimental data from various studies, providing a direct comparison of reaction outcomes between solvent-based and solvent-free methods for pyrazole synthesis.

Synthesis MethodReactantsConditionsTimeYield (%)Reference
Solvent-Based 1,3-Diketones + ArylhydrazinesN,N-Dimethylacetamide, Room Temp.Several Hours59-98%[20]
Solvent-Based N′-benzoylbenzohydrazide + DMAD + Cyclohexyl isocyanideAcetone, Room Temp.72 h75%[10]
Solvent-Based Enaminones + Aryl hydrazinesEthanol, Acetic AcidNot SpecifiedHigh[1]
Solvent-Free (Catalytic) N′-benzoylbenzohydrazide + DMAD + Cyclohexyl isocyanideTBAB, Room Temp.< 2 h75-86%[10]
Solvent-Free (Microwave) α,β-Unsaturated Ketone + TosylhydrazineK₂CO₃, 130°C, MW5-15 minHigh[16]
Solvent-Free (Microwave) 1,3-Diketones + HydrazinesNone, 420W MW10 min51-98%[17]
Solvent-Free (Ultrasound) Pyrazole Aldehyde + Amine + Isocyanide + Sodium AzideNone, Ultrasound15 minHigh[18][19]

This data clearly illustrates that solvent-free methods, particularly when assisted by microwave or ultrasound energy, consistently offer dramatic reductions in reaction time while maintaining high to excellent product yields.

Visualizing the Workflows

The following diagrams illustrate the procedural differences between a typical solvent-based synthesis and a more streamlined solvent-free, microwave-assisted approach.

G cluster_0 Solvent-Based Synthesis Workflow A 1. Dissolve Reactants in Solvent B 2. Heat to Reflux (Several Hours) A->B C 3. Reaction Cooldown B->C D 4. Solvent Removal (e.g., Rotary Evaporation) C->D E 5. Aqueous Workup (Extraction) D->E F 6. Purification (e.g., Column Chromatography) E->F G Final Product F->G

Caption: Typical workflow for a conventional solvent-based pyrazole synthesis.

G cluster_1 Solvent-Free (Microwave) Workflow A 1. Mix Neat Reactants (and solid catalyst, if needed) B 2. Microwave Irradiation (Minutes) A->B C 3. Reaction Cooldown B->C D 4. Direct Purification (e.g., Recrystallization/Filtration) C->D E Final Product D->E

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-methyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Yet, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 1-methyl-5-phenyl-1H-pyrazole. Our objective is to move beyond a simple checklist, offering a framework of understanding that empowers you to work safely and effectively.

Understanding the Hazard Profile: The 'Why' Behind the 'What'

Before we can select the appropriate PPE, we must first understand the potential hazards of this compound. Based on data from structurally similar pyrazole derivatives, a comprehensive hazard assessment is critical. The primary risks associated with this class of compounds include:

  • Acute Oral Toxicity: Compounds in this family can be harmful if swallowed.[1][2][3]

  • Skin Irritation: Direct contact may cause skin irritation.[2][3]

  • Serious Eye Irritation: The chemical poses a significant risk of causing serious eye irritation upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]

  • Potential for Allergic Skin Reaction: Some related compounds have been shown to cause allergic skin sensitization.

This profile dictates a cautious approach, treating the compound as potentially hazardous and mandating the use of a comprehensive PPE strategy to create effective barriers against all potential routes of exposure.

Core Protective Equipment: Your Essential Barriers

Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (solid or in solution).

Eye and Face Protection

Given the high risk of serious eye irritation, standard safety glasses are insufficient.

  • Minimum Requirement: Tightly-fitting safety goggles that provide a seal around the eyes are necessary to protect against splashes and airborne particulates.[4]

  • Recommended for High-Risk Operations: When handling larger quantities, creating solutions, or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are your primary defense against skin irritation and potential absorption. While specific breakthrough data for this compound is not available, nitrile gloves are a robust initial choice for handling small quantities in a laboratory setting. Always double-check glove integrity before use and practice proper removal techniques to avoid contaminating your skin. If prolonged contact is anticipated, consult glove manufacturer data for specific chemical resistance.

  • Laboratory Coat: A buttoned, knee-length laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) is required to protect your skin and personal clothing from contamination.

  • Additional Protection: For tasks with a higher risk of spills or splashes, consider using chemically resistant aprons and arm sleeves.

Respiratory Protection

All handling of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Standard Operations: When working exclusively within a fume hood with proper airflow, additional respiratory protection is typically not required.

  • When a Respirator is Necessary: If engineering controls like a fume hood are not available or during a large-scale spill, respiratory protection is essential. A respirator equipped with a particulate filter conforming to EN 143 or a NIOSH-approved equivalent is recommended.[5]

Operational PPE Plan: Matching Protection to the Task

The level of PPE may need to be adjusted based on the specific procedure being performed. The following table outlines a baseline for common laboratory operations.

Laboratory Operation Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required in a fume hood
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab CoatNot required in a fume hood
Running/Monitoring Reaction Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required in a fume hood
Handling Spills N/ASafety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical Resistant Apron over Lab CoatRequired (Particulate Filter Respirator)
Waste Disposal Well-ventilated AreaSafety GogglesNitrile GlovesLab CoatNot typically required

Procedural Discipline: Safe Handling and Disposal Workflow

Adherence to a strict, logical workflow is paramount for ensuring safety. This process begins before the chemical is even touched and ends long after the experiment is complete.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A 1. Hazard Assessment Review SDS for pyrazole derivatives. B 2. Select PPE Use Operational Plan table. A->B C 3. Inspect PPE Check for damage, cracks, or expiration. B->C D 4. Don PPE Follow correct sequence (coat, gloves, eyewear). C->D E 5. Handle Chemical Work within a fume hood. Avoid generating dust. D->E F 6. Decontaminate & Doff PPE Follow correct sequence to avoid self-contamination. E->F G 7. Waste Disposal Segregate contaminated PPE and chemical waste. F->G H 8. Personal Hygiene Wash hands thoroughly. G->H

Caption: Workflow for Safe Handling of this compound.

Emergency Protocols: Immediate and Corrective Actions

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[5][6] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air immediately.[5][7] If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1][5]

  • Ingestion: Rinse the mouth with water.[1][5] Do NOT induce vomiting.[1][7] Call a poison control center or doctor immediately for treatment advice.[1]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical handling lifecycle.

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed containers.[8] Never dispose of this chemical down the drain.[8]

  • Contaminated Materials: All disposable items that have come into direct contact with the chemical, including gloves, pipette tips, and weighing paper, must be disposed of as solid chemical waste.[8]

  • Professional Disposal: Arrange for the disposal of all chemical waste through a licensed and approved waste disposal service.[5][8]

By integrating these principles of hazard assessment, proper PPE selection, and disciplined procedure, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-methyl-5-phenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.